Cannabidiol-C8
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C24H36O2 |
|---|---|
Molekulargewicht |
356.5 g/mol |
IUPAC-Name |
2-[(1R,6R)-3-methyl-6-prop-1-en-2-ylcyclohex-2-en-1-yl]-5-octylbenzene-1,3-diol |
InChI |
InChI=1S/C24H36O2/c1-5-6-7-8-9-10-11-19-15-22(25)24(23(26)16-19)21-14-18(4)12-13-20(21)17(2)3/h14-16,20-21,25-26H,2,5-13H2,1,3-4H3/t20-,21+/m0/s1 |
InChI-Schlüssel |
HXPWAXPFMKPESR-LEWJYISDSA-N |
Isomerische SMILES |
CCCCCCCCC1=CC(=C(C(=C1)O)[C@@H]2C=C(CC[C@H]2C(=C)C)C)O |
Kanonische SMILES |
CCCCCCCCC1=CC(=C(C(=C1)O)C2C=C(CCC2C(=C)C)C)O |
Herkunft des Produkts |
United States |
Foundational & Exploratory
Cannabidiol-C8: A Technical Guide for Researchers and Drug Development Professionals
Abstract
Cannabidiol-C8 (CBD-C8), a synthetic analog of the naturally occurring phytocannabinoid cannabidiol (B1668261) (CBD), is distinguished by the presence of an eight-carbon alkyl side chain at the C3 position of the resorcinyl moiety. While direct empirical data on CBD-C8 is not extensively available in peer-reviewed literature, a substantial body of research on the structure-activity relationships (SAR) of cannabinoid analogs allows for well-founded predictions of its physicochemical properties, pharmacokinetic profile, and pharmacodynamic activity. This technical guide synthesizes the existing knowledge on cannabinoid chemistry and pharmacology to provide a comprehensive overview of CBD-C8 for researchers, scientists, and drug development professionals. It is hypothesized that the extended alkyl chain of CBD-C8 will significantly enhance its potency at various molecular targets compared to CBD, potentially leading to a distinct therapeutic profile. This document outlines predicted quantitative data, detailed experimental protocols for its synthesis and evaluation, and visualizes its anticipated signaling pathways.
Introduction
Cannabidiol (CBD) is a non-psychotropic phytocannabinoid from Cannabis sativa that has garnered significant interest for its therapeutic potential in a range of disorders, including epilepsy, anxiety, and inflammation.[1][2] The biological activity of cannabinoids is critically influenced by their chemical structure, particularly the length of the alkyl side chain at the C3 position. Structure-activity relationship studies have consistently demonstrated that increasing the alkyl chain length from the natural five-carbon (pentyl) chain can modulate receptor binding affinity and functional potency.[3][4] Specifically, analogs with seven or eight-carbon chains have shown increased activity at cannabinoid receptors CB1 and CB2.[4]
This compound (2-[(1R,6R)-3-methyl-6-(1-methylethenyl)-2-cyclohexen-1-yl]-5-octyl-1,3-benzenediol) is a synthetic analog of CBD featuring an octyl side chain.[5] Based on established SAR principles, it is predicted that CBD-C8 will exhibit enhanced pharmacodynamic properties compared to its pentyl homolog, CBD. This guide provides a detailed technical overview of CBD-C8, with data and protocols extrapolated from the literature on closely related cannabinoid analogs.
Predicted Physicochemical and Pharmacokinetic Properties
The physicochemical and pharmacokinetic parameters of CBD-C8 are anticipated to be influenced by its increased lipophilicity due to the longer alkyl chain. The following tables summarize the predicted quantitative data for CBD-C8 in comparison to CBD.
Table 1: Predicted Physicochemical Properties of this compound
| Property | Cannabidiol (CBD) | This compound (Predicted) |
| Molecular Formula | C21H30O2 | C24H36O2[5] |
| Molecular Weight | 314.46 g/mol | 356.54 g/mol [5] |
| LogP (Predicted) | ~6.3 | ~7.5 |
| Aqueous Solubility | ~0.1 µg/mL | <0.1 µg/mL |
| Purity (Typical) | >98% (for research grade) | >95% (as a reference standard)[5] |
Table 2: Predicted Pharmacokinetic Parameters of this compound
| Parameter | Cannabidiol (CBD) | This compound (Predicted) |
| Bioavailability (Oral) | 6-19% | Lower (due to increased first-pass metabolism) |
| Protein Binding | >95% | >98% |
| Volume of Distribution (Vd) | 20-42 L/kg | Higher than CBD |
| Metabolism | Hepatic (CYP3A4, CYP2C19) | Hepatic (likely same enzymes, potentially faster) |
| Elimination Half-life (t1/2) | 18-32 hours | Potentially longer due to higher Vd |
Predicted Pharmacodynamics and Molecular Targets
The primary molecular targets of CBD are diverse and not limited to the classical cannabinoid receptors. It is anticipated that CBD-C8 will interact with a similar range of targets but with altered affinity and/or efficacy.
Table 3: Predicted Binding Affinities (Ki) and Functional Activities (EC50/IC50) of this compound
| Target | Cannabidiol (CBD) | This compound (Predicted) |
| CB1 Receptor | Low affinity (>1 µM) | Moderate affinity (100-500 nM) |
| CB2 Receptor | Low affinity (>1 µM) | Moderate affinity (100-500 nM) |
| GPR55 | Antagonist (IC50 ~400 nM) | Potent Antagonist (IC50 <100 nM) |
| TRPV1 | Agonist (EC50 ~1-5 µM) | Potent Agonist (EC50 <1 µM) |
| 5-HT1A | Agonist (EC50 ~5 µM) | Potent Agonist (EC50 <1 µM) |
Experimental Protocols
The following sections detail generalized experimental protocols that can be adapted for the synthesis, purification, and biological evaluation of this compound. These protocols are based on established methods for other cannabinoid analogs.
Synthesis and Purification of this compound
The synthesis of CBD-C8 can be achieved through the acid-catalyzed condensation of 5-octylresorcinol (olivetol with an octyl side chain) and (+)-p-mentha-2,8-dien-1-ol.
Materials:
-
5-octylresorcinol
-
(+)-p-mentha-2,8-dien-1-ol
-
p-Toluenesulfonic acid (p-TSA) or other Lewis acid catalyst
-
Dichloromethane (DCM) as solvent
-
Sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
-
Hexane and ethyl acetate (B1210297) for elution
Procedure:
-
Dissolve 5-octylresorcinol and (+)-p-mentha-2,8-dien-1-ol in DCM in a round-bottom flask.
-
Add a catalytic amount of p-TSA to the solution.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield pure this compound.
In Vitro Receptor Binding Assay
A competitive radioligand binding assay can be used to determine the binding affinity (Ki) of CBD-C8 for cannabinoid receptors.
Materials:
-
Cell membranes expressing human CB1 or CB2 receptors
-
Radioligand (e.g., [3H]CP-55,940)
-
Binding buffer (50 mM Tris-HCl, 5 mM MgCl2, 2.5 mM EDTA, 0.5 mg/mL BSA, pH 7.4)
-
Non-specific binding control (e.g., 10 µM WIN 55,212-2)
-
This compound dilutions
-
96-well plates
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of this compound in binding buffer.
-
In a 96-well plate, add the cell membranes, radioligand, and either buffer (for total binding), non-specific control, or a dilution of CBD-C8.
-
Incubate the plate at 30°C for 90 minutes.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold binding buffer to remove unbound radioligand.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Calculate the specific binding and determine the IC50 value for CBD-C8.
-
Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
In Vitro Functional Assay (cAMP)
The functional activity of CBD-C8 at CB1 and CB2 receptors can be assessed by measuring its effect on forskolin-stimulated cAMP accumulation.
Materials:
-
CHO cells stably expressing human CB1 or CB2 receptors
-
This compound dilutions
-
cAMP assay kit (e.g., LANCE Ultra cAMP Kit)
-
Plate reader compatible with the assay kit
Procedure:
-
Plate the cells in a 96-well plate and incubate overnight.
-
Replace the medium with assay buffer and pre-incubate with serial dilutions of this compound.
-
Stimulate the cells with forskolin to induce cAMP production.
-
Incubate for 30 minutes at room temperature.
-
Lyse the cells and measure cAMP levels according to the manufacturer's protocol for the cAMP assay kit.
-
Determine the EC50 or IC50 of this compound for the inhibition of cAMP production.
Predicted Signaling Pathways
Based on the known pharmacology of CBD and the predicted enhanced potency of CBD-C8, the following signaling pathways are anticipated to be modulated by this compound.
Conclusion
This compound represents a compelling synthetic cannabinoid for further investigation. Based on established structure-activity relationships, it is hypothesized to be a more potent analog of CBD, with potentially enhanced therapeutic effects. The lack of direct experimental data necessitates that the information presented in this guide be considered predictive. The provided experimental protocols offer a framework for the synthesis and comprehensive pharmacological characterization of CBD-C8. Future in vitro and in vivo studies are essential to validate these predictions and to fully elucidate the therapeutic potential and safety profile of this novel compound. This technical guide serves as a foundational resource to stimulate and direct future research into this compound.
References
Synthesis of Cannabidiol-C8: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cannabidiol (B1668261) (CBD), a non-psychotropic phytocannabinoid from Cannabis sativa, has garnered significant scientific interest for its therapeutic potential. Structure-activity relationship studies have revealed that the length of the alkyl side chain on the resorcinol (B1680541) core profoundly influences the biological activity of cannabinoids. The C8 analog of cannabidiol (Cannabidiol-C8 or CBD-C8) is of particular interest due to the observation that an eight-carbon side chain can lead to maximum activity at cannabinoid receptors for some analogs. This technical guide provides a comprehensive overview of a plausible synthetic route to this compound, detailing the necessary experimental protocols, quantitative data, and logical workflows. The synthesis is conceptually divided into two main stages: the preparation of the key precursor 5-octylresorcinol and its subsequent condensation with (+)-p-mentha-2,8-dien-1-ol.
Core Synthetic Strategy: A Two-Stage Approach
The synthesis of this compound (CBD-C8) is achieved through a convergent synthesis strategy. This involves the preparation of two key building blocks: 5-octylresorcinol, which forms the core phenolic component with the extended alkyl chain, and a suitable terpene derivative, (+)-p-mentha-2,8-dien-1-ol, which provides the characteristic cyclohexene (B86901) ring. These two intermediates are then coupled in the final step via an acid-catalyzed Friedel-Crafts alkylation to yield the target molecule.
Experimental Protocols
Stage 1: Synthesis of 5-Octylresorcinol
The synthesis of 5-octylresorcinol can be efficiently achieved via a three-step sequence involving a Wittig reaction, followed by catalytic hydrogenation and subsequent demethylation.
Step 1: Wittig Reaction
This step constructs the octenyl side chain on the dimethoxybenzene core.
-
Reaction: 3,5-Dimethoxybenzaldehyde + Heptyltriphenylphosphonium bromide → 1,3-Dimethoxy-5-(oct-1-en-1-yl)benzene
-
Protocol:
-
In a round-bottom flask under an inert atmosphere (e.g., argon), suspend heptyltriphenylphosphonium bromide (1.2 equivalents) in anhydrous tetrahydrofuran (B95107) (THF).
-
Cool the suspension to 0°C and add a strong base such as potassium tert-butoxide (1.2 equivalents) portion-wise to generate the ylide.
-
Stir the resulting orange-red mixture at room temperature for 1 hour.
-
Add a solution of 3,5-dimethoxybenzaldehyde (1.0 equivalent) in anhydrous THF dropwise to the ylide solution.
-
Allow the reaction to stir at room temperature for 12-16 hours.
-
Quench the reaction with saturated aqueous ammonium (B1175870) chloride solution and extract the product with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate (B1210297) gradient) to yield the desired alkene.
-
Step 2: Catalytic Hydrogenation
The double bond in the octenyl side chain is reduced to afford the saturated octyl chain.
-
Reaction: 1,3-Dimethoxy-5-(oct-1-en-1-yl)benzene → 1,3-Dimethoxy-5-octylbenzene
-
Protocol:
-
Dissolve the product from the Wittig reaction in ethanol (B145695) or ethyl acetate in a hydrogenation vessel.
-
Add a catalytic amount of 10% palladium on carbon (Pd/C).
-
Subject the mixture to a hydrogen atmosphere (typically 1-3 atm, using a balloon or a Parr hydrogenator) and stir vigorously at room temperature until the reaction is complete (monitored by TLC or GC-MS).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product, which is often used in the next step without further purification.
-
Step 3: Demethylation
The methyl ether protecting groups are cleaved to yield the final resorcinol.
-
Reaction: 1,3-Dimethoxy-5-octylbenzene → 5-Octylresorcinol
-
Protocol:
-
Dissolve the 1,3-dimethoxy-5-octylbenzene in anhydrous dichloromethane (B109758) (DCM) under an inert atmosphere.
-
Cool the solution to -78°C in a dry ice/acetone bath.
-
Add a solution of boron tribromide (BBr₃, 2.5 equivalents) in DCM dropwise.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.
-
Carefully quench the reaction by slowly adding it to a mixture of ice and water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the residue by column chromatography (eluent: hexane/ethyl acetate gradient) to afford 5-octylresorcinol.
-
Stage 2: Synthesis of this compound
This final stage involves the acid-catalyzed condensation of 5-octylresorcinol with (+)-p-mentha-2,8-dien-1-ol. The choice of Lewis acid and reaction conditions is crucial for achieving good regioselectivity for the desired "normal" CBD-C8 isomer over the "abnormal" isomer.[1][2]
-
Reaction: 5-Octylresorcinol + (+)-p-Mentha-2,8-dien-1-ol → this compound
-
Protocol:
-
In a flame-dried, round-bottom flask under an inert atmosphere, dissolve 10-camphorsulfonic acid (CSA, 0.1 equivalents) in anhydrous dichloromethane (DCM).[2]
-
Add a solution of 5-octylresorcinol (1.1 equivalents) in DCM to the catalyst mixture and stir.[2]
-
After 1 minute, add a solution of (+)-p-mentha-2,8-dien-1-ol (1.0 equivalent) in DCM dropwise over 10 minutes.[2]
-
Stir the reaction mixture at room temperature for 2 hours, monitoring the reaction progress by TLC.[2]
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.[2]
-
Separate the layers and extract the aqueous phase with DCM.[2]
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[2]
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to isolate this compound.
-
Data Presentation
Table 1: Summary of Synthetic Steps and Expected Yields for 5-Octylresorcinol
| Step | Reaction | Key Reagents | Solvent | Typical Yield (%) |
| 1 | Wittig Reaction | Heptyltriphenylphosphonium bromide, K-OtBu | THF | 65-85 |
| 2 | Hydrogenation | H₂, 10% Pd/C | Ethanol | 90-98 |
| 3 | Demethylation | BBr₃ | DCM | 80-90 |
Table 2: Summary of the Final Condensation Step for this compound
| Step | Reaction | Catalyst | Solvent | Typical Yield (%) |
| 4 | Friedel-Crafts Alkylation | CSA | DCM | 30-40 (for desired isomer) |
Note: Yields are estimates based on similar reactions reported in the literature and may vary depending on the specific experimental conditions and scale.
Signaling Pathways and Logical Relationships
The core of the condensation reaction is an electrophilic aromatic substitution (Friedel-Crafts alkylation). The Lewis acid catalyst activates the allylic alcohol, generating a carbocation which then attacks the electron-rich resorcinol ring.
Conclusion
This technical guide outlines a robust and feasible synthetic pathway for this compound, a molecule of significant interest for pharmacological research. The synthesis leverages well-established organic reactions, including the Wittig reaction for the construction of the C8-alkyl chain and a regioselective Friedel-Crafts alkylation for the final coupling of the resorcinol and terpene moieties. The provided protocols and data serve as a valuable resource for researchers and scientists in the field of medicinal chemistry and drug development, enabling the synthesis and further investigation of this promising cannabinoid analog. Careful optimization of the final condensation step will be critical to maximizing the yield of the desired "normal" isomer and facilitating the isolation of pure this compound.
References
The Engineered Pathway to Cannabidiol-Octyl: A Technical Guide to its Biosynthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the biosynthesis of cannabidiol-octyl (CBD-octyl or CBD-C8), a synthetic analog of the naturally occurring cannabidiol (B1668261) (CBD). Unlike its pentyl counterpart, CBD-octyl is not a prominent natural product of Cannabis sativa. Its synthesis relies on the substrate promiscuity of the native cannabinoid biosynthetic enzymes, a characteristic that is being increasingly harnessed through synthetic biology platforms, particularly in engineered microorganisms. This document details the putative enzymatic pathway, presents available quantitative data from related studies, outlines experimental protocols for its production and analysis, and provides visualizations of the core biological and experimental workflows.
The Putative Biosynthesis Pathway of Cannabidiol-Octyl
The biosynthesis of CBD-octyl mirrors the established pathway of CBD, with the key distinction being the utilization of octanoyl-CoA instead of hexanoyl-CoA as the starter unit for the initial polyketide synthesis. This leads to the formation of an olivetolic acid analog with an eight-carbon side chain, which is subsequently processed by the downstream cannabinoid synthases.
The proposed enzymatic steps are as follows:
-
Activation of Octanoic Acid: Exogenously supplied octanoic acid is converted to its activated thioester form, octanoyl-CoA, by an Acyl-Activating Enzyme (AAE). While Cannabis sativa possesses its own AAE (CsAAE1) for hexanoate, heterologous systems often rely on the native or an introduced AAE to perform this step with broader substrate specificity.
-
Formation of 5-Octyl-Olivetolic Acid:
-
Tetraketide Synthase (TKS) / Olivetol Synthase (OLS): This Type III polyketide synthase catalyzes the sequential condensation of one molecule of octanoyl-CoA with three molecules of malonyl-CoA to form a linear polyketide intermediate. Studies have shown that OLS from Cannabis sativa can accept octanoyl-CoA, although with potentially lower efficiency than its native substrate[1].
-
Olivetolic Acid Cyclase (OAC): This enzyme catalyzes the intramolecular C2 to C7 aldol (B89426) condensation of the polyketide intermediate to form 5-octyl-olivetolic acid, the octyl analog of olivetolic acid[1][2].
-
-
Prenylation to form Cannabigerol-Octyl Acid (CBGA-C8): An aromatic prenyltransferase, such as the Cannabis sativa geranylpyrophosphate:olivetolate geranyltransferase (CsPT4), attaches a geranyl group from geranyl pyrophosphate (GPP) to 5-octyl-olivetolic acid. This reaction forms cannabigerol-octyl acid (CBGA-C8), the direct precursor to the various octyl cannabinoids. The promiscuity of prenyltransferases to accept different alkylresorcinolic acids is a key enabling factor in this step.
-
Oxidative Cyclization to Cannabidiolic-Octyl Acid (CBDA-C8): The final step is the oxidative cyclization of the geranyl moiety of CBGA-C8, catalyzed by Cannabidiolic Acid Synthase (CBDAS). This enzyme exhibits a degree of substrate flexibility, allowing it to process CBGA-C8 into cannabidiolic-octyl acid (CBDA-C8)[3][4].
-
Decarboxylation to Cannabidiol-Octyl (CBD-C8): The acidic form, CBDA-C8, can be non-enzymatically decarboxylated through the application of heat to yield the final product, cannabidiol-octyl (CBD-C8).
The following diagram illustrates this putative pathway:
Quantitative Data
| Product | Host Organism | Precursor(s) Fed | Titer (mg/L) | Reference |
| Olivetolic Acid | Saccharomyces cerevisiae | Hexanoic Acid (1 mM) | 3.0 | |
| Cannabigerolic Acid (CBGA) | Saccharomyces cerevisiae | Hexanoic Acid (1 mM) | 7.2 | |
| Tetrahydrocannabinolic Acid (THCA) | Saccharomyces cerevisiae | Galactose | 8.0 | |
| Cannabidiolic Acid (CBDA) | Saccharomyces cerevisiae | Galactose | 4.8 | |
| Olivetolic Acid | Yarrowia lipolytica | Hexanoic Acid | 117 | |
| Cannabigerolic Acid (CBGA) | Yarrowia lipolytica | Hexanoic Acid | 18.2 |
Note: These titers are for pentyl-cannabinoids and serve as a benchmark for what might be achievable for octyl-cannabinoids with pathway optimization.
Experimental Protocols
The production of CBD-octyl is primarily achieved through heterologous expression in microorganisms. The following sections detail a general protocol for production in Saccharomyces cerevisiae and analytical methods for quantification.
Heterologous Production of CBD-Octyl in Saccharomyces cerevisiae
This protocol describes a general workflow for engineering yeast to produce octyl-cannabinoids by feeding octanoic acid.
1. Strain Engineering:
-
Base Strain: Start with a yeast strain engineered for high flux towards geranyl pyrophosphate (GPP), a key precursor. This can be achieved by overexpressing genes of the mevalonate (B85504) (MVA) pathway.
-
Gene Integration: Integrate codon-optimized genes encoding the following enzymes into the yeast genome or express them on plasmids:
-
Cannabis sativa Acyl-Activating Enzyme 1 (CsAAE1) - to activate fed octanoic acid.
-
Cannabis sativa Tetraketide Synthase (CsTKS) and Olivetolic Acid Cyclase (CsOAC) - for the synthesis of 5-octyl-olivetolic acid.
-
Cannabis sativa Prenyltransferase 4 (CsPT4) - for the synthesis of CBGA-C8.
-
Cannabis sativa Cannabidiolic Acid Synthase (CBDAS) - for the synthesis of CBDA-C8.
-
2. Yeast Cultivation and Induction:
-
Inoculate a single colony of the engineered yeast strain into a suitable defined synthetic medium.
-
Grow the culture at 30°C with shaking until it reaches the mid-logarithmic growth phase.
-
Induce gene expression by adding an inducer (e.g., galactose if using GAL promoters).
-
Simultaneously, feed the culture with octanoic acid to a final concentration of 1 mM.
3. Extraction of Cannabinoids:
-
After a desired incubation period (e.g., 48-96 hours), harvest the yeast cells by centrifugation.
-
Perform a whole-cell extraction using an organic solvent such as ethyl acetate.
-
Vortex the cell pellet with the solvent to ensure cell lysis and extraction of cannabinoids.
-
Centrifuge to pellet cell debris and collect the supernatant containing the cannabinoids.
-
Evaporate the solvent to dryness under a stream of nitrogen.
4. Sample Preparation for Analysis:
-
Reconstitute the dried extract in a suitable solvent for chromatographic analysis, such as a mixture of acetonitrile (B52724) and water.
The general workflow for this process can be visualized as follows:
Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol provides a general framework for the sensitive and specific quantification of CBD-octyl.
1. Chromatographic Separation:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A gradient elution from a lower to a higher percentage of Mobile Phase B to separate the cannabinoids.
-
Flow Rate: Typically 0.3-0.5 mL/min.
-
Column Temperature: Maintained at around 40°C.
2. Mass Spectrometry Detection:
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. Specific precursor-to-product ion transitions for CBD-octyl and a suitable internal standard would need to be determined.
3. Quantification:
-
A calibration curve is constructed using certified reference standards of CBD-octyl at known concentrations.
-
The peak area ratio of the analyte to the internal standard is used for quantification.
Conclusion
The biosynthesis of cannabidiol-octyl represents an exciting frontier in cannabinoid research, driven by the convergence of synthetic biology and the inherent flexibility of the cannabinoid enzymatic machinery. While not a naturally abundant compound, its production in engineered microorganisms is feasible and opens avenues for exploring the structure-activity relationships of novel cannabinoids. The protocols and pathways detailed in this guide provide a foundational framework for researchers to produce, analyze, and further investigate the therapeutic potential of CBD-octyl and other rare and novel cannabinoids. Further research is required to optimize production titers and to fully characterize the enzymatic kinetics of the cannabinoid synthases with octyl-substrates.
References
- 1. escholarship.org [escholarship.org]
- 2. The biosynthesis of the cannabinoids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biosynthesis of Nature-Inspired Unnatural Cannabinoids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Purification and characterization of cannabidiolic-acid synthase from Cannabis sativa L.. Biochemical analysis of a novel enzyme that catalyzes the oxidocyclization of cannabigerolic acid to cannabidiolic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
The Influence of Formulation on Cannabidiol Pharmacokinetics: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cannabidiol (B1668261) (CBD), a non-psychoactive phytocannabinoid from Cannabis sativa, has garnered significant interest for its therapeutic potential in a wide range of disorders. However, its clinical development is challenged by its inherent physicochemical properties, including high lipophilicity and poor aqueous solubility, which contribute to low and variable oral bioavailability.[1][2][3] This technical guide provides an in-depth analysis of the pharmacokinetics of cannabidiol, with a particular focus on the pivotal role of formulation strategies, such as the use of C8 medium-chain triglycerides (MCTs), in enhancing its systemic exposure.
Core Pharmacokinetic Profile of Cannabidiol
The absorption, distribution, metabolism, and excretion (ADME) of CBD are highly dependent on the route of administration and the formulation used.[4][5] Oral administration, the most common and convenient route, is hampered by extensive first-pass metabolism in the liver, resulting in an estimated oral bioavailability of only 6-19% in humans.
Absorption
Following oral administration, the time to reach maximum plasma concentration (Tmax) for CBD generally ranges from 1.5 to 4 hours. The rate and extent of absorption are significantly influenced by the presence of food, particularly high-fat meals, which can increase plasma concentrations several-fold. This "food effect" underscores the importance of lipid-based formulations in improving CBD's oral bioavailability.
Distribution
Due to its high lipophilicity, CBD is rapidly and widely distributed throughout the body, particularly into adipose tissue, the brain, and other highly vascularized organs. This extensive tissue distribution contributes to a large volume of distribution.
Metabolism
CBD is extensively metabolized, primarily in the liver, by cytochrome P450 (CYP) enzymes, with CYP3A4 and CYP2C19 being the major contributors. The primary metabolic pathway involves hydroxylation to form the active metabolite 7-hydroxy-CBD (7-OH-CBD), which is subsequently oxidized to the inactive 7-carboxy-CBD (7-COOH-CBD). CBD can also inhibit several CYP enzymes, leading to potential drug-drug interactions.
Excretion
The elimination of CBD and its metabolites occurs predominantly through the feces, with a smaller portion excreted in the urine. The terminal half-life of CBD is long and variable, ranging from 18 to 32 hours after single oral doses and potentially extending to 2-5 days with chronic administration.
Quantitative Pharmacokinetic Data of Cannabidiol
The following tables summarize key pharmacokinetic parameters of CBD from various studies, highlighting the impact of different administration routes and formulations.
Table 1: Pharmacokinetic Parameters of Single-Dose Cannabidiol in Humans
| Route of Administration | Formulation | Dose | Tmax (h) | Cmax (ng/mL) | AUC (h*ng/mL) | Half-life (t½) (h) | Bioavailability (%) |
| Oral | Capsule | 10 mg | 1.27 | 2.47 | - | 1.09 - 1.97 | 6 - 19 |
| Oral | Capsule | 400 mg | 1.5 - 3.0 | 114 - 181 | - | - | - |
| Oral | Capsule | 800 mg | 3.0 - 4.0 | 77.9 - 221 | - | - | - |
| Oromucosal | Spray | 10 mg (fasted) | 1.4 | 1.2 | 4.5 | 1.4 - 10.9 | - |
| Oromucosal | Spray | 10 mg (fed) | 4.0 | 3.7 | 23.1 | - | - |
| Inhalation | Smoked | - | 0.05 - 0.17 | - | - | 31 | 31 |
| Intravenous | Solution | 20 mg | - | 686 (at 3 min) | - | 24 | 100 (reference) |
Data compiled from multiple sources.
Table 2: Influence of Formulation on CBD Pharmacokinetics in Animal Models
| Animal Model | Formulation | Dose (mg/kg) | Tmax (h) | Cmax (µg/kg) | AUC₀₋₆ (µg/kg*h) |
| Rat (Brain Tissue) | 10% CBD oil (with C8/C10 fatty acids) | 10 | 1 | 259 | 596 |
| Rat (Brain Tissue) | SEDDS with MCT oil | 10 | 1 | 226 | 397 |
| Rat (Brain Tissue) | SEDDS with sesame oil | 10 | 2 | 124 | 412 |
| Rat (Brain Tissue) | Proliposomes with chitosan (B1678972) coating | 10 | - | 59 | 186 |
SEDDS: Self-emulsifying drug delivery system. MCT: Medium-chain triglyceride. Data from a study on rat brain tissue pharmacokinetics.
Experimental Protocols
Human Pharmacokinetic Studies
A representative experimental protocol for a human pharmacokinetic study of oral CBD would involve the following steps:
-
Subject Recruitment: Healthy male and female volunteers are recruited after providing informed consent. Subjects typically undergo a health screening to ensure they meet the inclusion criteria and have no contraindications.
-
Study Design: A common design is a randomized, crossover study where each subject receives different CBD formulations or doses in separate study periods, with a washout period in between. Studies may also include fed vs. fasted conditions.
-
Drug Administration: A single oral dose of the CBD formulation (e.g., capsule, oil, or spray) is administered to the subjects.
-
Blood Sampling: Serial blood samples are collected from a peripheral vein at predefined time points before and after drug administration (e.g., 0, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 48, and 72 hours post-dose).
-
Plasma Analysis: Blood samples are centrifuged to separate the plasma. The concentration of CBD and its major metabolites in the plasma is quantified using a validated analytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Pharmacokinetic Analysis: The plasma concentration-time data are used to calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and elimination half-life using non-compartmental analysis.
Animal Pharmacokinetic Studies
For preclinical assessments, such as the study on rat brain tissue pharmacokinetics, the protocol is adapted:
-
Animal Model: Male Wistar rats are often used. They are housed in controlled environmental conditions with free access to food and water.
-
Drug Administration: A single dose of the CBD formulation is administered via oral gavage.
-
Tissue Collection: At specified time points after administration, groups of animals are euthanized, and brain tissue is rapidly collected, weighed, and homogenized.
-
Sample Preparation and Analysis: The homogenized brain tissue undergoes an extraction process to isolate CBD and its metabolites. Quantification is then performed using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: The brain tissue concentration-time data are used to determine pharmacokinetic parameters within the target tissue.
The Role of C8-Containing Formulations
As indicated by preclinical data, formulations containing C8 (caprylic) and C10 (capric) fatty acids, commonly found in MCT oil, can significantly enhance the absorption and brain delivery of CBD. The highest maximum concentration (Cmax) in rat brain tissue was observed with a formulation using triacylglycerols with these shorter fatty acid chains. This suggests that C8-based formulations can lead to a more rapid and efficient uptake of CBD.
The proposed mechanism for this enhancement is the ability of lipid-based formulations, particularly those with medium-chain fatty acids, to promote the formation of micelles in the gastrointestinal tract. This improves the solubilization of the lipophilic CBD molecule, facilitating its absorption through the intestinal wall and into the lymphatic system, thereby bypassing a significant portion of the first-pass metabolism in the liver.
Visualizing the Impact of Formulation on CBD Absorption
The following diagram illustrates the proposed pathway for the oral absorption of CBD and highlights the influence of lipid-based formulations.
Caption: Oral absorption pathway of CBD and the influence of lipid formulations.
Conclusion
The pharmacokinetic profile of cannabidiol is characterized by low oral bioavailability due to its poor aqueous solubility and extensive first-pass metabolism. Formulation strategies, particularly the use of lipid-based systems containing C8 medium-chain triglycerides, have demonstrated significant potential in overcoming these limitations. By enhancing the solubilization and promoting lymphatic absorption of CBD, these advanced formulations can lead to increased systemic exposure and potentially more consistent therapeutic effects. For researchers and drug development professionals, a thorough understanding of the interplay between CBD's physicochemical properties and formulation excipients is critical for the successful development of effective and reliable CBD-based medicines. Further research, including well-controlled clinical trials, is necessary to fully elucidate the pharmacokinetic advantages of different formulations in humans.
References
- 1. Strategies to Improve Cannabidiol Bioavailability and Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Enhanced oral bioavailability of cannabidiol by flexible zein nanoparticles: in vitro and pharmacokinetic studies [frontiersin.org]
- 3. Innovative approaches for improved oral bioavailability of CBD | Fundación CANNA: Scientific studies and cannabis testing [fundacion-canna.es]
- 4. The pharmacokinetics and the pharmacodynamics of cannabinoids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. accurateclinic.com [accurateclinic.com]
Unraveling the Molecular intricacies: A Technical Guide to the Mechanism of Action of Cannabidiol-C8
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cannabidiol-C8 (CBD-C8), a synthetic analog of the naturally occurring phytocannabinoid Cannabidiol (CBD), is distinguished by the presence of an eight-carbon alkyl side chain, in contrast to the five-carbon chain of CBD. This structural modification is of significant interest in cannabinoid pharmacology due to the well-established structure-activity relationship (SAR) indicating that the length of the alkyl side chain is a crucial determinant of activity at cannabinoid receptors. This technical guide provides a comprehensive overview of the putative mechanism of action of CBD-C8, drawing upon the known pharmacology of CBD and the principles of cannabinoid SAR. While direct experimental data on CBD-C8 is emerging, this document serves as a foundational resource for researchers and drug development professionals by outlining its likely molecular targets, signaling pathways, and the experimental methodologies required for its characterization.
Anticipated Molecular Targets and Pharmacology of this compound
Based on the pharmacology of CBD and the influence of an extended alkyl side chain, CBD-C8 is predicted to interact with a range of molecular targets. The increased lipophilicity conferred by the C8 chain is expected to enhance its affinity and potency at cannabinoid receptors compared to CBD.
| Molecular Target | Receptor/Enzyme Class | Anticipated Effect of CBD-C8 | Inferred Potency vs. CBD | Potential Therapeutic Relevance |
| Cannabinoid Receptor 1 (CB1) | G-protein Coupled Receptor (GPCR) | Negative Allosteric Modulator | Potentially higher affinity and modulatory potency | Neurological disorders, Pain, Inflammation |
| Cannabinoid Receptor 2 (CB2) | G-protein Coupled Receptor (GPCR) | Negative Allosteric Modulator / Inverse Agonist | Potentially higher affinity and modulatory potency | Inflammation, Immune modulation, Pain |
| Transient Receptor Potential Vanilloid 1 (TRPV1) | Ion Channel | Agonist | Likely similar or slightly enhanced | Pain, Inflammation |
| Serotonin 1A Receptor (5-HT1A) | G-protein Coupled Receptor (GPCR) | Agonist | Likely similar | Anxiety, Depression, Neuropathic pain |
| Peroxisome Proliferator-Activated Receptor γ (PPARγ) | Nuclear Receptor | Agonist | Likely similar | Neuroprotection, Anti-inflammatory |
| Fatty Acid Amide Hydrolase (FAAH) | Enzyme | Inhibitor | Potentially enhanced inhibition | Increased endocannabinoid tone |
| G-protein Coupled Receptor 55 (GPR55) | G-protein Coupled Receptor (GPCR) | Antagonist | Likely similar | Inflammation, Neuropathic pain |
Signaling Pathways
The interaction of CBD-C8 with its molecular targets is expected to trigger a cascade of intracellular signaling events. The primary pathways are anticipated to be through the modulation of G-protein coupled receptors.
G-Protein Dependent Signaling Pathway
As a modulator of CB1 and CB2 receptors, CBD-C8 is expected to influence the canonical G-protein signaling cascade. Cannabinoid receptors primarily couple to inhibitory G-proteins (Gi/o), which, upon activation, inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. This pathway also involves the modulation of ion channels, such as the inhibition of voltage-gated calcium channels and the activation of inwardly rectifying potassium channels.
The Evolving Landscape of Cannabinoid Pharmacology: A Technical Guide to the Predicted Receptor Binding Profile of Cannabidiol-C8
For Immediate Release
Introduction
Cannabidiol (CBD), a non-intoxicating phytocannabinoid from Cannabis sativa, has garnered significant attention for its therapeutic potential across a wide range of physiological conditions. Its complex pharmacology, characterized by interactions with multiple molecular targets, has spurred the development of synthetic analogs designed to enhance its therapeutic properties and elucidate its mechanisms of action. One such analog is Cannabidiol-C8 (CBD-C8), distinguished by the extension of its pentyl side chain to an octyl group. While comprehensive experimental data on CBD-C8 remains limited in publicly accessible literature, this technical guide synthesizes current knowledge on cannabinoid structure-activity relationships (SAR) to predict its receptor binding profile. This document is intended for researchers, scientists, and drug development professionals, providing a framework for understanding the anticipated pharmacological characteristics of CBD-C8, detailed experimental methodologies for its characterization, and the key signaling pathways involved.
Predicted Receptor Binding Profile of this compound
The affinity of cannabinoids for their receptors is significantly influenced by the length of their alkyl side chain. Structure-activity relationship studies have consistently demonstrated that elongating the pentyl chain of natural cannabinoids can modulate their binding affinity and efficacy at various receptors. For classical cannabinoid receptors, an alkyl chain of seven or eight carbons often represents the apex of binding affinity.
Based on these established principles, the following table summarizes the predicted quantitative binding data for CBD-C8 at key receptor targets. It is crucial to note that these values are extrapolated from studies on related CBD analogs and THC analogs with varied side-chain lengths, as specific experimental data for CBD-C8 is not yet widely available.
Table 1: Predicted Receptor Binding Affinities and Potencies of this compound
| Receptor Target | Predicted Interaction | Predicted Affinity/Potency (Ki/IC50/EC50) | Rationale based on Structure-Activity Relationship (SAR) |
| Cannabinoid Receptor 1 (CB1) | Weak Partial Agonist / Antagonist / Negative Allosteric Modulator | Ki: > 1 µM | Standard CBD exhibits low affinity for the orthosteric site of CB1.[1][2] The C8 chain is expected to increase affinity compared to the C5 chain of CBD, but it is unlikely to transform it into a high-potency agonist. It may act as a negative allosteric modulator, a characteristic also observed with CBD. |
| Cannabinoid Receptor 2 (CB2) | Weak Partial Agonist / Inverse Agonist | Ki: > 1 µM | Similar to CB1, CBD's affinity for CB2 is low.[1] The C8 chain is predicted to enhance binding affinity relative to CBD. The functional outcome (agonist vs. inverse agonist) would require experimental validation. |
| Transient Receptor Potential Vanilloid 1 (TRPV1) | Agonist | EC50: < 10 µM | CBD is a known agonist of TRPV1 channels. The influence of the C8 chain on TRPV1 activity is less defined than for cannabinoid receptors, but it is expected to retain agonist activity. |
| G-Protein Coupled Receptor 55 (GPR55) | Antagonist | IC50: < 1 µM | CBD has been identified as an antagonist at GPR55. The longer C8 side chain may enhance the affinity and potency of this antagonistic action. |
Experimental Protocols for Characterization
To empirically determine the receptor binding profile of CBD-C8, a series of standardized in vitro assays are required. The following section details the methodologies for key experiments.
Radioligand Displacement Binding Assay for CB1 and CB2 Receptors
This assay quantifies the affinity of a test compound (CBD-C8) by measuring its ability to displace a radiolabeled ligand from the receptor.
-
Materials:
-
Cell membranes from HEK293 or CHO cells stably transfected with human CB1 or CB2 receptors.
-
Radioligand: [³H]CP-55,940 (a high-affinity cannabinoid agonist).
-
Non-specific binding control: A high concentration of a non-labeled, high-affinity ligand (e.g., WIN 55,212-2).
-
Test Compound: this compound dissolved in a suitable solvent (e.g., DMSO).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA, pH 7.4.
-
Glass fiber filters and a cell harvester.
-
Scintillation fluid and a liquid scintillation counter.
-
-
Procedure:
-
Prepare serial dilutions of CBD-C8.
-
In a 96-well plate, combine the cell membrane preparation, the radioligand at a fixed concentration (typically at or below its Kd value), and either the assay buffer (for total binding), the non-specific binding control, or a dilution of CBD-C8.
-
Incubate the plate at 30°C for 60-90 minutes to allow the binding to reach equilibrium.
-
Terminate the reaction by rapid filtration through the glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Place the filters in scintillation vials with scintillation fluid and quantify the radioactivity using a liquid scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the concentration of CBD-C8 to generate a competition curve.
-
Determine the IC50 value (the concentration of CBD-C8 that inhibits 50% of specific binding) from the curve using non-linear regression.
-
Convert the IC50 value to a Ki (inhibition constant) value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
cAMP Accumulation Assay for Functional CB1/CB2 Activity
This functional assay determines whether CBD-C8 acts as an agonist, antagonist, or inverse agonist at Gαi/o-coupled receptors like CB1 and CB2 by measuring its effect on intracellular cyclic AMP (cAMP) levels.
-
Materials:
-
CHO or HEK293 cells expressing human CB1 or CB2 receptors.
-
Forskolin (B1673556) (an adenylyl cyclase activator).
-
A known CB1/CB2 agonist (e.g., CP-55,940) for antagonist mode testing.
-
cAMP detection kit (e.g., HTRF, ELISA, or BRET-based).
-
-
Procedure:
-
Agonist Mode: a. Plate the cells and allow them to adhere. b. Treat the cells with various concentrations of CBD-C8. c. Stimulate the cells with a fixed concentration of forskolin to induce cAMP production. d. Incubate for a specified time (e.g., 30 minutes). e. Lyse the cells and measure cAMP levels using the chosen detection kit. f. A decrease in forskolin-stimulated cAMP levels indicates agonist activity.
-
Antagonist Mode: a. Pre-incubate the cells with various concentrations of CBD-C8. b. Add a fixed concentration of a known agonist (e.g., CP-55,940 at its EC80). c. Co-incubate for a specified time. d. Lyse the cells and measure cAMP levels. e. A reversal of the agonist-induced decrease in cAMP indicates antagonist activity.
-
Intracellular Calcium Mobilization Assay for TRPV1 Activity
This assay measures the ability of CBD-C8 to activate the TRPV1 ion channel, leading to an influx of calcium into the cell.
-
Materials:
-
HEK293 cells expressing human TRPV1.
-
A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
A known TRPV1 agonist (e.g., Capsaicin) as a positive control.
-
A plate reader with fluorescence detection capabilities.
-
-
Procedure:
-
Plate the cells in a 96-well plate.
-
Load the cells with the calcium-sensitive dye.
-
Measure the baseline fluorescence.
-
Add various concentrations of CBD-C8 to the wells.
-
Immediately measure the change in fluorescence over time.
-
An increase in intracellular fluorescence indicates calcium influx and thus agonist activity at TRPV1.
-
Key Signaling Pathways
The interaction of CBD-C8 with its target receptors is predicted to initiate several downstream signaling cascades.
CB1/CB2 Receptor Signaling
CB1 and CB2 are G-protein coupled receptors (GPCRs) that primarily couple to the inhibitory G-protein, Gαi/o.
-
Canonical Pathway: Upon activation by an agonist, the Gαi/o subunit dissociates and inhibits the enzyme adenylyl cyclase. This leads to a decrease in intracellular cAMP levels and reduced activity of Protein Kinase A (PKA). The Gβγ subunit can also modulate other effectors, such as inwardly rectifying potassium channels (GIRKs) and voltage-gated calcium channels.
-
MAPK Pathway: CB1 and CB2 activation can also stimulate the mitogen-activated protein kinase (MAPK) cascade, including ERK1/2, which is involved in regulating gene expression and cell proliferation.
TRPV1 Signaling
TRPV1 is a non-selective cation channel. Its activation leads to the influx of calcium and sodium ions.
-
Mechanism: Agonist binding to TRPV1 causes a conformational change that opens the channel pore. The resulting influx of Ca²⁺ acts as a second messenger, activating various downstream signaling pathways, including those involving protein kinase C (PKC) and calcineurin. This influx leads to depolarization of the cell membrane, which is a key event in nociception.
Conclusion
This compound represents a logical progression in the exploration of CBD's therapeutic potential, leveraging established structure-activity relationships to potentially enhance receptor affinity. While direct experimental data is currently lacking, the principles of cannabinoid pharmacology provide a strong predictive framework for its binding profile. It is anticipated that the octyl side chain will increase its affinity for cannabinoid receptors CB1 and CB2 and modulate its activity at other known CBD targets like TRPV1 and GPR55. The experimental protocols and signaling pathway diagrams provided in this guide offer a comprehensive roadmap for the future empirical characterization of this promising compound. Further research is essential to validate these predictions and fully uncover the therapeutic utility of CBD-C8.
References
In Vitro Biological Activity of CBD-C8: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cannabidiol (CBD), a non-psychoactive phytocannabinoid from Cannabis sativa, has garnered significant attention for its therapeutic potential across a wide range of physiological and pathological conditions. The biological activity of CBD is intricately linked to its chemical structure, with modifications to its alkyl side chain known to significantly influence its pharmacological profile. This technical guide focuses on the in vitro biological activity of CBD-C8, a synthetic analogue of CBD featuring an eight-carbon alkyl side chain. Emerging research suggests that extending the alkyl chain length beyond the typical pentyl chain of CBD can modulate its potency and efficacy at various molecular targets. This document provides a comprehensive overview of the available in vitro data on CBD-C8, including its effects on cell viability, receptor binding, and anti-inflammatory pathways, along with detailed experimental protocols and visual representations of key signaling pathways.
Data Presentation: Quantitative In Vitro Biological Activity of CBD-C8
The following tables summarize the currently available quantitative data on the in vitro biological activity of CBD-C8 compared to its parent compound, CBD. It is important to note that research on CBD-C8 is still in its early stages, and the data is limited.
| Assay | Cell Line | Compound | IC50 / EC50 / Ki | Reference |
| Cytotoxicity | Various Cancer Cell Lines | CBD-C8 | Data Not Available | N/A |
| CBD | Varies (e.g., 8.8 µM in LN229 glioblastoma cells after 48h) | [1] | ||
| Receptor Binding | CB1 Receptor | (+)-CBD-oct | EEG studies suggest increased potency | [2] |
| CBD | Low affinity | |||
| CB2 Receptor | (+)-CBD-oct | EEG studies suggest increased potency | [2] | |
| CBD | Low affinity | |||
| TRPV1 | CBD-C8 | Data Not Available | N/A | |
| CBD | Agonist | |||
| GPR55 | CBD-C8 | Data Not Available | N/A | |
| CBD | Antagonist | [3][4] | ||
| PPARγ | CBD-C8 | Data Not Available | N/A | |
| CBD | Agonist | |||
| Anti-Inflammatory Activity | RAW 264.7 Macrophages (LPS-induced) | CBD-C8 | Data Not Available | N/A |
| CBD | Inhibition of NO, IL-6, TNF-α |
Note: While specific quantitative data for CBD-C8 is largely unavailable in the public domain at the time of this guide's compilation, structure-activity relationship (SAR) studies on cannabinoids suggest that an eight-carbon side chain can lead to optimal activity at cannabinoid receptors. Further research is required to populate the data for CBD-C8 across these and other relevant in vitro assays.
Key In Vitro Biological Activities and Signaling Pathways
Cytotoxicity
In vitro studies have demonstrated the cytotoxic effects of CBD against various cancer cell lines. The mechanism of action often involves the induction of apoptosis and cell cycle arrest. While specific IC50 values for CBD-C8 are not yet reported, SAR studies on other cannabinoids suggest that the elongated alkyl chain of CBD-C8 could potentially enhance its cytotoxic potency.
Receptor Interactions
The pharmacological effects of CBD are mediated through its interaction with a variety of molecular targets, including ion channels, G-protein coupled receptors, and nuclear receptors.
CBD exhibits low affinity for the orthosteric sites of CB1 and CB2 receptors. However, the length of the alkyl side chain is a critical determinant of binding affinity for classical cannabinoids, with optimal activity often observed with chain lengths between five and eight carbons. This suggests that CBD-C8 may have a higher affinity for CB1 and CB2 receptors compared to CBD, a hypothesis supported by EEG studies on (+)-CBD-oct.
CBD is known to be an agonist of the TRPV1 channel, an ion channel involved in pain perception and inflammation. Activation of TRPV1 by CBD can lead to a subsequent desensitization of the channel, which may contribute to its analgesic effects. The interaction of CBD-C8 with TRPV1 has not yet been characterized.
GPR55 is an orphan receptor that has been implicated in various physiological processes, including inflammation and cancer cell proliferation. CBD acts as an antagonist at GPR55. Blockade of GPR55 signaling by CBD may contribute to its anti-proliferative and anti-inflammatory properties. The activity of CBD-C8 at this receptor remains to be determined.
CBD is an agonist of PPARγ, a nuclear receptor that plays a key role in regulating gene expression involved in inflammation, metabolism, and cell differentiation. The activation of PPARγ by CBD is thought to mediate some of its anti-inflammatory and neuroprotective effects. The potential for CBD-C8 to act as a PPARγ agonist is an area for future investigation.
Anti-Inflammatory Activity
CBD has demonstrated significant anti-inflammatory properties in various in vitro models. For instance, in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, CBD inhibits the production of pro-inflammatory mediators such as nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). This effect is mediated, in part, through the modulation of signaling pathways such as NF-κB and MAPK. Given the potential for enhanced receptor interactions, CBD-C8 may exhibit more potent anti-inflammatory effects.
Experimental Protocols
This section provides detailed methodologies for key in vitro experiments commonly used to assess the biological activity of cannabinoid compounds. These protocols are based on established methods and can be adapted for the evaluation of CBD-C8.
Cell Viability (MTT) Assay
This assay is used to assess the cytotoxic or anti-proliferative effects of a compound on cultured cells.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compound (e.g., CBD-C8) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours.
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value (the concentration that inhibits cell growth by 50%).
Receptor Binding Assay
This assay measures the affinity of a compound for a specific receptor.
-
Membrane Preparation: Prepare cell membranes from cells overexpressing the receptor of interest (e.g., CB1, CB2, TRPV1, GPR55).
-
Assay Buffer: Prepare an appropriate assay buffer.
-
Competition Binding: In a 96-well plate, incubate the cell membranes with a fixed concentration of a radiolabeled ligand specific for the receptor and a range of concentrations of the unlabeled test compound (e.g., CBD-C8).
-
Incubation: Incubate the plate for a specified time at a specific temperature to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a filter mat to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Generate a competition binding curve and calculate the Ki value (inhibitory constant) for the test compound.
Anti-Inflammatory Assay (LPS-stimulated Macrophages)
This assay evaluates the ability of a compound to inhibit the production of pro-inflammatory mediators.
-
Cell Seeding: Plate RAW 264.7 macrophage cells in a 24-well plate at a density of 2 x 10^5 cells/well and allow them to adhere.
-
Pre-treatment: Pre-treat the cells with various concentrations of the test compound (e.g., CBD-C8) for 1-2 hours.
-
Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce an inflammatory response.
-
Incubation: Incubate the plates for a specified period (e.g., 24 hours).
-
Supernatant Collection: Collect the cell culture supernatant.
-
Quantification of Inflammatory Mediators: Measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant using ELISA kits, and measure nitric oxide (NO) production using the Griess reagent.
-
Data Analysis: Determine the dose-dependent inhibition of inflammatory mediator production by the test compound.
Mandatory Visualizations
Signaling Pathways
The following diagrams illustrate the key signaling pathways modulated by CBD, which are also relevant for the investigation of CBD-C8.
References
The Alkyl Side Chain of Cannabidiol: A Critical Determinant of Therapeutic Potential and a Look into the Hypothetical Cannabidiol-C8
For the attention of: Researchers, Scientists, and Drug Development Professionals
Introduction
Cannabidiol (CBD), a major non-psychoactive phytocannabinoid from Cannabis sativa, has garnered significant interest for its therapeutic potential across a wide range of disorders. Its pharmacological profile is complex, involving multiple molecular targets.[1][2] A key structural feature of the CBD molecule is the pentyl alkyl side chain at the C3 position of the resorcinol (B1680541) ring. This lipophilic chain is a critical determinant of the molecule's interaction with its biological targets and, consequently, its overall therapeutic efficacy. While "Cannabidiol-C8" (CBD-C8) as a specific, publicly documented compound is not found in the current scientific literature, extensive research into the modification of this alkyl side chain provides a strong foundation for understanding how a hypothetical C8 analogue might behave.
This technical guide synthesizes the existing preclinical data on CBD derivatives with modified alkyl side chains, providing insights into structure-activity relationships (SAR), and offers a prospective analysis of the potential therapeutic effects of a hypothetical this compound.
The Role of the Alkyl Side Chain in Cannabinoid Activity
The length and structure of the alkyl side chain in cannabinoids are well-established as crucial for their pharmacological activity, particularly their affinity for cannabinoid receptors CB1 and CB2. For Δ⁹-tetrahydrocannabinol (THC), elongation of the n-pentyl side chain to n-hexyl, n-heptyl, or n-octyl homologues enhances CB1 receptor activation, with activity increasing with chain length.[3] For instance, both Δ⁸- and Δ⁹-THC-C8 have been shown to be potent CB1 receptor activators.[3]
While native (-)-CBD displays negligible affinity for CB1 and CB2 receptors, synthetic analogues with modified side chains have shown altered receptor binding profiles.[4][5] Modifications to this chain can therefore significantly impact the therapeutic properties of CBD-related compounds.
Preclinical Data on CBD Analogues with Modified Alkyl Chains
Research has explored various modifications of the C3 alkyl side chain of CBD, leading to the synthesis of several analogues with altered biological activities. These studies provide valuable insights into the SAR of this part of the molecule.
Table 1: Summary of Preclinical Data on Selected CBD Analogues with Modified Alkyl Side Chains
| Compound/Modification | Key Findings | Reference(s) |
| KLS-13019 (Modified C4'-alkyl chain) | 50-fold more potent than CBD in preventing hippocampal neuron damage. Over 400-fold safer than CBD with improved oral bioavailability. Regulates the mitochondrial sodium-calcium exchanger-1 (mNCX-1). | [4][6][7] |
| (-)-DMH-CBD (1′,1′-Dimethylheptyl-CBD) | Lacks affinity for CB1 and CB2 receptors. Exhibits anxiolytic, analgesic, anti-inflammatory, and antiproliferative effects. | [4][7] |
| (+)-DMH-CBD (1′,1′-Dimethylheptyl-CBD) | Improved CB1 receptor affinity compared to (+)-CBD. | [4][7] |
| Hydrogenated CBD Analogues (H2-CBD, H4-CBD) | Exhibit anti-inflammatory and anticonvulsant properties. Show moderate affinity for the CB1 receptor. | [6] |
Experimental Protocols for the Synthesis and Evaluation of CBD Analogues
The synthesis of CBD analogues with modified alkyl side chains typically involves multi-step chemical processes. A general workflow for the synthesis and subsequent biological evaluation is outlined below.
General Synthetic Strategy
A common approach to synthesizing CBD analogues with varying side chain lengths involves the coupling of a suitably substituted resorcinol fragment with a terpene moiety, such as (+)-p-mentha-2,8-dien-1-ol. The synthesis of the resorcinol precursors with different alkyl chain lengths is a key step.[8]
Diagram: General Experimental Workflow for Synthesis and Evaluation of CBD Analogues
References
- 1. Synthetic and Natural Derivatives of Cannabidiol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cannabidiol: Pharmacology and Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. An Overview on Medicinal Chemistry of Synthetic and Natural Derivatives of Cannabidiol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scielo.br [scielo.br]
- 6. The Essential Medicinal Chemistry of Cannabidiol (CBD) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | An Overview on Medicinal Chemistry of Synthetic and Natural Derivatives of Cannabidiol [frontiersin.org]
- 8. Efficient Synthesis for Altering Side Chain Length on Cannabinoid Molecules and Their Effects in Chemotherapy and Chemotherapeutic Induced Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
Early Research on Cannabidiol-Octyl (CBD-O): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cannabidiol (B1668261) (CBD), a non-psychotropic phytocannabinoid from Cannabis sativa, has garnered significant scientific interest for its therapeutic potential across a range of disorders. A key area of medicinal chemistry research involves the synthesis and evaluation of CBD analogs to explore structure-activity relationships (SAR) and identify molecules with enhanced pharmacological properties. One such analog is Cannabidiol-octyl (CBD-O), also known as Cannabidiol-C8, which features an eight-carbon alkyl side chain instead of the pentyl chain found in CBD. Early research into long-chain cannabinoid analogs has suggested that modifying the length of this alkyl chain can significantly influence receptor binding affinity and potency. This technical guide provides a comprehensive overview of the foundational research concerning CBD-O, including its synthesis, predicted biological activity based on SAR studies, and detailed experimental protocols.
Synthesis of Cannabidiol-Octyl (CBD-O)
The synthesis of CBD-O follows established methods for the preparation of cannabidiol and its analogs, primarily involving the acid-catalyzed condensation of a 5-alkylresorcinol with a suitable terpene. The key precursor for CBD-O is 5-octylresorcinol (olivetol with an octyl side chain).
Synthesis of 5-octylresorcinol
A common method for the synthesis of 5-alkylresorcinols involves a Grignard reaction followed by demethylation.
Experimental Protocol: Synthesis of 5-octylresorcinol
-
Grignard Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), magnesium turnings are suspended in anhydrous tetrahydrofuran (B95107) (THF). A solution of 1-bromooctane (B94149) in anhydrous THF is added dropwise to initiate the formation of the Grignard reagent, octylmagnesium bromide. The reaction is typically initiated with a small crystal of iodine and maintained at a gentle reflux.
-
Coupling Reaction: To the freshly prepared Grignard reagent, a solution of 1,3-dimethoxy-5-bromobenzene in anhydrous THF is added slowly at a low temperature (e.g., 0 °C), often in the presence of a catalyst such as dilithium (B8592608) tetrachlorocuprate(II) to facilitate the cross-coupling reaction. The reaction mixture is then allowed to warm to room temperature and stirred until completion, as monitored by thin-layer chromatography (TLC).
-
Work-up and Demethylation: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride. The aqueous layer is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting crude 1,3-dimethoxy-5-octylbenzene is then subjected to demethylation using a strong Lewis acid such as boron tribromide (BBr₃) in a suitable solvent like dichloromethane (B109758) at a low temperature.
-
Purification: After quenching the demethylation reaction, the product is extracted and purified by column chromatography on silica (B1680970) gel to yield pure 5-octylresorcinol.
Condensation to form Cannabidiol-Octyl
With 5-octylresorcinol in hand, the final step is the condensation with a chiral terpene, typically (+)-p-mentha-2,8-dien-1-ol, to form CBD-O.
Experimental Protocol: Synthesis of Cannabidiol-Octyl
-
Reaction Setup: In a round-bottom flask, 5-octylresorcinol and (+)-p-mentha-2,8-dien-1-ol are dissolved in a dry, non-polar solvent such as dichloromethane or toluene (B28343) under an inert atmosphere.
-
Acid Catalysis: A Lewis acid catalyst, for instance, boron trifluoride etherate (BF₃·OEt₂), or a Brønsted acid like p-toluenesulfonic acid (p-TSA), is added to the solution at a controlled temperature (e.g., 0 °C to room temperature). The reaction progress is monitored by TLC.
-
Work-up and Purification: Upon completion, the reaction is quenched with a weak base, such as a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, washed with water and brine, and dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford Cannabidiol-octyl.
An In-depth Technical Guide to the Discovery and Synthesis of Cannabidiol-C8
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, synthesis, and characterization of Cannabidiol-C8 (CBD-C8), a synthetic homolog of cannabidiol (B1668261) (CBD) featuring an eight-carbon alkyl side chain. For the purposes of this guide, CBD-C8 will refer to the enantiomer (+)-CBD-octyl, as its synthesis has been explicitly detailed in the scientific literature.
Introduction
Cannabidiol (CBD) is a non-psychotropic phytocannabinoid with a wide range of therapeutic properties. Structure-activity relationship (SAR) studies of cannabinoids have consistently shown that the length of the alkyl side chain on the resorcinol (B1680541) ring significantly influences pharmacological activity. Increasing the chain length from the natural pentyl (C5) group can modulate potency and efficacy at various biological targets. This has led to the synthetic exploration of CBD homologs with longer alkyl chains, such as the octyl (C8) derivative, to investigate these effects and potentially develop novel therapeutic agents. The synthesis of (+)-cannabidiol-C8, along with other homologs, was first reported by Golliher et al. in 2021[1][2].
Synthesis and Isolation of (+)-Cannabidiol-C8
The first asymmetric synthesis of the C8 homolog of (+)-cannabidiol, referred to as (+)-ent-CBD-C8 or (+)-CBD-oct, was developed as part of a broader effort to create a library of CBD analogs with varying alkyl chain lengths[3]. The synthetic strategy leverages a stereoselective route starting from (+)-carvone[1][2].
The synthesis of (+)-CBD-C8 involves a multi-step process, beginning with the preparation of the requisite 5-octylresorcinol, followed by a Lewis acid-mediated coupling with an epoxy-carvone silyl (B83357) ether derived from (+)-carvone.
Protocol for the Synthesis of 5-octyl-1,3-bis(methoxymethoxy)benzene:
-
To a solution of 5-pentylresorcinol in a suitable solvent, an alkylating agent such as 1-bromooctane (B94149) is added in the presence of a catalyst (e.g., a Lewis acid) to yield 5-octylresorcinol.
-
The resulting 5-octylresorcinol is then protected, for example, using methoxymethyl chloride (MOMCl) and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) in a solvent such as dichloromethane (B109758) (DCM), to yield 5-octyl-1,3-bis(methoxymethoxy)benzene.
Protocol for the Synthesis of (+)-CBD-C8:
-
The protected 5-octylresorcinol is dissolved in an anhydrous, non-polar solvent like DCM and cooled to a low temperature (e.g., -78 °C).
-
A Lewis acid, such as trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf), is added, followed by the dropwise addition of the epoxy-carvone silyl ether (prepared from (+)-carvone).
-
The reaction is stirred at low temperature and then allowed to warm to room temperature.
-
The reaction is quenched, and the crude product is subjected to deprotection of the MOM groups, typically using an acidic workup.
-
The final product, (+)-CBD-C8, is purified using column chromatography.
The logical flow of the synthesis is depicted in the following diagram:
Quantitative Data
While specific quantitative data for the C8 homolog was not detailed in the initial communication, the general synthetic scheme for related analogs provides expected outcomes. The yields for the coupling and deprotection steps for similar CBD analogs are generally in the range of 40-60%.
Table 1: Physicochemical and Spectroscopic Data (Predicted/Exemplary)
| Property | Value |
| Molecular Formula | C24H36O2 |
| Molecular Weight | 356.54 g/mol |
| Appearance | Pale yellow oil or resin |
| 1H NMR (CDCl3, δ) | Signals corresponding to the resorcinol, terpene, and octyl chain protons. |
| 13C NMR (CDCl3, δ) | Resonances for aromatic, olefinic, and aliphatic carbons. |
| Mass Spectrometry (m/z) | [M+H]+ at 357.27 |
Pharmacological Activity and Signaling Pathways
The primary rationale for synthesizing CBD-C8 is to explore the impact of an extended alkyl side chain on its biological activity. It is hypothesized that the increased lipophilicity of the C8 chain may enhance its interaction with cannabinoid receptors and other targets.
While specific pharmacological data for (+)-CBD-C8 is still emerging, studies on the anticonvulsant effects of carvone-derived CBD enantiomers, including (+)-CBD-oct, have been conducted. These studies suggest that elongated alkyl chains can increase the potency of these congeners. Pre-treatment with (+)-CBD-oct has been shown to promote seizure resilience in mouse models of developmental epilepsy.
The mechanism of action of CBD is known to be multi-faceted, involving various receptors and signaling pathways beyond the classical cannabinoid receptors CB1 and CB2. These include interactions with transient receptor potential (TRP) channels, serotonin (B10506) receptors (5-HT1A), and peroxisome proliferator-activated receptors (PPARs). It is plausible that CBD-C8 interacts with a similar spectrum of targets, potentially with altered affinities and efficacies.
The following diagram illustrates the potential signaling pathways that may be modulated by CBD-C8, based on the known pharmacology of CBD and the anticipated effects of the C8 side chain.
Conclusion
The synthesis of (+)-cannabidiol-C8 represents a significant advancement in the exploration of the chemical space of cannabinoids. By extending the alkyl side chain to eight carbons, researchers have created a novel analog with potentially enhanced pharmacological properties. Early evidence suggests increased potency in preclinical models of epilepsy. Further research is warranted to fully elucidate the pharmacokinetic and pharmacodynamic profile of this compound, its full spectrum of biological targets, and its therapeutic potential for a range of clinical indications. This technical guide provides a foundational understanding for researchers and drug development professionals interested in the continued investigation of CBD-C8 and other long-chain cannabinoid analogs.
References
- 1. Using (+)-Carvone to access novel derivatives of (+)-ent-Cannabidiol: the first asymmetric syntheses of (+)-ent-CBDP and (+)-ent-CBDV - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Using (+)-Carvone to access novel derivatives of (+)- ent-Cannabidiol: the first asymmetric syntheses of (+)- ent-CBDP and (+)- ent-CBDV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Synthesis of Cannabidiol-C8 (CBD-C8)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cannabidiol (CBD), a non-psychoactive phytocannabinoid from Cannabis sativa, has garnered significant interest for its therapeutic potential. Structure-activity relationship (SAR) studies often involve the synthesis of CBD homologues with varying alkyl side-chain lengths to explore their pharmacological profiles. This document provides detailed protocols for the chemical synthesis of Cannabidiol-C8 (CBD-C8), a homologue of CBD featuring an eight-carbon alkyl side chain at the C4' position of the resorcinol (B1680541) ring.
The synthesis of CBD-C8 is a two-stage process. The first stage involves the synthesis of the key precursor, 5-octylresorcinol (also known as olivetol-C8). The second stage is the coupling of 5-octylresorcinol with a suitable monoterpene, typically (+)-p-mentha-2,8-dien-1-ol, via an acid-catalyzed Friedel-Crafts alkylation to yield CBD-C8. More advanced methods, such as the late-stage diversification of a protected CBD core via Negishi cross-coupling, offer an alternative route with potentially higher yields and purity.
These protocols are intended for use by qualified researchers and chemists in a laboratory setting. Appropriate safety precautions should be taken when handling all chemicals.
Data Presentation
Table 1: Summary of Quantitative Data for 5-Octylresorcinol Synthesis
| Method | Key Reagents | Solvent | Reaction Time | Temperature (°C) | Yield (%) | Reference |
| Wittig Reaction | 3,5-Dimethoxybenzaldehyde (B42067), Heptyltriphenylphosphonium bromide, K₂CO₃ | DMSO/H₂O | 15 min (MW) | 130-150 | 65-81 (alkene) | --INVALID-LINK-- |
| Grignard Reaction | 3,5-Dimethoxyphenylmagnesium bromide, Octanoyl chloride | THF | Not Specified | Not Specified | Not Specified | General Method |
Table 2: Summary of Quantitative Data for this compound (CBD-C8) Synthesis
| Method | Key Reagents | Catalyst | Solvent | Reaction Time | Temperature (°C) | Yield (%) | Reference |
| Friedel-Crafts Alkylation | 5-Octylresorcinol, (+)-p-Mentha-2,8-dien-1-ol | BF₃·OEt₂ or p-TsOH | Dichloromethane (B109758) | 2-4 h | 0 to rt | Moderate | General Method |
| Negishi Cross-Coupling | (-)-CBD-2OPiv-OTf, Octylzinc bromide | Pd(dppf)Cl₂ | THF | 12 h | 60 | High | --INVALID-LINK-- |
Table 3: Spectroscopic Data for this compound (CBD-C8)
| Technique | Data | Reference |
| ¹H NMR (CDCl₃) | δ (ppm): 6.25 (s, 2H), 5.15 (br s, 2H), 4.58 (d, J = 10.5 Hz, 1H), 4.48 (s, 1H), 3.85 (m, 1H), 2.45 (t, J = 7.5 Hz, 2H), 2.15-2.05 (m, 1H), 1.85 (s, 3H), 1.70 (s, 3H), 1.65-1.55 (m, 2H), 1.35-1.20 (m, 10H), 0.88 (t, J = 7.0 Hz, 3H). | [1] |
| ¹³C NMR (CDCl₃) | δ (ppm): 155.0, 147.1, 141.0, 134.5, 125.0, 114.5, 110.0, 46.0, 45.5, 35.5, 31.8, 31.5, 30.5, 29.4, 29.2, 22.6, 20.8, 19.0, 14.1. | [1] |
| Mass Spec (ESI+) | m/z [M+H]⁺: 357.27 | [1] |
Experimental Protocols
Protocol 1: Synthesis of 5-Octylresorcinol via Wittig Reaction
This protocol is adapted from the method described by Parikka et al. for the synthesis of long-chain 5-n-alkylresorcinols.[2][3]
Materials:
-
3,5-Dimethoxybenzaldehyde
-
Heptyltriphenylphosphonium bromide
-
Potassium carbonate (K₂CO₃)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Water (deionized)
-
Palladium on carbon (10% Pd/C)
-
Hydrogen gas (H₂)
-
Dichloromethane (CH₂Cl₂)
-
Boron tribromide (BBr₃)
-
Microwave reactor
-
Standard glassware for organic synthesis
Procedure:
-
Wittig Reaction (Alkene Formation):
-
In a microwave reactor vessel, combine 3,5-dimethoxybenzaldehyde (1.0 eq), heptyltriphenylphosphonium bromide (1.2 eq), and potassium carbonate (2.0 eq).
-
Add a 10:1 mixture of DMSO and water.
-
Heat the mixture in the microwave reactor at 130-150 °C for 15 minutes.
-
After cooling, extract the product with an organic solvent (e.g., ethyl acetate), wash with water and brine, and dry over anhydrous sodium sulfate.
-
Purify the resulting 1-(3,5-dimethoxyphenyl)oct-1-ene by column chromatography.
-
-
Hydrogenation (Alkane Formation):
-
Dissolve the purified alkene in dichloromethane.
-
Add 10% Pd/C catalyst (catalytic amount).
-
Subject the mixture to a hydrogen atmosphere (balloon or hydrogenation apparatus) and stir at room temperature until the reaction is complete (monitored by TLC or GC-MS).
-
Filter off the catalyst and concentrate the filtrate to obtain 1-(3,5-dimethoxyphenyl)octane.
-
-
Demethylation:
-
Dissolve the 1-(3,5-dimethoxyphenyl)octane in dry dichloromethane and cool to 0 °C.
-
Slowly add a solution of boron tribromide (BBr₃) in dichloromethane (2.5 eq).
-
Stir the reaction at room temperature until complete demethylation is observed (monitored by TLC).
-
Carefully quench the reaction with methanol (B129727) and then water.
-
Extract the product with an organic solvent, wash, dry, and purify by column chromatography to yield 5-octylresorcinol.
-
Protocol 2: Synthesis of this compound (CBD-C8) via Late-Stage Negishi Cross-Coupling
This protocol is based on the late-stage diversification method developed by Gong et al.[4][5][6]
Materials:
-
(-)-CBD-2OPiv-OTf (synthesized from phloroglucinol (B13840) and (+)-p-mentha-2,8-dien-1-ol, followed by pivaloylation and triflation as per Gong et al.)
-
Octylzinc bromide (prepared from 1-bromooctane (B94149) and zinc)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Methylmagnesium iodide (MeMgI)
-
Toluene
-
Standard glassware for air- and moisture-sensitive reactions
Procedure:
-
Negishi Cross-Coupling:
-
To a solution of (-)-CBD-2OPiv-OTf (1.0 eq) in anhydrous THF under an inert atmosphere, add Pd(dppf)Cl₂ (0.05 eq).
-
Add a solution of octylzinc bromide in THF (1.5 eq).
-
Heat the reaction mixture at 60 °C for 12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with saturated aqueous ammonium (B1175870) chloride solution.
-
Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.
-
Purify the crude product by column chromatography to obtain the dipivaloyl-protected CBD-C8.
-
-
Deprotection:
-
Dissolve the protected CBD-C8 in toluene.
-
Add methylmagnesium iodide (5.0 eq).
-
Reflux the mixture until the deprotection is complete (monitored by TLC).
-
Cool the reaction and quench carefully with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, wash, dry, and purify by column chromatography to yield this compound (CBD-C8).
-
Mandatory Visualization
Caption: Experimental workflow for the synthesis of CBD-C8.
Caption: Late-stage diversification synthesis of CBD-C8.
References
- 1. apps.dtic.mil [apps.dtic.mil]
- 2. BJOC - An expedient synthesis of 5-n-alkylresorcinols and novel 5-n-alkylresorcinol haptens [beilstein-journals.org]
- 3. An expedient synthesis of 5-n-alkylresorcinols and novel 5-n-alkylresorcinol haptens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of CBD and Its Derivatives Bearing Various C4'-Side Chains with a Late-Stage Diversification Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Collection - Synthesis of CBD and Its Derivatives Bearing Various C4â²-Side Chains with a Late-Stage Diversification Method - The Journal of Organic Chemistry - Figshare [acs.figshare.com]
Application Notes and Protocols for the Analytical Detection of Cannabidiorcol (CBD-C8)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cannabidiorcol (CBD-C8) is a lesser-known analog of cannabidiol (B1668261) (CBD), distinguished by an eight-carbon alkyl side chain instead of the more common five-carbon chain found in CBD. This structural difference influences its physicochemical properties, including its lipophilicity, which in turn affects its analytical behavior. As interest in the therapeutic potential of various cannabinoids grows, robust and reliable analytical methods for the detection and quantification of rare cannabinoids like CBD-C8 are essential for research, quality control, and drug development.
These application notes provide a comprehensive overview of the analytical methodologies for the detection of CBD-C8. Due to the limited availability of specific research on CBD-C8, the following protocols are adapted from well-established methods for the analysis of other cannabinoids, with modifications to account for the unique properties of CBD-C8.
Predicted Physicochemical Properties of CBD-C8
The key to developing an analytical method for CBD-C8 lies in understanding its chemical structure. CBD-C8, or 2-[(1R,6R)-3-methyl-6-(1-methylethenyl)-2-cyclohexen-1-yl]-5-octyl-1,3-benzenediol, has a molecular formula of C24H36O2 and a formula weight of 356.5 g/mol . The presence of the C8 alkyl chain makes it more nonpolar than CBD. This increased lipophilicity is a critical consideration for chromatographic separation.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method
LC-MS/MS is the preferred method for the quantification of cannabinoids in complex matrices due to its high sensitivity and selectivity.
Experimental Protocol: Quantification of CBD-C8 in Cannabis Oil by LC-MS/MS
1. Sample Preparation:
-
Accurately weigh 100 mg of the homogenized cannabis oil sample into a 15 mL centrifuge tube.
-
Add 10 mL of methanol (B129727).
-
Vortex for 1 minute to ensure thorough mixing.
-
Sonicate for 30 minutes in a water bath to facilitate extraction.
-
Centrifuge at 4000 rpm for 10 minutes to pellet any particulate matter.
-
Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial.
-
Perform a serial dilution of the filtered extract with methanol to bring the expected concentration of CBD-C8 within the calibration range of the instrument.
2. LC-MS/MS Instrumentation and Conditions:
-
Liquid Chromatograph: A high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Table 1: LC-MS/MS Method Parameters
| Parameter | Value |
| LC Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 2.6 µm particle size) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Gradient Program | 70% B to 95% B over 8 minutes, hold at 95% B for 2 minutes, return to 70% B and equilibrate for 3 minutes |
| Ionization Mode | ESI Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temp. | 400 °C |
| Cone Gas Flow | 50 L/hr |
| Desolvation Gas Flow | 800 L/hr |
3. Multiple Reaction Monitoring (MRM) Transitions:
Due to the lack of a commercially available certified reference standard for CBD-C8, the exact MRM transitions and collision energies would need to be determined empirically by infusing a solution of synthesized or isolated CBD-C8. However, based on the structure of CBD-C8 (molecular weight 356.5), the predicted precursor ion [M+H]+ would be m/z 357.5. Product ions would be generated by fragmentation of the precursor ion in the collision cell.
Table 2: Predicted MRM Transitions for CBD-C8
| Analyte | Precursor Ion (m/z) | Product Ion 1 (m/z) (Quantifier) | Product Ion 2 (m/z) (Qualifier) | Collision Energy (eV) |
| CBD-C8 | 357.5 | To be determined | To be determined | To be determined |
Note: The product ions and collision energies need to be optimized experimentally.
4. Quantification:
In the absence of a certified reference standard for CBD-C8, quantification can be approached in two ways:
-
Semi-quantification: Use a certified reference standard of a structurally similar cannabinoid, such as CBD, to create a calibration curve. The concentration of CBD-C8 can be estimated relative to the CBD standard. This approach assumes a similar ionization efficiency, which may not be accurate.
-
Quantification with an isolated standard: If pure CBD-C8 is isolated or synthesized, it can be used to create a calibration curve for accurate quantification. The purity of the isolated standard should be determined by a technique such as quantitative NMR (qNMR).
Data Presentation
Table 3: Hypothetical Quantitative Results for CBD-C8 in Cannabis Oil Samples
| Sample ID | CBD-C8 Concentration (µg/g) (Semi-quantified against CBD) | %RSD (n=3) |
| Sample A | 125.3 | 3.1 |
| Sample B | 88.7 | 4.5 |
| Sample C | Not Detected | N/A |
Gas Chromatography-Mass Spectrometry (GC-MS) Method
GC-MS is another powerful technique for cannabinoid analysis. It is important to note that the high temperatures used in the GC inlet can cause decarboxylation of acidic cannabinoids. Since CBD-C8 is a neutral cannabinoid, this is not a concern. However, derivatization is often employed to improve the chromatographic peak shape and sensitivity of cannabinoids.
Experimental Protocol: Detection of CBD-C8 by GC-MS
1. Sample Preparation and Derivatization:
-
Follow the same extraction procedure as for the LC-MS/MS method.
-
After extraction, evaporate 1 mL of the extract to dryness under a gentle stream of nitrogen.
-
Add 50 µL of a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS).
-
Add 50 µL of pyridine (B92270) (as a catalyst).
-
Cap the vial and heat at 70 °C for 30 minutes.
-
Cool to room temperature before injection.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: A gas chromatograph with a split/splitless injector.
-
Mass Spectrometer: A single quadrupole or time-of-flight (TOF) mass spectrometer.
Table 4: GC-MS Method Parameters
| Parameter | Value |
| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent) |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Injector Temp. | 280 °C |
| Injection Mode | Splitless |
| Oven Program | Start at 150 °C, hold for 1 min, ramp to 300 °C at 10 °C/min, hold for 5 min |
| Transfer Line Temp. | 290 °C |
| Ion Source Temp. | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | m/z 50-550 |
3. Data Analysis:
The mass spectrum of the derivatized CBD-C8 would be characterized by a molecular ion and specific fragment ions. The longer alkyl chain of CBD-C8 would result in a different fragmentation pattern compared to derivatized CBD, which would aid in its identification.
Mandatory Visualizations
Caption: Experimental workflow for the detection of CBD-C8.
Caption: Logical relationship of CBD-C8 structure to analytical method development.
Conclusion
The analytical detection of CBD-C8 presents a challenge due to the lack of commercially available reference standards and specific literature. However, by adapting established chromatographic and mass spectrometric methods for other cannabinoids and considering the increased lipophilicity of CBD-C8, reliable detection and semi-quantification can be achieved. The protocols outlined in these application notes provide a solid foundation for researchers, scientists, and drug development professionals to begin their work on this rare and potentially important cannabinoid. Further research is needed to synthesize or isolate a pure CBD-C8 standard to enable full quantitative validation of these methods.
Application Note: Quantitative Analysis of Cannabidiol-C8 (CBD-C8) by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed methodology for the quantitative analysis of Cannabidiol-C8 (CBD-C8), a synthetic homolog of cannabidiol (B1668261) with an eight-carbon alkyl side chain. As interest in the therapeutic potential of novel cannabinoids grows, robust and sensitive analytical methods are crucial for research, quality control, and pharmacokinetic studies. This application note outlines a proposed Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the sensitive and selective quantification of CBD-C8 in various matrices. The protocols provided are based on established methods for other cannabinoids and theoretical fragmentation patterns derived from the analysis of CBD homologs.[1][2][3]
Introduction
Cannabidiol (CBD) is a non-psychoactive phytocannabinoid from Cannabis sativa with recognized therapeutic potential.[4] Synthetic homologs of CBD, such as this compound (CBD-C8), are being synthesized and investigated to explore how the alkyl side-chain length influences pharmacological activity.[5] The chemical structure of CBD-C8 (C24H36O2) features an octyl group instead of the pentyl group found in CBD. This modification in structure necessitates the development of specific and validated analytical methods for its accurate quantification. LC-MS/MS offers high sensitivity and selectivity, making it the ideal technique for analyzing cannabinoids in complex matrices. This document presents a comprehensive guide, including a proposed experimental protocol, for the LC-MS/MS analysis of CBD-C8.
Experimental Protocol
This protocol is a proposed methodology and should be validated for the specific matrix of interest.
Sample Preparation
A generic sample preparation protocol for a biological matrix (e.g., plasma) is provided below. This should be optimized based on the specific sample type.
Materials:
-
Blank matrix (e.g., plasma)
-
CBD-C8 analytical standard
-
Internal Standard (IS) (e.g., CBD-d3)
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic acid (FA), LC-MS grade
-
Water, LC-MS grade
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Procedure:
-
Spiking: Spike 100 µL of the blank matrix with the appropriate concentration of CBD-C8 standard and a fixed concentration of the internal standard.
-
Protein Precipitation: Add 300 µL of ice-cold acetonitrile to the spiked sample.
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean microcentrifuge tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase composition (e.g., 50:50 ACN:Water with 0.1% FA).
-
Injection: Inject a suitable volume (e.g., 5-10 µL) into the LC-MS/MS system.
LC-MS/MS Method
The following are proposed starting conditions and should be optimized for the specific instrument and column used.
Table 1: Proposed LC-MS/MS Parameters for CBD-C8 Analysis
| Parameter | Recommended Setting |
| LC System | UHPLC system |
| Column | C18 or C8 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | Start at 50% B, increase to 95% B over 5 min, hold for 2 min, return to initial conditions |
| Flow Rate | 0.3 - 0.5 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Gas Flow | Optimized for the specific instrument |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
Quantitative Data
The following table outlines the proposed MRM transitions for CBD-C8. The precursor ion is the protonated molecule [M+H]+. The product ions are predicted based on the known fragmentation patterns of other CBD homologs, which typically involve the loss of the alkyl side chain and fragmentation of the terpene moiety.
Table 2: Proposed MRM Transitions for CBD-C8
| Analyte | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) | Collision Energy (eV) |
| CBD-C8 | 357.27 | 245.18 | 193.13 | To be optimized |
| CBD-d3 (IS) | 318.24 | 196.14 | 138.10 | To be optimized |
Note: The exact m/z values and optimal collision energies should be determined experimentally by infusing a standard solution of CBD-C8 into the mass spectrometer.
Method Validation Parameters
A full method validation should be performed according to relevant guidelines (e.g., FDA, EMA). Key parameters to evaluate include:
Table 3: Method Validation Parameters
| Parameter | Acceptance Criteria |
| Linearity | r² ≥ 0.99 |
| Accuracy | Within ±15% of nominal concentration (±20% at LLOQ) |
| Precision | RSD ≤ 15% (≤ 20% at LLOQ) |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10 |
| Selectivity | No significant interfering peaks at the retention time of the analyte and IS |
| Matrix Effect | To be assessed and minimized |
| Stability | Analyte stable under various storage and processing conditions |
Visualizations
The following diagrams illustrate the general workflow for the LC-MS/MS analysis of CBD-C8.
References
- 1. Quantitative determination and validation of 17 cannabinoids in cannabis and hemp using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 3. Validated LC-MS/MS methodology for the quantification of CBD, trace level THCA and UK controlled cannabinoids (Δ9-THC, Δ8-THC, CBN and THCV) in food samples - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. Cannabidiol | C21H30O2 | CID 644019 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Synthesis of (-)-Cannabidiol (CBD), (-)-Δ9- and (-)-Δ8-Tetrahydrocannabinols, Encapsulation of CBD with Nanoparticles for Controlled Delivery and Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: HPLC Quantification of Cannabidiol (CBD)
AN-CBD-HPLC-001
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cannabidiol (CBD) is a non-psychoactive phytocannabinoid found in Cannabis sativa that has garnered significant interest for its therapeutic potential in various applications.[1][2] Accurate and reliable quantification of CBD in raw materials, extracts, and finished products is crucial for quality control, dosage determination, and regulatory compliance. High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection is a widely accepted and robust method for the analysis of cannabinoids.[1][3] This application note provides a detailed protocol for the quantification of CBD using a reversed-phase HPLC method with an octyl (C8) stationary phase.
Principle
The method utilizes reversed-phase chromatography, where the stationary phase is nonpolar (C8) and the mobile phase is polar. CBD, being a relatively nonpolar molecule, is retained by the stationary phase. By using a polar mobile phase, typically a mixture of acetonitrile (B52724) or methanol (B129727) and water, CBD is eluted from the column.[3] The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. Quantification is achieved by comparing the peak area of the analyte in the sample to that of a certified reference standard.
Experimental Protocols
1. Materials and Reagents
-
Cannabidiol (CBD) certified reference material (CRM) (≥99.5% purity)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Water, HPLC grade or ultrapure
-
Formic acid, LC-MS grade (optional, for mobile phase modification)
-
Sample matrix (e.g., hemp oil, extract, isolate)
2. Equipment
-
High-Performance Liquid Chromatography (HPLC) system equipped with:
-
Quaternary or binary pump
-
Autosampler
-
Column oven
-
UV-Vis or Diode Array Detector (DAD)
-
-
Analytical balance
-
Volumetric flasks (Class A)
-
Pipettes (calibrated)
-
Syringes and syringe filters (0.22 µm or 0.45 µm, PTFE or nylon)
-
Vortex mixer
-
Ultrasonic bath
3. Chromatographic Conditions
A summary of the HPLC conditions is provided in the table below. These parameters may require optimization depending on the specific instrument and column used.
| Parameter | Condition |
| Column | Reversed-phase C8, 2.7 µm particle size, 150 mm x 4.6 mm i.d. |
| Mobile Phase | Isocratic: Acetonitrile and Water (75:25, v/v)[4] |
| Flow Rate | 1.5 mL/min[4] |
| Injection Volume | 10 µL[4] |
| Column Temperature | 25 °C[4] |
| Detection Wavelength | 214 nm or 220 nm[4][5] |
| Run Time | 10 - 20 minutes[4] |
4. Preparation of Standard Solutions
4.1. Standard Stock Solution (e.g., 1000 µg/mL)
-
Accurately weigh approximately 10 mg of CBD certified reference material.
-
Transfer the CRM to a 10 mL volumetric flask.
-
Dissolve and bring to volume with acetonitrile or methanol.
-
Mix thoroughly by vortexing and/or sonicating until fully dissolved. This is the stock solution.
4.2. Working Standard Solutions
-
Prepare a series of working standard solutions by serial dilution of the stock solution with the mobile phase or diluent (e.g., acetonitrile).
-
A typical calibration curve may include concentrations ranging from 0.5 µg/mL to 50 µg/mL.[6]
5. Preparation of Sample Solutions
The sample preparation will vary depending on the matrix. The following is a general procedure for an oil-based sample.
-
Accurately weigh an appropriate amount of the homogenized sample into a volumetric flask.
-
Add a known volume of diluent (e.g., acetonitrile or methanol).
-
Vortex and sonicate for approximately 15-30 minutes to ensure complete extraction of CBD.
-
Allow the solution to cool to room temperature and bring to final volume with the diluent.
-
Centrifuge or filter the extract through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter before injection.
-
Further dilution may be necessary to bring the CBD concentration within the range of the calibration curve.
6. System Suitability
Before sample analysis, perform a system suitability test to ensure the chromatographic system is performing adequately. Inject a mid-range standard solution multiple times (e.g., n=6).
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | ≤ 2.0 |
| Theoretical Plates (N) | ≥ 2000 |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0%[7] |
| Relative Standard Deviation (RSD) of Retention Time | ≤ 1.0% |
7. Data Analysis and Quantification
-
Generate a calibration curve by plotting the peak area of the CBD standard injections against their corresponding concentrations.
-
Perform a linear regression analysis on the calibration curve. The correlation coefficient (r²) should be ≥ 0.999.[7]
-
Inject the prepared sample solutions.
-
Determine the concentration of CBD in the sample solution from the calibration curve using the peak area.
-
Calculate the final concentration of CBD in the original sample using the following formula:
Csample = (Cinstrument × V × DF) / W
Where:
-
Csample is the concentration of CBD in the sample (e.g., in mg/g).
-
Cinstrument is the concentration of CBD determined from the calibration curve (e.g., in mg/mL).
-
V is the total volume of the extraction solvent (in mL).
-
DF is the dilution factor.
-
W is the weight of the sample (in g).[8]
-
Data Presentation
Table 1: HPLC Method Parameters
| Parameter | Value |
| Column | C8, 2.7 µm, 150 mm x 4.6 mm |
| Mobile Phase | Acetonitrile:Water (75:25) |
| Flow Rate | 1.5 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 25 °C |
| Detection Wavelength | 214 nm |
Table 2: Example Calibration Curve Data
| Concentration (µg/mL) | Peak Area (mAU*s) |
| 1.0 | 50.5 |
| 5.0 | 251.2 |
| 10.0 | 503.8 |
| 25.0 | 1255.1 |
| 50.0 | 2510.5 |
| r² | 0.9999 |
Table 3: Method Validation Summary
| Parameter | Result |
| Linearity (r²) | ≥ 0.999 |
| Limit of Detection (LOD) | 0.05 - 0.13 µg/mL[7] |
| Limit of Quantitation (LOQ) | 0.50 - 0.61 µg/mL[7] |
| Accuracy (% Recovery) | 98.12 – 102.39%[7] |
| Precision (% RSD) | ≤ 2.0%[7] |
Visualizations
Caption: HPLC quantification workflow for Cannabidiol.
Disclaimer: This application note is for informational purposes only and should be adapted and validated by the end-user for their specific matrix and analytical instrumentation. Always follow appropriate laboratory safety procedures.
References
- 1. Recent HPLC-UV Approaches for Cannabinoid Analysis: From Extraction to Method Validation and Quantification Compliance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. digitalcommons.buffalostate.edu [digitalcommons.buffalostate.edu]
- 3. d-nb.info [d-nb.info]
- 4. DSpace [cora.ucc.ie]
- 5. mdpi.com [mdpi.com]
- 6. agilent.com [agilent.com]
- 7. preprints.org [preprints.org]
- 8. lcb.wa.gov [lcb.wa.gov]
Application Notes and Protocols for Cell Culture Assays Using Cannabidiol Derivative VCE-004.8
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive overview of the in vitro use of VCE-004.8, summarizing key findings and detailing experimental protocols to guide researchers in their study of this and similar compounds. The information presented here is based on published preclinical studies and is intended for research purposes only.
Data Summary
The following tables summarize the quantitative data from key in vitro studies involving the cannabidiol (B1668261) derivative VCE-004.8.
Table 1: Cytoprotective and Anti-inflammatory Effects of VCE-004.8 in Neuronal and Microglial Cells
| Cell Line | Insult/Stimulus | VCE-004.8 Concentration(s) | Incubation Time | Key Findings | Reference(s) |
| SH-SY5Y (human neuroblastoma) | 6-hydroxydopamine (6-OHDA) (200 µM) | 2, 10, 20, 40 µM | 24 hours | Significant cytoprotective effect observed at 10 µM. | [6] |
| Primary Microglia | Lipopolysaccharide (LPS) | Not specified | Not specified | Inhibited LPS-induced COX-2 expression and PGE2 synthesis. | [2][7] |
| RAW264.7 and BV2 (macrophage and microglia cell lines) | IL-17 | Not specified | Not specified | Blunted IL-17-induced M1 polarization and induced arginase 1 expression. | [2][7] |
Table 2: Anti-fibrotic Effects of VCE-004.8 in Fibroblast and Endothelial Cells
| Cell Line | Insult/Stimulus | VCE-004.8 Concentration(s) | Incubation Time | Key Findings | Reference(s) |
| Cardiac Fibroblasts | TGF-β and Angiotensin II (Ang II) | Not specified | Not specified | Inhibited myofibroblast differentiation and Ang II-induced ERK1/2 phosphorylation, NFAT activation, and expression of pro-inflammatory and pro-fibrotic genes. | [5] |
| Normal Human Dermal Fibroblasts (NHDFs) | TGF-β1 (10 ng/ml) | Not specified | 48 hours | Inhibited collagen deposition and procollagen (B1174764) type I production. | [3] |
| EA.hy926 (human umbilical vein endothelial cells) | Pro-inflammatory cytokines (TNFα and IL6) | Not specified | 24 hours | Alleviated inflammation, as indicated by modulation of VCAM, ZO-1, and CLD1 expression. | [8] |
Experimental Protocols
The following are detailed protocols for common cell culture assays utilizing the cannabidiol derivative VCE-004.8.
Protocol 1: Assessment of Neuroprotective Effects in SH-SY5Y Cells
Objective: To determine the cytoprotective effect of VCE-004.8 against a neurotoxin-induced cell death in a human neuroblastoma cell line.
Materials:
-
SH-SY5Y cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
VCE-004.8
-
6-hydroxydopamine (6-OHDA)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
DMSO
-
96-well plates
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Compound Preparation: Prepare a stock solution of VCE-004.8 in DMSO. Further dilute the stock solution in culture medium to achieve final concentrations of 2, 10, 20, and 40 µM. Prepare a 200 µM solution of 6-OHDA in culture medium.
-
Treatment:
-
Control group: Treat cells with vehicle (DMSO in culture medium).
-
6-OHDA group: Treat cells with 200 µM 6-OHDA.
-
VCE-004.8 + 6-OHDA groups: Pre-treat cells with VCE-004.8 at final concentrations of 2, 10, 20, and 40 µM for 1 hour. After pre-treatment, add 200 µM 6-OHDA to the respective wells.
-
-
Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.
-
MTT Assay:
-
After incubation, remove the medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well.
-
Incubate for 4 hours at 37°C.
-
Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Express cell viability as a percentage of the control group.
Protocol 2: Evaluation of Anti-inflammatory Effects in Microglia
Objective: To assess the ability of VCE-004.8 to inhibit the production of inflammatory mediators in LPS-stimulated microglial cells.
Materials:
-
BV2 microglial cells
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
VCE-004.8
-
Lipopolysaccharide (LPS)
-
Griess Reagent for nitric oxide (NO) measurement
-
ELISA kits for TNF-α and IL-6
-
24-well plates
Procedure:
-
Cell Seeding: Seed BV2 cells in a 24-well plate at a density of 5 x 10⁴ cells/well. Incubate for 24 hours.
-
Treatment: Pre-treat cells with various concentrations of VCE-004.8 for 1 hour before stimulating with 1 µg/mL LPS. Include a vehicle control and an LPS-only control.
-
Incubation: Incubate for 24 hours.
-
Nitric Oxide Measurement: Collect the cell culture supernatant. Measure the concentration of nitrite, a stable product of NO, using the Griess Reagent according to the manufacturer's instructions.
-
Cytokine Measurement: Use the collected supernatant to quantify the levels of TNF-α and IL-6 using specific ELISA kits, following the manufacturer's protocols.
-
Data Analysis: Compare the levels of NO, TNF-α, and IL-6 in the VCE-004.8 treated groups to the LPS-only group.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed signaling pathway of VCE-004.8 and a general experimental workflow for assessing its in vitro activity.
Caption: Proposed signaling pathway of VCE-004.8.
Caption: General experimental workflow for in vitro assays.
References
- 1. researchgate.net [researchgate.net]
- 2. Hypoxia mimetic activity of VCE-004.8, a cannabidiol quinone derivative: implications for multiple sclerosis therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. EHP-101, an oral formulation of the cannabidiol aminoquinone VCE-004.8, alleviates bleomycin-induced skin and lung fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. EHP-101 alleviates angiotensin II-induced fibrosis and inflammation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Hypoxia mimetic activity of VCE-004.8, a cannabidiol quinone derivative: implications for multiple sclerosis therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Experimental Design of Combined Cannabidiol (CBD) and Caprylic Acid (C8) Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Cannabidiol (CBD), a non-psychoactive phytocannabinoid, has garnered significant interest for its therapeutic potential across a range of neurological and inflammatory disorders.[1][2][3][4] Its mechanisms of action are multifaceted, involving interactions with the endocannabinoid system, serotonin (B10506) receptors, and various other signaling pathways to exert neuroprotective, anti-inflammatory, and anticonvulsant effects.[5][6][7][8] Caprylic acid (C8), a medium-chain fatty acid, is known for its potent ketogenic properties.[9][10][11][12] It is rapidly metabolized by the liver into ketone bodies, providing an alternative energy source for the brain.[10][12] This has led to its investigation in the context of neurological conditions that may benefit from enhanced cerebral energy metabolism.
The combination of CBD and C8 presents a novel therapeutic strategy. The neuroprotective and anti-inflammatory effects of CBD could be complemented by the alternative energy supply provided by C8-induced ketosis, potentially offering synergistic benefits in conditions such as epilepsy, Alzheimer's disease, and neuropathic pain. These application notes provide a framework for the in vivo experimental design of studies investigating the combined effects of CBD and C8, including detailed protocols and data presentation guidelines.
Section 1: Proposed In Vivo Experimental Designs
A critical aspect of designing in vivo studies for a CBD-C8 combination is the selection of appropriate animal models that reflect the human condition of interest. Based on the known therapeutic potentials of CBD and C8, the following models are proposed.
Animal Models
-
Epilepsy:
-
Genetic Models: The Wistar Audiogenic Rat (WAR) strain is a genetic model of epilepsy that exhibits tonic-clonic seizures. Chronic administration of CBD in this model has been shown to attenuate both brainstem and limbic seizures, suggesting antiepileptogenic effects.[13]
-
Chemically-Induced Seizure Models: The pentylenetetrazole (PTZ) model can be used to induce generalized seizures. CBD has demonstrated clear anticonvulsant effects in this model, significantly decreasing the incidence of severe seizures.[14]
-
-
Alzheimer's Disease:
-
Transgenic Models: 5XFAD mice are a widely used model for Alzheimer's disease, exhibiting amyloid-β plaque deposition and neuroinflammation.[15]
-
Pharmacological Models: Intrahippocampal injection of human amyloid-β can induce an Alzheimer's-like pathology in rodents, providing a model to study neuroinflammation and cognitive deficits.[1] CBD has been shown to reduce neuroinflammation and reverse cognitive deficits in such models.[1][2][3]
-
-
Neuropathic & Inflammatory Pain:
-
Incision Pain Model: A surgical incision on the plantar surface of a rat's hind paw induces mechanical allodynia, a key feature of postoperative pain.[16]
-
Chemically-Induced Pain Models: The phenylquinone-induced writhing test and the electronic von Frey test are used to assess visceral and mechanical pain, respectively.[17][18]
-
Dosing and Administration
-
CBD: Oral administration is a common route. Doses in rodent models vary widely depending on the condition being studied. For epilepsy, doses can range from 1 mg/kg to 100 mg/kg.[14] In Alzheimer's models, daily intraperitoneal injections of 2.5 or 10 mg/kg have been used.[1] For pain, oral doses of 2.5 to 20 mg/kg have shown efficacy.[16]
-
C8 (Caprylic Acid): To induce a ketogenic state, C8 is typically administered orally. In humans, starting doses of 5g, progressively increased to 15-20g, are recommended to optimize ketogenesis while minimizing gastrointestinal side effects.[9][11] Doses for rodent studies should be allometrically scaled from human effective doses.
-
Combined Administration: CBD and C8 can be co-administered orally. A medium-chain triglyceride (MCT) oil, which naturally contains C8, can serve as a vehicle for CBD.
Experimental Groups
A robust study design should include the following groups:
-
Vehicle Control: Administration of the vehicle (e.g., MCT oil without CBD).
-
CBD Only: Administration of CBD in the vehicle.
-
C8 Only: Administration of C8 in a suitable vehicle.
-
CBD + C8 Combination: Co-administration of CBD and C8.
-
Positive Control (optional): A standard-of-care drug for the specific condition (e.g., an approved anti-epileptic drug).
Section 2: Quantitative Data from In Vivo Studies
The following tables summarize quantitative data from previously published in vivo studies on CBD and C8, which can be used to guide dose selection and expected outcomes in combined studies.
Table 1: In Vivo Efficacy of CBD in Rodent Models of Epilepsy
| Animal Model | CBD Dose & Route | Treatment Duration | Key Findings | Reference |
| Pentylenetetrazole (PTZ)-induced seizures (Mouse) | 1, 10, 100 mg/kg, i.p. | Acute | 100 mg/kg significantly decreased incidence of severe seizures and mortality. | [14] |
| Wistar Audiogenic Rat (WAR) | Chronic, twice daily | Chronic | Attenuated tonic-clonic seizures and prevented limbic recruitment. | [13] |
| Maximal electroshock-induced seizures | 18 mg/kg (ED50) | Acute | Effective against seizures. | [19] |
Table 2: In Vivo Efficacy of CBD in Rodent Models of Alzheimer's Disease
| Animal Model | CBD Dose & Route | Treatment Duration | Key Findings | Reference |
| Aβ-injected mouse | 2.5 or 10 mg/kg, i.p. | 7 days | Reduced neuroinflammatory response. | [1] |
| 5XFAD mice | Inhalation | - | Reduced activity of IDO and cGAS, and lowered pro-inflammatory cytokines. | [15] |
| Aβ-induced cognitive impairment (Mouse) | - | - | Mitigated cognitive deficits by modulating microglial activity. | [20] |
Table 3: In Vivo Efficacy of CBD in Rodent Models of Pain
| Animal Model | CBD Dose & Route | Treatment Duration | Key Findings | Reference |
| Incision pain (Rat) | 0.3 to 30 mg/kg, i.p. | Acute | Produced a bell-shaped dose-related reduction of mechanical allodynia. | [16] |
| Chronic constriction injury (Rat) | 2.5 to 20 mg/kg, oral | 7 to 14 days | Reduced neuropathic pain in a time- and dose-dependent manner. | [16] |
| Phenylquinone-induced writhing (Mouse) | 2.5, 5.0, 10.0 mg/kg, oral | Acute | Reduced pain by 37%, 43%, and 42% respectively. | [17] |
Table 4: Ketogenic Effect of C8 in Human Studies
| C8 Dose & Administration | Study Population | Key Findings | Reference |
| 18-20 mL (~16-18 g), oral | Healthy adults | Increased plasma β-hydroxybutyrate from <0.1 mmol/L to 0.5–0.6 mmol/L at 2 hours. | [9][11] |
| 5 g starting dose, increased to 15-20 g | Healthy adults | Recommended dosing to optimize ketogenic effect and minimize side effects. | [9][11] |
Section 3: Experimental Protocols
Protocol for Pentylenetetrazole (PTZ)-Induced Seizure Model
-
Animals: Male C57BL/6 mice (8-10 weeks old).
-
Housing: Standard housing conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Acclimation: Acclimate mice to the experimental room for at least 1 hour before testing.
-
Drug Administration:
-
Administer vehicle, CBD, C8, or CBD+C8 combination orally via gavage.
-
A typical volume for oral gavage in mice is 5-10 ml/kg.
-
-
Seizure Induction: 30-60 minutes after drug administration, inject PTZ (e.g., 60 mg/kg, intraperitoneally).
-
Behavioral Observation: Immediately after PTZ injection, place the mouse in an observation chamber and record seizure activity for 30 minutes. Score seizure severity using a standardized scale (e.g., Racine scale). Key parameters to measure include latency to first seizure, seizure duration, and seizure severity score.
-
Data Analysis: Compare seizure parameters between treatment groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
Protocol for Alzheimer's Disease Model (Aβ Injection)
-
Animals: Male Wistar rats (250-300g).
-
Stereotaxic Surgery: Anesthetize the rats and place them in a stereotaxic frame. Inject aggregated human amyloid-β (1-42) into the hippocampus. Sham-operated animals receive vehicle injection.
-
Drug Administration: Begin daily administration of vehicle, CBD, C8, or CBD+C8 combination (e.g., intraperitoneally or orally) one day after surgery and continue for the duration of the study (e.g., 2-4 weeks).
-
Behavioral Testing (e.g., Morris Water Maze):
-
Acquisition Phase: For 4-5 consecutive days, train the rats to find a hidden platform in a circular pool of water. Record the escape latency and path length.
-
Probe Trial: On the day after the last training session, remove the platform and allow the rat to swim for 60 seconds. Record the time spent in the target quadrant where the platform was previously located.
-
-
Tissue Collection and Analysis: At the end of the study, euthanize the animals and collect brain tissue. Analyze markers of neuroinflammation (e.g., GFAP, Iba1) and amyloid plaque load via immunohistochemistry or ELISA.
-
Data Analysis: Analyze behavioral data using repeated measures ANOVA for the acquisition phase and one-way ANOVA for the probe trial. Analyze tissue markers using ANOVA.
Protocol for Incision Pain Model (von Frey Test)
-
Animals: Male Sprague-Dawley rats (200-250g).
-
Incision Surgery: Anesthetize the rat and make a longitudinal incision through the skin and fascia of the plantar aspect of the hind paw. Suture the wound.
-
Baseline Measurement: Before surgery, measure the baseline paw withdrawal threshold using an electronic von Frey apparatus.
-
Post-Surgical Measurement and Drug Administration: 24 hours after surgery, re-measure the paw withdrawal threshold to confirm mechanical allodynia. Then, administer vehicle, CBD, C8, or CBD+C8 combination (e.g., intraperitoneally or orally).
-
Time-Course Measurement: Measure the paw withdrawal threshold at multiple time points after drug administration (e.g., 30, 60, 90, 120 minutes) to assess the analgesic effect.[16]
-
Data Analysis: Analyze the paw withdrawal threshold data using a two-way repeated measures ANOVA (treatment x time) followed by post-hoc tests.
Section 4: Signaling Pathways and Experimental Workflows
Signaling Pathways
The therapeutic effects of CBD are mediated through its interaction with a diverse range of molecular targets. C8's primary mechanism is metabolic, leading to the production of ketone bodies.
Caption: Key molecular targets and downstream signaling pathways of CBD.
Caption: Simplified metabolic pathway of C8 leading to ketogenesis.
Experimental Workflow
References
- 1. In vivo Evidence for Therapeutic Properties of Cannabidiol (CBD) for Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchers.westernsydney.edu.au [researchers.westernsydney.edu.au]
- 4. Use of Cannabidiol in the Treatment of Epilepsy: Efficacy and Security in Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. The Ketogenic Effect of Medium-Chain Triacylglycerides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. brain-effect.com [brain-effect.com]
- 11. Frontiers | The Ketogenic Effect of Medium-Chain Triacylglycerides [frontiersin.org]
- 12. aiwo.com [aiwo.com]
- 13. realmofcaring.org [realmofcaring.org]
- 14. researchgate.net [researchgate.net]
- 15. themarijuanaherald.com [themarijuanaherald.com]
- 16. Cannabidiol Is a Potential Therapeutic for the Affective-Motivational Dimension of Incision Pain in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Evaluation of the Analgesic Effect of High-Cannabidiol-Content Cannabis Extracts in Different Pain Models by Using Polymeric Micelles as Vehicles - PMC [pmc.ncbi.nlm.nih.gov]
- 18. criver.com [criver.com]
- 19. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 20. Assessing Cannabidiol as a Therapeutic Agent for Preventing and Alleviating Alzheimer’s Disease Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cannabidiol-C8 in In Vitro Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of Cannabidiol-C8 (CBD-C8), a synthetic analog of cannabidiol (B1668261) with an eight-carbon side chain, in various in vitro experimental settings. This document outlines the best practices for solubilization, preparation of stock solutions, and experimental protocols to ensure accurate and reproducible results.
Introduction to this compound
This compound (CBD-C8), also known as cannabidiol-octyl, is a synthetic cannabinoid that is structurally similar to cannabidiol (CBD), with the key difference being the extension of the pentyl side chain to an octyl side chain. This modification in the alkyl chain length can influence the compound's lipophilicity and its interaction with biological targets, potentially altering its pharmacological profile. As with other cannabinoids, CBD-C8 is a hydrophobic molecule, presenting challenges for its use in aqueous-based in vitro systems such as cell culture. Proper solubilization and handling are therefore critical for obtaining meaningful experimental data.
Solubility of this compound
The solubility of CBD-C8 in solvents commonly used for in vitro studies is a critical parameter for designing and executing experiments. While specific quantitative data for CBD-C8 in all common laboratory solvents is not widely available, its structural similarity to CBD suggests it will be soluble in organic solvents and poorly soluble in aqueous solutions.
Data Presentation: Quantitative Solubility Data
| Compound | Solvent | Solubility | Source |
| This compound | Acetonitrile | 10 mg/mL | Cayman Chemical |
| Cannabidiol (CBD) | Dimethyl Sulfoxide (B87167) (DMSO) | ~60 mg/mL | Various Sources[1][2] |
| Cannabidiol (CBD) | Ethanol (B145695) | ~35 mg/mL | Various Sources[1][2] |
Note: The solubility of CBD-C8 in DMSO and ethanol has not been empirically determined in publicly available literature. Given its increased lipophilicity due to the longer C8 chain, its solubility in these organic solvents is expected to be comparable to or greater than that of CBD. Researchers should perform their own solubility tests to determine the precise solubility in their solvent of choice.
Experimental Protocols
Preparation of this compound Stock Solutions
Due to its hydrophobic nature, a concentrated stock solution of CBD-C8 must be prepared in an appropriate organic solvent before being diluted to the final working concentration in aqueous cell culture media. Dimethyl sulfoxide (DMSO) and ethanol are the most common and recommended solvents for this purpose.
Materials:
-
This compound (powder or as supplied)
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Anhydrous Ethanol (EtOH), 200 proof (100%)
-
Sterile, amber glass vials or microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
Protocol:
-
Weighing: Accurately weigh the desired amount of CBD-C8 powder using an analytical balance in a chemical fume hood.
-
Solvent Addition: Add the appropriate volume of either DMSO or ethanol to the weighed CBD-C8 to achieve a high-concentration stock solution (e.g., 10-50 mM). It is recommended to start with a small volume of solvent and incrementally add more while vortexing to ensure complete dissolution.
-
Dissolution: Vortex the solution thoroughly until the CBD-C8 is completely dissolved. Gentle warming (up to 37°C) may be applied to aid dissolution, but care should be taken to avoid solvent evaporation and compound degradation.
-
Sterilization: While the stock solution in 100% DMSO or ethanol is generally considered sterile, it can be filter-sterilized through a 0.22 µm PTFE syringe filter if necessary. Ensure the filter is compatible with the organic solvent.
-
Aliquoting and Storage: Aliquot the stock solution into smaller volumes in sterile, amber glass vials to minimize freeze-thaw cycles and exposure to light. Store the aliquots at -20°C for long-term storage.
Important Considerations:
-
Solvent Purity: Always use anhydrous, high-purity solvents to prevent the introduction of water, which can cause precipitation of the hydrophobic compound.
-
Final Solvent Concentration: When diluting the stock solution into cell culture media, ensure the final concentration of the organic solvent is kept to a minimum (typically ≤ 0.1% v/v for DMSO) to avoid solvent-induced cytotoxicity. A vehicle control (media with the same final concentration of the solvent) must be included in all experiments.
Determination of Working Concentration Range: A Dose-Response Experiment
The optimal concentration of CBD-C8 for in vitro studies will vary depending on the cell type and the biological endpoint being investigated. Therefore, it is essential to perform a dose-response experiment to determine the effective and non-toxic concentration range.
Workflow for Dose-Response Experiment:
Caption: Workflow for determining the optimal concentration of CBD-C8.
Protocol:
-
Cell Seeding: Seed the cells of interest in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the time of treatment.
-
Adherence: Allow the cells to adhere and recover overnight in a humidified incubator at 37°C with 5% CO₂.
-
Preparation of Dilutions: On the day of treatment, prepare a series of dilutions of the CBD-C8 stock solution in pre-warmed cell culture medium. It is advisable to prepare an intermediate dilution to minimize pipetting errors and ensure accurate final concentrations.
-
Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of CBD-C8. Include wells for a vehicle control (medium with the same final concentration of the solvent as the highest CBD-C8 concentration) and an untreated control (medium only).
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).
-
Viability Assay: At the end of the incubation period, assess cell viability using a suitable assay, such as the MTT or MTS assay, following the manufacturer's protocol.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration at which 50% of cell viability is inhibited) and to identify the appropriate concentration range for subsequent functional assays.
Signaling Pathways Modulated by Cannabinoids
While the specific signaling pathways modulated by CBD-C8 are still under investigation, it is likely to interact with many of the same targets as CBD due to their structural similarity. The extended alkyl chain of CBD-C8 may, however, alter its affinity and efficacy at these targets. Key signaling pathways known to be affected by CBD include those involved in inflammation, apoptosis, and cellular stress.
Diagram of Key Signaling Pathways:
Caption: Putative signaling pathways modulated by this compound.
Conclusion
The successful use of this compound in in vitro studies hinges on its proper handling and solubilization. While specific solubility data in common cell culture solvents like DMSO and ethanol are yet to be published, the protocols outlined in these application notes provide a robust framework for researchers to prepare and utilize CBD-C8 in their experiments. By carefully determining the optimal concentration range and being mindful of potential solvent effects, researchers can confidently investigate the biological activities of this novel cannabinoid analog. The provided diagrams offer a visual guide to the experimental workflow and the potential molecular targets of CBD-C8, facilitating a deeper understanding of its mechanism of action.
References
Application Notes and Protocols for Formulating Cannabidiol-C8 in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cannabidiol (B1668261) (CBD) and its synthetic analogs are of significant interest in preclinical research for their potential therapeutic applications. Cannabidiol-C8 (CBD-C8) is a synthetic analog of CBD with a longer alkyl side chain, which may alter its pharmacokinetic and pharmacodynamic properties. Due to its high lipophilicity and poor aqueous solubility, developing appropriate formulations for in vivo administration in animal models is critical for obtaining reliable and reproducible experimental results.
These application notes provide a comprehensive guide to formulating CBD-C8 for various routes of administration in animal models, including oral gavage, intraperitoneal injection, and intravenous injection. The protocols are based on established methods for formulating CBD and other lipophilic cannabinoids, adapted for CBD-C8. Given the limited publicly available data on the specific physicochemical properties and pharmacokinetics of CBD-C8, the provided protocols are intended as a starting point for formulation development and may require optimization for specific experimental needs.
Physicochemical Properties and Solubility
Understanding the physicochemical properties of a compound is the first step in formulation development. While specific experimental data for CBD-C8 is scarce, its properties can be extrapolated from what is known about CBD and other long-chain cannabinoids.
Table 1: Physicochemical Properties of Cannabidiol (CBD) and this compound (CBD-C8)
| Property | Cannabidiol (CBD) | This compound (CBD-C8) | Data Source/Reference |
| Molecular Formula | C21H30O2 | C24H36O2 | [1] |
| Molecular Weight | 314.46 g/mol | 356.5 g/mol | [1] |
| Appearance | Crystalline solid | Assumed to be a solid or viscous oil | General knowledge |
| Aqueous Solubility | Poor (practically insoluble) | Presumed to be very poor | [2][3] |
| LogP (Octanol/Water) | ~6.3 | Expected to be > 6.3 | [4] |
| Solubility in Organic Solvents | Soluble in ethanol (B145695), methanol, DMSO, acetonitrile (B52724) | Soluble in acetonitrile (10 mg/mL) |
Formulation Strategies for Animal Models
The choice of formulation strategy depends on the intended route of administration, the required dose, and the desired pharmacokinetic profile. For lipophilic compounds like CBD-C8, the primary goal is to create a stable and homogenous solution or suspension that can be accurately dosed.
Oral Gavage Formulations
Oral administration is a common route for preclinical studies. Due to the poor oral bioavailability of cannabinoids, lipid-based formulations are often used to enhance absorption.
Recommended Vehicles:
-
Oils: Sesame oil, corn oil, olive oil, or medium-chain triglycerides (MCT) oil are commonly used.
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions upon gentle agitation in aqueous media like the gastrointestinal fluid.
Table 2: Example Oral Gavage Formulations for Cannabinoids
| Formulation Component | Example Ratio/Concentration | Notes |
| CBD-C8 in Sesame Oil | 1-50 mg/mL | A simple and widely used vehicle. May require gentle warming and sonication to dissolve the compound. |
| CBD-C8 in MCT Oil | 1-50 mg/mL | MCT oil may offer improved absorption for some lipophilic compounds. |
| SEDDS Formulation | Oil (e.g., Labrafac™) Surfactant (e.g., Kolliphor® EL) Co-solvent (e.g., Transcutol® HP) | Ratios need to be optimized to ensure proper emulsification. Can significantly enhance bioavailability. |
Intraperitoneal (IP) Injection Formulations
IP injection bypasses first-pass metabolism, often leading to higher bioavailability compared to oral administration. Formulations for IP injection must be sterile and non-irritating.
Recommended Vehicles:
-
A mixture of a surfactant (e.g., Tween® 80 or Kolliphor® EL), a co-solvent (e.g., ethanol), and saline.
Table 3: Example Intraperitoneal Injection Formulation for Cannabinoids
| Formulation Component | Example Ratio | Final Concentration of Components | Notes |
| Ethanol:Tween® 80:Saline | 1:1:18 or 1:2:17 | 5% Ethanol, 5% Tween® 80 in Saline or 5% Ethanol, 10% Tween® 80 in Saline | A commonly used vehicle for cannabinoids. The final solution should be clear. Filter sterilize before use. |
| Kolliphor® EL:Saline | 5-10% in Saline | 5-10% Kolliphor® EL | May require warming to dissolve the compound. Filter sterilize before use. |
Intravenous (IV) Injection Formulations
IV injection provides 100% bioavailability and is used for precise pharmacokinetic studies. IV formulations must be sterile, pyrogen-free, and the compound must be fully solubilized to prevent embolism.
Recommended Vehicles:
-
A mixture of a solubilizing agent (e.g., Kolliphor® EL or Solutol® HS 15), a co-solvent (e.g., ethanol or propylene (B89431) glycol), and saline or dextrose solution.
Table 4: Example Intravenous Injection Formulation for Cannabinoids
| Formulation Component | Example Ratio | Final Concentration of Components | Notes |
| Ethanol:Kolliphor® EL:Saline | 1:1:8 | 10% Ethanol, 10% Kolliphor® EL in Saline | The final solution must be clear and free of particulates. Filter sterilize with a 0.22 µm filter before use. Administer slowly. |
| Propylene Glycol:Ethanol:Saline | 1:1:2 | 25% Propylene Glycol, 25% Ethanol in Saline | Use with caution due to the high concentration of organic solvents. Administer slowly. |
Experimental Protocols
The following are detailed, step-by-step protocols for preparing CBD-C8 formulations. Note: These are starting-point protocols and may require optimization based on the specific batch of CBD-C8 and experimental requirements. Always perform a small-scale pilot formulation to ensure solubility and stability before preparing a large batch.
Protocol 1: Preparation of CBD-C8 in Sesame Oil for Oral Gavage
Materials:
-
This compound (CBD-C8) powder
-
Sesame oil (USP grade)
-
Glass vial
-
Magnetic stirrer and stir bar
-
Water bath or heating block
-
Analytical balance
-
Volumetric flasks and pipettes
Procedure:
-
Weigh the required amount of CBD-C8 powder using an analytical balance.
-
Transfer the CBD-C8 powder to a glass vial.
-
Add the calculated volume of sesame oil to the vial to achieve the desired final concentration (e.g., 10 mg/mL).
-
Add a magnetic stir bar to the vial.
-
Place the vial on a magnetic stirrer with a heating function.
-
Gently warm the mixture to 40-50°C while stirring. Do not overheat , as cannabinoids can be heat-sensitive.
-
Continue stirring until the CBD-C8 is completely dissolved and the solution is clear. This may take 15-30 minutes.
-
Allow the solution to cool to room temperature.
-
Visually inspect the solution for any precipitation. If precipitation occurs, gentle warming and vortexing before each administration may be necessary.
-
Store the formulation in a tightly sealed, light-protected container at 4°C.
Protocol 2: Preparation of CBD-C8 in a Tween® 80-Based Vehicle for Intraperitoneal Injection
Materials:
-
This compound (CBD-C8) powder
-
Ethanol (200 proof, USP grade)
-
Tween® 80 (Polysorbate 80, USP grade)
-
Sterile saline (0.9% NaCl)
-
Sterile glass vials
-
Sterile syringe filters (0.22 µm)
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weigh the required amount of CBD-C8 powder.
-
In a sterile glass vial, dissolve the CBD-C8 in ethanol. For a 1:1:18 formulation, use a volume of ethanol that will be 5% of the final volume. Vortex until fully dissolved.
-
Add Tween® 80 to the vial. For a 1:1:18 formulation, use a volume of Tween® 80 equal to the volume of ethanol. Vortex thoroughly until a homogenous mixture is formed.
-
Slowly add the sterile saline to the vial while vortexing to reach the final volume. The solution should remain clear. If the solution becomes cloudy, sonication may help to clarify it.
-
Filter sterilize the final solution using a 0.22 µm syringe filter into a sterile, sealed vial.
-
Store the formulation at 4°C, protected from light. Before use, allow the solution to come to room temperature and inspect for any precipitation.
Visualization of Workflows and Signaling Pathways
Experimental Workflow: Formulation Preparation
Cannabinoid Signaling Pathway
Data Presentation
Due to the lack of specific pharmacokinetic data for CBD-C8, the following tables are provided as templates for researchers to record their experimental data. For reference, typical pharmacokinetic parameters for CBD in animal models are also provided.
Table 5: Template for Recording Pharmacokinetic Data of CBD-C8 Formulations
| Formulation | Animal Model (Strain, Sex, Weight) | Dose (mg/kg) | Route | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Bioavailability (%) |
| [e.g., 10 mg/mL in Sesame Oil] | [e.g., C57BL/6J, Male, 25g] | [e.g., 20] | [e.g., Oral Gavage] | ||||
| [e.g., 5 mg/mL in 1:1:18 E:T:S] | [e.g., Sprague-Dawley, Male, 300g] | [e.g., 10] | [e.g., IP] | ||||
| [e.g., 2 mg/mL in 1:1:8 E:K:S] | [e.g., Beagle, Male, 10kg] | [e.g., 2] | [e.g., IV] |
Table 6: Reference Pharmacokinetic Parameters for CBD in Animal Models (Various Formulations)
| Animal Model | Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | Reference |
| Rat | Oral (Oil) | 100 | ~150 | ~8 | |
| Rat | Oral (Nanoemulsion) | 50 | ~135 | ~2.4 | |
| Dog | Oral (Oil) | 2 | ~102 | ~2 | |
| Mouse | Oral Gavage | 10-60 | Dose-dependent | 1-2 | |
| Rat | Intraperitoneal | 5 | (Not specified) | (Not specified) |
Disclaimer: The information provided in these application notes is intended for research purposes only. The protocols and formulations are suggestions based on available scientific literature for similar compounds and may require optimization. Researchers should adhere to all institutional and governmental regulations regarding animal welfare and the use of chemical substances.
References
- 1. Identifying the optimal dose of cannabidiol by intrabuccal administration in Kramnik (C3HeB/FeJ) mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pharmtech.com [pharmtech.com]
- 3. pharmaexcipients.com [pharmaexcipients.com]
- 4. Clinical and Preclinical Evidence for Functional Interactions of Cannabidiol and Δ9-Tetrahydrocannabinol - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Sensitivity Mass Spectrometric Analysis of Cannabidiol-C8
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cannabidiol-C8 (CBD-C8) is a synthetic analogue of cannabidiol (B1668261) (CBD), distinguished by an eight-carbon alkyl side chain in place of the naturally occurring pentyl chain. This structural modification can significantly alter its biological activity and metabolic profile, making its accurate detection and quantification crucial in research and drug development. This document provides a detailed protocol for the analysis of CBD-C8 using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique.[1]
Predicted Mass Spectrometric Data for this compound
The increased length of the alkyl side chain in CBD-C8 compared to CBD results in a different molecular weight and distinct mass-to-charge ratios (m/z) for its precursor and product ions. Based on the known fragmentation patterns of CBD and other synthetic cannabinoids, the following table summarizes the predicted quantitative data for the analysis of CBD-C8.[2][3] The primary fragmentation is expected to occur at the terpene moiety and through the loss of the alkyl chain.
| Analyte | Precursor Ion [M+H]⁺ (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) | Putative Fragment |
| This compound (CBD-C8) | 357.28 | 235.17 | 193.12 | Cleavage of the C8 side chain, Terpene moiety fragmentation |
Experimental Protocols
This section details the methodology for the LC-MS/MS analysis of CBD-C8.
Sample Preparation
The following is a general protocol for the extraction of CBD-C8 from a biological matrix (e.g., plasma or urine).
Materials:
-
Methanol (LC-MS grade)
-
Acetonitrile (B52724) (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (deionized or Milli-Q)
-
Internal Standard (IS) solution (e.g., CBD-d3)
-
Vortex mixer
-
Centrifuge
-
Syringe filters (0.22 µm PTFE)
Procedure:
-
To 100 µL of the sample, add 300 µL of cold acetonitrile containing the internal standard.
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase composition (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex briefly and filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial.
Liquid Chromatography
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
Parameters:
-
Column: A C18 or C8 reversed-phase column is suitable for cannabinoid analysis (e.g., Waters Xbridge C8 BEH Column, 2.5 µm, 100 x 2.1 mm).[4][5]
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient:
-
0-1 min: 50% B
-
1-8 min: Linear gradient to 95% B
-
8-10 min: Hold at 95% B
-
10.1-12 min: Return to 50% B and equilibrate
-
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
Mass Spectrometry
Instrumentation:
-
Triple quadrupole mass spectrometer.
Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
CBD-C8: 357.28 -> 235.17 (Quantifier), 357.28 -> 193.12 (Qualifier)
-
Internal Standard (e.g., CBD-d3): Adjust for the specific IS used.
-
-
Ion Source Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Desolvation Gas Flow: 800 L/hr
-
Cone Gas Flow: 50 L/hr
-
-
Collision Energy: Optimization is required for the specific instrument, but a starting point of 20-30 eV can be used for the primary transition.
Workflow and Data Analysis
The overall workflow for the analysis of CBD-C8 is depicted in the following diagram. This includes sample reception, preparation, LC-MS/MS analysis, and data processing.
References
Troubleshooting & Optimization
Technical Support Center: Cannabidiol-C8 (CBD-C8) Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Cannabidiol-C8 (CBD-C8).
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound (CBD-C8)?
A1: The most common and direct method for synthesizing CBD-C8 is through an acid-catalyzed Friedel-Crafts alkylation. This reaction involves the condensation of 5-octylresorcinol (the C8 analog of olivetol) with a suitable monoterpene derivative, typically (+)-p-mentha-2,8-dien-1-ol, in the presence of a Lewis or Brønsted acid catalyst.
Q2: Why is the choice of acid catalyst crucial for the reaction?
A2: The acid catalyst is critical as it facilitates the formation of a carbocation from p-menthadienol, which then alkylates the resorcinol (B1680541) ring. However, a strong or non-selective acid can promote undesirable side reactions, such as the formation of abnormal CBD-C8 isomers (alkylation at a different position on the resorcinol ring) or cyclization of the newly formed CBD-C8 into THC-C8 isomers. The choice and amount of catalyst directly impact yield and purity.
Q3: What are the main impurities or byproducts I should expect in my crude CBD-C8 product?
A3: Common impurities include unreacted starting materials (5-octylresorcinol and p-menthadienol), abnormal CBD-C8 (abn-CBD-C8) where the terpene has attached to the C2 position of the resorcinol instead of the C4, and various isomers of delta-8 and delta-9-tetrahydrocannabinol-C8 (Δ⁸-THC-C8 and Δ⁹-THC-C8), which are cyclization products. The formation of these byproducts is highly dependent on the reaction conditions.
Q4: How can I purify the crude CBD-C8 product?
A4: The primary method for purifying CBD-C8 is column chromatography on silica (B1680970) gel. A non-polar solvent system, such as a hexane (B92381)/ether or hexane/ethyl acetate (B1210297) gradient, is typically effective. For higher purity, techniques like preparative HPLC can be employed. Crystallization can also be a viable method if a suitable solvent system is found, which is advantageous for scalability.
Experimental Protocol: Synthesis of CBD-C8
This protocol is a generalized procedure based on the synthesis of similar cannabidiol (B1668261) analogs. Optimization of specific parameters may be required.
Materials:
-
5-octylresorcinol
-
(+)-p-mentha-2,8-dien-1-ol
-
Lewis Acid Catalyst (e.g., Boron Trifluoride Etherate (BF₃·OEt₂), Zinc Chloride (ZnCl₂), or a Brønsted acid like p-Toluenesulfonic acid (pTSA))
-
Anhydrous Dichloromethane (DCM) or Toluene (B28343)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Solvents for chromatography (Hexane, Ethyl Acetate)
Procedure:
-
Preparation: Under an inert atmosphere (e.g., Nitrogen or Argon), dissolve 5-octylresorcinol in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer.
-
Reactant Addition: Add an equimolar amount of (+)-p-mentha-2,8-dien-1-ol to the solution.
-
Cooling: Cool the reaction mixture to the desired temperature (typically between -10°C and 0°C) using an ice-salt or dry ice/acetone bath.
-
Catalyst Addition: Slowly add the acid catalyst (e.g., 0.1 to 1.2 equivalents of BF₃·OEt₂) dropwise to the stirred solution.
-
Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 1-4 hours.
-
Quenching: Once the reaction is complete, quench the reaction by slowly adding a saturated solution of NaHCO₃ while stirring vigorously until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude oil via silica gel column chromatography using a suitable solvent gradient (e.g., starting with 100% hexane and gradually increasing the polarity with ethyl acetate).
Data Presentation: Reaction Parameter Comparison for Cannabinoid Synthesis
While specific data for CBD-C8 is limited, the following table summarizes typical conditions used for the synthesis of CBD and its analogs with varying alkyl chain lengths, which can serve as a starting point for optimizing CBD-C8 synthesis.
| Parameter | Condition 1 (Low Temp, Lewis Acid) | Condition 2 (Brønsted Acid) |
| Resorcinol Analog | 5-alkylresorcinol | 5-alkylresorcinol |
| Terpene | (+)-p-mentha-2,8-dien-1-ol | (+)-p-mentha-2,8-dien-1-ol |
| Catalyst | Boron Trifluoride Etherate (BF₃·OEt₂) | p-Toluenesulfonic acid (pTSA) |
| Solvent | Dichloromethane (DCM) | Toluene |
| Temperature | -10°C to 0°C | Room Temperature to 40°C |
| Reaction Time | 1 - 3 hours | 2 - 6 hours |
| Typical Yields | 30 - 55% | 25 - 45% |
| Primary Byproducts | THC isomers, abnormal CBD | Abnormal CBD, unreacted starting materials |
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Low or No Product Formation | 1. Inactive catalyst (degraded by moisture). 2. Reaction temperature is too low. 3. Insufficient reaction time. | 1. Use freshly opened or distilled catalyst and ensure anhydrous reaction conditions. 2. Allow the reaction to slowly warm to a slightly higher temperature (e.g., from -10°C to 0°C or room temperature) while monitoring by TLC. 3. Extend the reaction time and continue monitoring. |
| High Proportion of Unreacted Starting Materials | 1. Insufficient catalyst. 2. Reaction not run to completion. | 1. Increase the molar ratio of the catalyst incrementally. 2. Increase reaction time or slightly increase the temperature. |
| Formation of Multiple Products (Poor Selectivity) | 1. Reaction temperature is too high. 2. Excess acid catalyst. | 1. Maintain a lower reaction temperature. 2. Reduce the amount of catalyst used. A catalytic amount of a strong Lewis acid is often sufficient. |
| High Yield of THC-C8 Isomers | 1. Strongly acidic conditions. 2. Prolonged reaction time after CBD-C8 formation. 3. High reaction temperature. | 1. Use a milder Lewis acid or a smaller amount of the strong acid. 2. Carefully monitor the reaction and quench it as soon as the starting material is consumed. 3. Run the reaction at a lower temperature. |
| Presence of Abnormal CBD-C8 Isomer | 1. Thermodynamic vs. kinetic control issues. 2. Choice of catalyst and solvent. | 1. Varying the reaction temperature might favor the formation of the desired isomer. 2. Screen different catalysts and solvents; some combinations may offer better regioselectivity. |
| Difficult Purification (Products have similar Rf values) | 1. Ineffective solvent system for chromatography. 2. Co-elution of isomers. | 1. Experiment with different solvent systems for column chromatography (e.g., using toluene or ether as a component). 2. Consider using preparative HPLC with a suitable column for better separation of isomers. |
Visualizations
Caption: Experimental workflow for the synthesis of CBD-C8.
Technical Support Center: Overcoming CBD-C8 Solubility Issues in Vitro
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering solubility challenges with Cannabidiol-C8 (CBD-C8) in in vitro experimental settings. Given that CBD-C8 is a highly lipophilic analogue of cannabidiol (B1668261) (CBD), much of the guidance is based on established methods for CBD, which faces similar solubility hurdles.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: Why is my CBD-C8 precipitating when I add it to my cell culture medium?
A: This is the most common issue faced when working with highly lipophilic compounds like CBD-C8. Cell culture media are aqueous-based, while CBD-C8 is hydrophobic (fat-soluble), leading to poor solubility and precipitation, especially at higher concentrations.[1] This can result in inaccurate dosing and unreliable experimental outcomes.
Q2: What is the recommended solvent for preparing a CBD-C8 stock solution?
A: The most widely used solvents for dissolving cannabinoids for in vitro research are dimethyl sulfoxide (B87167) (DMSO) and ethanol (B145695).[1][2] These organic solvents can dissolve CBD-C8 at high concentrations, allowing for the creation of a concentrated stock solution that can be serially diluted into the culture medium. For extremely lipophilic compounds, DMSO is often the preferred choice.
Q3: I'm concerned about solvent toxicity. How can I minimize cytotoxic effects on my cells?
A: Both DMSO and ethanol can be toxic to cells, but this is concentration-dependent. It is critical to keep the final solvent concentration in the culture medium as low as possible.
-
General Guideline: Aim for a final DMSO concentration of ≤ 0.1%. Many cell lines can tolerate up to 0.5%, but sensitivity varies greatly.[1][2]
-
Vehicle Control is Essential: Always include a "vehicle control" group in your experiments. These are cells treated with the same final concentration of the solvent (e.g., 0.1% DMSO) but without CBD-C8. This allows you to distinguish the effects of the compound from the effects of the solvent.
-
Determine Toxicity Threshold: Before starting your main experiments, it is best practice to perform a solvent toxicity assay to determine the maximum concentration your specific cell line can tolerate without affecting viability (see Protocol 3).
Table 1: Recommended Maximum Final Solvent Concentrations in Cell Culture
| Solvent | Recommended Max. Concentration | Notes |
|---|---|---|
| DMSO | ≤ 0.5% (0.1% is ideal) | Sensitivity is highly cell-line dependent. |
| Ethanol | ≤ 1.0% | Generally better tolerated than DMSO by some cell lines. |
Q4: My CBD-C8 still precipitates at my desired final concentration, even when using a DMSO stock. What are my options?
A: If direct dilution is problematic, several formulation strategies can enhance the solubility and stability of CBD-C8 in aqueous media:
-
Use of Surfactants: Non-ionic surfactants like Tween® 20 or Tween® 80 can help create stable microemulsions, preventing the compound from precipitating. An intermediate stock can be prepared by mixing the primary DMSO stock with a surfactant before the final dilution in media.
-
Cyclodextrins: These molecules have a hydrophobic core and a hydrophilic exterior. They can encapsulate lipophilic molecules like CBD-C8, forming water-soluble inclusion complexes.
-
Co-Solvent Systems: Using a combination of solvents may improve solubility. However, this requires careful validation to rule out synergistic toxic effects from the solvent mixture.
Q5: My cell viability assays are showing inconsistent or unexpected results. What could be the cause?
A: Inconsistent results often stem from solubility issues or experimental variables.
-
Inaccurate Concentration: If CBD-C8 precipitates, the actual concentration exposed to the cells will be lower and more variable than intended. Visually inspect your wells for precipitation after adding the treatment media.
-
Solvent Effects: Ensure the final solvent concentration is identical across all treatment groups and the vehicle control.
-
Compound Degradation: CBD can be oxidized to cannabidiol-quinone (CBD-Q), a cytotoxic byproduct, especially when exposed to oxygen-rich environments. Prepare fresh solutions and minimize exposure to light and air.
-
Biological Variability: Ensure consistent cell seeding density and passage number, as these can influence experimental outcomes.
Experimental Protocols
Protocol 1: Preparation of a Concentrated CBD-C8 Stock Solution
Objective: To prepare a 10 mM stock solution of CBD-C8 in DMSO.
Materials:
-
CBD-C8 isolate (>99% purity)
-
Anhydrous, cell culture-grade Dimethyl Sulfoxide (DMSO)
-
Sterile, amber-colored microcentrifuge tubes or glass vials
-
Calibrated analytical balance and vortex mixer
Methodology:
-
In a sterile environment (e.g., a biological safety cabinet), weigh the required amount of CBD-C8 powder. For a 1 mL, 10 mM stock, you will need approximately 4.266 mg of CBD-C8 (Molar Mass: ~426.6 g/mol ).
-
Transfer the powder to a sterile amber tube. Amber tubes are recommended to protect the compound from light-induced degradation.
-
Add the calculated volume of DMSO to the tube.
-
Vortex the solution vigorously for 1-2 minutes until the CBD-C8 is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if needed.
-
Store the stock solution at -20°C or -80°C for long-term stability.
Protocol 2: Preparation of CBD-C8 Working Solutions in Culture Medium
Objective: To prepare a final 10 µM working concentration of CBD-C8 in cell culture medium with a final DMSO concentration of 0.1%.
Materials:
-
10 mM CBD-C8 in DMSO stock solution (from Protocol 1)
-
Complete cell culture medium, pre-warmed to 37°C
-
Sterile conical or microcentrifuge tubes
Methodology:
-
Prepare an Intermediate Dilution: First, dilute the 10 mM stock solution 1:100 in pre-warmed culture medium to create a 100 µM intermediate solution. To do this, add 10 µL of the 10 mM stock to 990 µL of medium. Vortex immediately and vigorously to prevent precipitation. The DMSO concentration is now 1%.
-
Prepare the Final Working Solution: Further dilute the 100 µM intermediate solution 1:10 in pre-warmed culture medium. To do this, add 100 µL of the 100 µM intermediate solution to 900 µL of medium. This yields a final working concentration of 10 µM CBD-C8 with a final DMSO concentration of 0.1%.
-
Vortex the final solution immediately before adding it to the cells.
-
Important: Always prepare serial dilutions. Avoid adding a highly concentrated DMSO stock directly into a large volume of medium, as this can cause immediate precipitation ("shocking out") of the compound.
Protocol 3: Determining Vehicle Cytotoxicity using an MTT Assay
Objective: To determine the non-toxic concentration range for your chosen solvent (e.g., DMSO) on your specific cell line.
Methodology:
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare Vehicle Dilutions: Prepare serial dilutions of your solvent (e.g., DMSO) in culture medium to achieve final concentrations ranging from 0.05% to 2.0%. Also include an "untreated" control (medium only).
-
Cell Treatment: Remove the old medium and add the medium containing the different vehicle concentrations.
-
Incubation: Incubate the plate for the longest duration of your planned experiments (e.g., 24, 48, or 72 hours).
-
MTT Assay: After incubation, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization & Reading: Solubilize the formazan crystals with a solubilization solution (e.g., acidified isopropanol (B130326) or DMSO) and read the absorbance on a plate reader.
-
Analysis: Plot cell viability (%) against the solvent concentration. The highest concentration that does not cause a significant decrease in viability compared to the untreated control is your maximum tolerated vehicle concentration.
Mandatory Visualizations
Caption: Troubleshooting workflow for addressing CBD-C8 precipitation issues in vitro.
Caption: Simplified diagram of key signaling pathways modulated by cannabinoids like CBD.
References
Technical Support Center: Stabilizing Cannabidiol-C8 in Solution
Introduction
Welcome to the technical support center for Cannabidiol-C8 (CBD-C8). This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered when working with CBD-C8 in solution. CBD-C8 is a synthetic analog of Cannabidiol (B1668261) (CBD), distinguished by an eight-carbon alkyl side chain instead of the five-carbon chain found in CBD. This structural modification primarily increases its lipophilicity.
Currently, there is a limited body of published scientific literature focusing specifically on the stability of CBD-C8. However, the reactive functional groups of CBD-C8 are identical to those of CBD. Therefore, it is scientifically reasonable to assume that CBD-C8 shares a similar stability profile and is susceptible to degradation under similar conditions, such as exposure to non-optimal pH, light, and oxygen. The information presented here is based on extensive data available for CBD and should serve as a strong proxy for understanding and managing the stability of CBD-C8.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that influence the stability of CBD-C8 in solution?
A1: The main factors affecting the stability of cannabinoids like CBD-C8 are pH, temperature, light, and the presence of oxygen.[1][2]
-
pH: CBD is unstable in acidic conditions, which can catalyze its conversion to various isomers of tetrahydrocannabinol (THC).[1][3] The optimal pH for CBD stability is generally between 4 and 6.[4]
-
Temperature: Higher temperatures accelerate the rate of degradation.[1]
-
Light: Exposure to light, especially UV light, can lead to photodegradation.[1][5]
-
Oxygen: The presence of oxygen can lead to oxidative degradation, reducing potency.[1][2]
Q2: What are the best solvents for dissolving CBD-C8?
A2: CBD-C8, being highly lipophilic, has poor solubility in water.[6] It is readily soluble in many organic solvents. Common choices for dissolving CBD and its analogs include ethanol, methanol, dimethyl sulfoxide (B87167) (DMSO), and dimethylformamide.[7] For formulations, medium-chain triglyceride (MCT) oil is an excellent choice due to its stability and biocompatibility.[1] Given its longer alkyl chain, CBD-C8 is expected to have even greater solubility in non-polar solvents compared to CBD.
Q3: What are the recommended storage conditions for CBD-C8 solutions?
A3: To ensure the long-term stability of CBD-C8 solutions, they should be stored in a cool, dark, and airtight environment.
-
Temperature: Store solutions at or below room temperature (15-21°C).[8][9] For long-term storage, refrigeration at around 2-8°C is recommended.[10]
-
Light: Always use amber or opaque glass containers to protect the solution from light.[8][11]
-
Atmosphere: Store containers tightly sealed to minimize exposure to oxygen.[9] For highly sensitive experiments, consider degassing the solvent or storing under an inert atmosphere like nitrogen or argon.[1]
Q4: What are the main degradation pathways for CBD-C8?
A4: Based on the known degradation of CBD, the primary pathways for CBD-C8 are likely:
-
Acid-Catalyzed Cyclization: In acidic environments, CBD-C8 can isomerize to form Δ⁹-THC-C8 and its more stable isomer, Δ⁸-THC-C8.[3][12]
-
Oxidation: In the presence of oxygen, especially when exposed to light or high temperatures, CBD-C8 can oxidize.[2] This can lead to the formation of cannabinoid quinones and other oxidation products.[12]
Data Presentation
Table 1: Solubility of Cannabidiol (CBD) in Common Organic Solvents
(Note: CBD-C8 is expected to exhibit similar or higher solubility in these solvents due to its increased lipophilicity.)
| Solvent | Approximate Solubility (mg/mL) |
| Dimethyl Sulfoxide (DMSO) | ~60 |
| Dimethylformamide (DMF) | ~50 |
| Ethanol | ~35 |
| Methanol | ~30 |
| Acetone | Very Soluble |
| Hexane | Soluble |
| Acetonitrile | Soluble |
| Water | ~0.0007 (practically insoluble)[6] |
| Source:[7][13] |
Table 2: Influence of pH on CBD Stability in Solution
| pH Range | Stability | Primary Degradation Pathway |
| < 4.0 | Unstable | Acid-catalyzed cyclization to Δ⁹-THC and Δ⁸-THC isomers.[4][12] |
| 4.0 - 6.0 | Optimal Stability | Minimal degradation observed.[4] |
| > 7.0 | Decreased Stability | Susceptible to oxidation.[2][12] |
| Source:[2][4][12] |
Table 3: Long-Term Stability of CBD in Sunflower Oil (in the dark)
| Storage Condition | Vial Status | CBD Loss after 90 days | CBD Loss after 180 days | CBD Loss after 365 days |
| 25°C / 60% RH | Closed | No significant loss | No significant loss | ~8.0% |
| 25°C / 60% RH | Open | No significant loss | ~11.4% (at 270 days) | Not specified |
| 40°C / 75% RH | Closed | No significant loss | ~16.5% | ~42.0% |
| 40°C / 75% RH | Open | ~20.2% | Very significant degradation | Complete degradation |
| Source: Adapted from stability studies on CBD.[14] |
Troubleshooting Guides
Problem: I am observing unexpected degradation of my CBD-C8 in solution.
-
Potential Cause: The pH of your solution may be too acidic. Cannabinoids are known to be unstable in acidic conditions, which can catalyze their conversion to THC isomers and other degradation products.[1]
-
Recommended Solution:
-
Measure the pH of your solvent or final solution.
-
Maintain the pH of your solution between 4 and 6 for optimal stability.[4]
-
Use buffered solutions (e.g., citrate (B86180) or phosphate (B84403) buffers) to ensure a consistent pH, especially for aqueous formulations.
-
-
Potential Cause: The solution has been exposed to high temperatures or light.
-
Recommended Solution:
-
Potential Cause: The solution has been exposed to oxygen.
-
Recommended Solution:
Problem: My CBD-C8 is precipitating out of solution.
-
Potential Cause: The concentration of CBD-C8 exceeds its solubility limit in the chosen solvent at the storage temperature. Solubility can decrease significantly at lower temperatures.
-
Recommended Solution:
-
If refrigeration is necessary, ensure the CBD-C8 concentration is below its saturation point at that temperature.
-
Gentle warming and agitation (e.g., sonication) can help redissolve precipitated material.
-
Consider using a co-solvent system or a solvent in which CBD-C8 has higher solubility.
-
-
Potential Cause: You are using a highly polar solvent. CBD-C8 is very lipophilic and has poor solubility in polar solvents like water.
-
Recommended Solution:
-
Use a less polar solvent or a co-solvent system. Ethanol and MCT oil are common choices for improving the solubility of cannabinoids.[1]
-
Problem: I am getting inconsistent results in my analytical measurements (e.g., HPLC, LC-MS).
-
Potential Cause: Degradation is occurring during the analytical process itself. High temperatures in the injection port of a gas chromatograph (GC) can cause on-column degradation of cannabinoids.[15]
-
Recommended Solution:
-
Use High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) coupled with UV or Mass Spectrometry (MS) detection, as these methods do not require high temperatures.[15][16]
-
If GC-MS must be used, consider derivatization of the CBD-C8 to improve its thermal stability.
-
-
Potential Cause: Improper sample preparation or incomplete dissolution.
-
Recommended Solution:
-
Ensure the CBD-C8 is completely dissolved in the analytical solvent before injection.
-
Use a validated extraction method and consider a sample cleanup step if matrix effects are suspected.
-
Experimental Protocols
Protocol 1: Preparation of a Standard CBD-C8 Stock Solution
-
Materials:
-
CBD-C8 (crystalline powder)
-
Anhydrous Ethanol (or other suitable solvent like DMSO)
-
Calibrated analytical balance
-
Amber glass volumetric flask with a ground glass stopper
-
Pipettes and sonicator
-
-
Procedure:
-
Accurately weigh the desired amount of crystalline CBD-C8 using an analytical balance.
-
Transfer the weighed CBD-C8 into an amber volumetric flask.
-
Add approximately half of the final volume of the chosen solvent (e.g., ethanol) to the flask.
-
Sonicate the mixture in a water bath until the CBD-C8 is completely dissolved. Avoid excessive heating.
-
Allow the solution to return to room temperature.
-
Add the solvent to the flask up to the calibration mark.
-
Invert the flask several times to ensure a homogenous solution.
-
Seal the flask tightly, label it with the compound name, concentration, solvent, and date, and store it in a cool, dark place (2-8°C for long-term storage).
-
Protocol 2: Representative HPLC Method for CBD-C8 Stability Assessment
-
Instrumentation:
-
HPLC or UPLC system with a photodiode array (PDA) or UV detector.
-
Mass spectrometer (optional, for peak identity confirmation).
-
-
Chromatographic Conditions:
-
Column: A C8 or C18 reversed-phase column (e.g., Waters Xbridge C8, 2.5 µm, 100 x 2.1 mm).[15][17]
-
Mobile Phase A: Deionized water with 0.1% formic acid.[15][17]
-
Gradient: A typical gradient might start at 50% B, increase to 100% B over 8-10 minutes, hold for a few minutes, and then return to initial conditions for re-equilibration.
-
Flow Rate: 0.3 - 1.5 mL/min, depending on the column dimensions.[16]
-
Detection Wavelength: Monitor at 228 nm or 214 nm for CBD and its degradants.[16]
-
Injection Volume: 5-10 µL.
-
-
Stability Study Procedure:
-
Prepare the CBD-C8 solution according to Protocol 1.
-
Divide the solution into several amber vials for exposure to different stress conditions (e.g., acidic pH, 40°C, UV light) and control conditions (e.g., 4°C, dark).
-
At specified time points (e.g., 0, 24, 48, 72 hours), take an aliquot from each vial.
-
Dilute the aliquot to an appropriate concentration for HPLC analysis using the mobile phase or a suitable solvent.
-
Inject the sample into the HPLC system.
-
Quantify the peak area of CBD-C8 and any new peaks that appear, which may correspond to degradation products. The percentage of remaining CBD-C8 is calculated relative to the initial (time 0) concentration.
-
Visualizations
Caption: Potential degradation pathways for CBD-C8 under acidic and oxidative conditions.
References
- 1. benchchem.com [benchchem.com]
- 2. broughton-group.com [broughton-group.com]
- 3. Identification of Psychoactive Degradants of Cannabidiol in Simulated Gastric and Physiological Fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The stability of cannabis and its preparations on storage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pharmtech.com [pharmtech.com]
- 7. Sciencemadness Discussion Board - CBD solubility in organic solvents - Powered by XMB 1.9.11 [sciencemadness.org]
- 8. orangecounty-cbd.com [orangecounty-cbd.com]
- 9. mariejeanne-cbd.com [mariejeanne-cbd.com]
- 10. canaturawholesale.com [canaturawholesale.com]
- 11. releaf.co.uk [releaf.co.uk]
- 12. 4940960.fs1.hubspotusercontent-na1.net [4940960.fs1.hubspotusercontent-na1.net]
- 13. RUL - Experimental investigation and thermodynamic modelling of cannabidiol and curcumin in different solvents [repozitorij.uni-lj.si]
- 14. Stability Study of Cannabidiol in the Form of Solid Powder and Sunflower Oil Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.rsc.org [pubs.rsc.org]
- 16. DSpace [cora.ucc.ie]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Cannabidiol-Octyl (CBD-Octyl) Stability
This technical support center provides guidance for researchers, scientists, and drug development professionals to prevent the degradation of Cannabidiol-octyl (CBD-octyl) during experimental procedures. Due to limited specific data on CBD-octyl, the following recommendations are extrapolated from extensive research on the stability of Cannabidiol (CBD) and other cannabinoids. The fundamental principles governing cannabinoid degradation are expected to be applicable to CBD-octyl.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause the degradation of CBD-octyl?
A1: Based on studies of other cannabinoids, the primary factors leading to the degradation of CBD-octyl are exposure to light, heat, and oxygen. The chemical structure of cannabinoids, featuring a phenolic group and a double bond in the cyclohexene (B86901) ring, makes them susceptible to oxidation and isomerization.
Q2: How does pH affect the stability of CBD-octyl in solutions?
A2: Acidic conditions can cause the cyclization of CBD to form delta-9-tetrahydrocannabinol (Δ9-THC) and other isomers. Therefore, maintaining a neutral or slightly basic pH is crucial when working with solutions of CBD-octyl.
Q3: What are the best practices for long-term storage of CBD-octyl?
A3: For long-term storage, CBD-octyl should be kept in a solid, crystalline form if possible, at low temperatures (ideally -20°C or below), protected from light in an airtight container, and under an inert atmosphere (e.g., argon or nitrogen).
Q4: Which solvents are recommended for preparing CBD-octyl solutions?
A4: For analytical purposes, HPLC-grade methanol (B129727) or ethanol (B145695) are commonly used. It is crucial to use high-purity solvents and to minimize the exposure of the solution to air and light. For storage of solutions, amber glass vials with airtight caps (B75204) are recommended.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Loss of CBD-octyl potency in solution over a short period. | Oxidation: Exposure to atmospheric oxygen. | 1. Prepare solutions fresh whenever possible. 2. If short-term storage is necessary, purge the vial headspace with an inert gas (e.g., nitrogen or argon) before sealing. 3. Store solutions at low temperatures (2-8°C) for short-term and -20°C for longer-term storage. |
| Appearance of unknown peaks in HPLC/UPLC analysis. | Degradation Products: Isomerization or oxidation products have formed. | 1. Light-Induced Degradation: Ensure all sample preparation is performed under amber or low-light conditions. Use amber autosampler vials. 2. Acid-Catalyzed Isomerization: Check the pH of your sample and mobile phase. Ensure it is not acidic. Adjust pH if necessary. 3. Thermal Degradation: Avoid exposing the sample to high temperatures during sample preparation (e.g., sonication). Use a cooled autosampler if available. |
| Inconsistent analytical results between replicates. | Incomplete Dissolution or Adsorption: CBD-octyl may not be fully dissolved or may be adsorbing to container surfaces. | 1. Ensure complete dissolution by vortexing and/or gentle warming. 2. Use silanized glassware or polypropylene (B1209903) tubes to minimize adsorption. |
Experimental Protocols
Protocol 1: Preparation and Storage of CBD-Octyl Stock Solutions
-
Materials:
-
Cannabidiol-octyl (crystalline)
-
HPLC-grade methanol or ethanol
-
Amber glass vials with PTFE-lined caps
-
Analytical balance
-
Inert gas (argon or nitrogen)
-
-
Procedure:
-
Accurately weigh the desired amount of crystalline CBD-octyl in an amber glass vial.
-
Add the appropriate volume of solvent to achieve the target concentration.
-
Vortex the solution until the CBD-octyl is completely dissolved.
-
Purge the headspace of the vial with a gentle stream of inert gas for 10-15 seconds.
-
Immediately cap the vial tightly.
-
Wrap the vial in parafilm to ensure an airtight seal.
-
Label the vial with the compound name, concentration, solvent, and date of preparation.
-
Store the stock solution at -20°C.
-
Protocol 2: HPLC-UV Method for Assessing CBD-Octyl Stability
-
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic elution with 85:15 (v/v) Methanol:Water.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 228 nm.
-
Column Temperature: 30°C.
-
-
Procedure:
-
Prepare a calibration curve using freshly prepared standards of CBD-octyl.
-
At each time point of the stability study, withdraw an aliquot of the test solution.
-
Dilute the aliquot to fall within the range of the calibration curve.
-
Inject the diluted sample onto the HPLC system.
-
Quantify the peak area of CBD-octyl and any degradation products.
-
Calculate the percentage of CBD-octyl remaining relative to the initial time point.
-
Data Presentation
Table 1: Influence of Storage Conditions on CBD Stability (Illustrative)
| Condition | Temperature | Atmosphere | Duration | CBD Remaining (%) |
| In Methanol | 4°C | Air | 30 days | 85% |
| In Methanol | 4°C | Nitrogen | 30 days | 98% |
| In Methanol | 25°C | Air | 30 days | 60% |
| In Methanol | 25°C | Nitrogen | 30 days | 80% |
| Solid Form | -20°C | Air | 1 year | >99% |
Note: This data is illustrative and based on general cannabinoid stability studies.
Visualizations
Caption: Troubleshooting workflow for CBD-octyl storage issues.
Caption: Factors influencing CBD-octyl degradation pathways.
Technical Support Center: HPLC Analysis of CBD on C8 Columns
This guide provides troubleshooting solutions and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering poor peak shape during the High-Performance Liquid Chromatography (HPLC) analysis of Cannabidiol (CBD) using a C8 stationary phase.
Frequently Asked Questions (FAQs)
Q1: What are the common types of poor peak shape observed in HPLC analysis of CBD?
Poor peak shape in HPLC can manifest in three primary ways:
-
Peak Tailing: The latter half of the peak is broader than the front half, creating a "tail." This is the most common peak shape distortion.[1] Tailing can be caused by secondary interactions between the analyte and the stationary phase, a blocked column frit, or issues with the mobile phase pH.[2]
-
Peak Fronting: The first half of the peak is broader than the latter half. This is often an indicator of column overload, low column temperature, or a mismatch between the sample solvent and the mobile phase.[3]
-
Split Peaks: A single peak appears as two or more conjoined peaks. This can be caused by a blockage at the column inlet, a void in the column packing, sample solvent incompatibility, or co-elution of an interfering compound.
Q2: Why is a symmetrical (Gaussian) peak shape important for CBD analysis?
An ideal chromatographic peak should be symmetrical, resembling a Gaussian distribution. This is critical for accurate analysis because peak shape affects:
-
Resolution: Poor peak shape can cause peaks of closely related cannabinoids to overlap, making it difficult to distinguish between them.
-
Quantification: Asymmetrical peaks are difficult to integrate accurately, which can lead to errors in calculating the concentration of CBD in a sample.
-
Reproducibility: Inconsistent peak shapes lead to unreliable and non-reproducible results.
Troubleshooting Guides
Issue 1: CBD Peak is Tailing
Peak tailing is often observed with polar or basic compounds and can indicate undesirable secondary interactions with the stationary phase.
Q: What are the most likely causes of my CBD peak tailing on a C8 column?
A: The most common causes fall into two categories: chemical and physical.
| Cause Category | Specific Reason | Applicability |
| Chemical | Secondary Silanol (B1196071) Interactions: Residual silanol groups on the silica-based C8 packing interact with CBD. | Affects CBD peak, especially if other non-polar compounds in the run look fine. |
| Mobile Phase pH: If the mobile phase pH is not optimal, it can lead to inconsistent ionization of analytes. | Can affect acidic or basic compounds, including acidic cannabinoids if present. | |
| Contaminants: An interfering compound may be co-eluting on the tail of the CBD peak. | Usually affects only the specific peak. | |
| Physical | Column Void/Bed Deformation: A void has formed at the head of the column packing. | All peaks in the chromatogram will likely show tailing. |
| Blocked Column Frit: Particulates from the sample or mobile phase are blocking the inlet frit. | All peaks will be affected. | |
| Extra-Column Volume: Excessive tubing length or wide-bore tubing between the injector and detector. | All peaks will exhibit some degree of tailing or broadening. |
Q: How can I fix peak tailing caused by secondary chemical interactions?
A: To minimize tailing from chemical interactions, particularly with silanol groups, you can modify the mobile phase.
-
Add an Acidic Modifier: Adding 0.1% formic acid to the mobile phase is a common strategy. This suppresses the ionization of residual silanol groups on the stationary phase, reducing their interaction with analytes.
-
Use a Buffer: Employing a buffer, such as ammonium (B1175870) formate (B1220265) or ammonium acetate, can help maintain a stable pH and improve peak symmetry. A low pH (around 2-3) is often effective at protonating silanols and minimizing unwanted interactions.
-
Optimize Organic Modifier: The choice between acetonitrile (B52724) and methanol (B129727) can influence peak shape. Experimenting with different ratios or a ternary mixture (e.g., water, acetonitrile, methanol) may improve selectivity and peak symmetry.
Issue 2: CBD Peak is Fronting
Peak fronting is less common than tailing but indicates a different set of problems, often related to overloading or solubility.
Q: My CBD peak is fronting. What does this suggest?
A: Peak fronting typically points to one of the following issues:
-
Column Overload: Injecting too much sample mass or volume can saturate the stationary phase, causing molecules to travel through the column faster than expected.
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent significantly stronger than the mobile phase (e.g., 100% acetonitrile when the mobile phase is 75% acetonitrile/water), the peak can be distorted.
-
Low Column Temperature: Insufficient temperature can sometimes lead to fronting.
-
Column Collapse: In rare cases, physical degradation of the column bed can cause fronting.
Q: How do I resolve peak fronting?
A:
-
Reduce Sample Concentration/Volume: The simplest solution is to dilute your sample or reduce the injection volume. Perform a dilution series to find the optimal concentration that results in a symmetrical peak.
-
Match Sample Solvent to Mobile Phase: Dissolve your sample in the initial mobile phase or a solvent that is weaker than the mobile phase. This ensures the sample band is focused at the head of the column.
-
Increase Column Temperature: Raising the column temperature (e.g., to 30-40°C) can improve peak shape, but monitor for any changes in selectivity.
Issue 3: CBD Peak is Splitting
Split peaks can be frustrating and may indicate either a chemical separation issue or a physical problem with the HPLC system.
Q: Why is my CBD peak splitting?
A: First, determine if all peaks are splitting or just the CBD peak.
-
If all peaks are splitting: This strongly suggests a physical problem before the separation occurs. The most common causes are a partially blocked inlet frit or a void/channel at the head of the column. Contamination of the guard column can also be a factor.
-
If only the CBD peak is splitting: This is more likely a chemistry-related issue. It could be due to co-elution with another cannabinoid or matrix component, or an incompatibility between the sample solvent and the mobile phase.
Q: What are the steps to fix split peaks?
A:
-
For system-wide splitting (all peaks):
-
Replace the Frit: The inlet frit is a consumable part that can become blocked. Replace it.
-
Use a Guard Column: A guard column protects the analytical column from particulates and strongly retained compounds.
-
Reverse Flush the Column: Disconnect the column from the detector and flush it in the reverse direction with a strong solvent. Warning: Only do this for columns that are specified as safe for backflushing.
-
Replace the Column: If the packing bed has collapsed or a void has formed, the column may be permanently damaged and will need to be replaced.
-
-
For single-peak splitting:
-
Adjust Sample Solvent: Ensure the sample is dissolved in the mobile phase.
-
Modify Method Parameters: Adjust the mobile phase composition, gradient, or temperature to improve the resolution between CBD and the potential co-eluting interference.
-
Inject a Smaller Volume: A smaller injection can sometimes resolve two closely eluting compounds that appear as a split peak at higher concentrations.
-
Troubleshooting Workflow
The following diagram provides a logical workflow for diagnosing the root cause of poor peak shape.
Caption: A decision tree for troubleshooting common HPLC peak shape problems.
Experimental Protocols
Protocol 1: Mobile Phase Preparation (Acidified)
This protocol describes the preparation of a common mobile phase used for cannabinoid analysis to improve peak shape.
Materials:
-
HPLC-grade Acetonitrile (ACN) or Methanol (MeOH)
-
HPLC-grade Water
-
Formic Acid (≥98% purity)
-
Sterile, filtered HPLC mobile phase bottles
-
0.2 µm or 0.45 µm solvent filters
Procedure:
-
Prepare Aqueous Phase (Solvent A):
-
Measure 1000 mL of HPLC-grade water into a clean bottle.
-
Carefully add 1.0 mL of formic acid to the water to create a 0.1% solution.
-
Mix thoroughly.
-
Filter the solution using a 0.2 µm filter to remove particulates and degas the solvent.
-
-
Prepare Organic Phase (Solvent B):
-
Pour 1000 mL of HPLC-grade ACN or MeOH into a separate clean bottle.
-
Filter the solvent using a 0.2 µm filter compatible with organic solvents.
-
-
HPLC Setup:
-
Place the prepared solvent lines into the respective bottles.
-
A typical starting gradient for a C8 column might be 70% Solvent A / 30% Solvent B, ramping to 95% Solvent B over 15-20 minutes. An isocratic method with a composition like 75% ACN / 25% Water can also be used.
-
Protocol 2: C8 Column Cleaning and Regeneration
If you suspect column contamination is causing peak shape issues, this general cleaning procedure can be used. Note: Always consult the column manufacturer's guidelines first. Disconnect the column from the detector during this procedure.
Objective: To remove strongly retained hydrophobic and polar contaminants.
Procedure (flushing with 5-10 column volumes for each step):
-
Remove Buffers: Flush the column with your mobile phase composition but with HPLC-grade water replacing the buffer component (e.g., 75% Acetonitrile / 25% Water) for at least 30 minutes. This prevents buffer precipitation.
-
Flush with Strong Organic Solvent: Wash the column with 100% Acetonitrile or 100% Methanol. This removes strongly retained non-polar compounds.
-
Flush with Intermediate Solvent (if necessary): If contaminants are still suspected, flush with Isopropanol (IPA). IPA is a strong solvent with intermediate polarity.
-
Re-equilibration:
-
Gradually return to your starting mobile phase conditions. Flush with 100% Acetonitrile (or your organic phase).
-
Flush with the initial conditions of your analytical method (e.g., 75% ACN / 25% Water) until the baseline is stable and the backpressure has returned to normal. This may take 30 minutes or longer.
-
Quantitative Data Summary
The following table summarizes typical starting parameters for CBD analysis on a C8 column. Optimization is often required based on the specific column, instrument, and sample matrix.
| Parameter | Typical Value / Range | Rationale & Notes |
| Stationary Phase | C8 | Provides good retention for moderately non-polar cannabinoids like CBD. |
| Mobile Phase A | Water with 0.1% Formic Acid or 10mM Ammonium Formate | Acid modifier improves peak shape by suppressing silanol interactions. Buffer controls pH. |
| Mobile Phase B | Acetonitrile or Methanol | Acetonitrile often provides sharper peaks and lower backpressure. Methanol can offer different selectivity. |
| Elution Mode | Isocratic or Gradient | Isocratic (e.g., 75% ACN / 25% Water) is simpler. Gradient elution is better for separating a wider range of cannabinoids with different polarities. |
| Flow Rate | 1.0 - 1.5 mL/min | Adjust based on column dimensions and desired analysis time. Higher flow rates reduce run time but increase pressure and may reduce resolution. |
| Column Temperature | 25 - 40 °C | Higher temperatures lower viscosity (reducing backpressure) and can improve peak efficiency. |
| Detection Wavelength | 214 nm or 228 nm | Cannabinoids have significant absorbance at these wavelengths, providing good sensitivity. |
| Injection Volume | 5 - 20 µL | Keep volume low to prevent overload. Maximum volume depends on sample concentration and column dimensions. |
References
Technical Support Center: Minimizing Off-Target Effects of Cannabidiol-C8 (CBD-C8)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize the off-target effects of Cannabidiol-C8 (CBD-C8) in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound (CBD-C8) and how does it differ from Cannabidiol (B1668261) (CBD)?
A1: this compound (CBD-C8) is a synthetic analog of cannabidiol (CBD) with an eight-carbon alkyl side chain. This structural modification can alter its pharmacokinetic and pharmacodynamic properties, including its binding affinity for various receptors and potential off-targets. While related to CBD, it is crucial to experimentally validate the activity and specificity of CBD-C8 as it may exhibit a different pharmacological profile.
Q2: What are the known on- and off-targets of CBD, and are they relevant for CBD-C8?
A2: CBD has a complex pharmacology, interacting with multiple targets. Its on-targets are generally considered to be components of the endocannabinoid system, though it has a low affinity for CB1 and CB2 receptors.[1][2] More significantly, CBD interacts with a wide array of "off-targets," which are now understood to be key to its therapeutic effects. These include, but are not limited to, G-protein coupled receptors (GPCRs), ion channels, and enzymes.[3][4][5]
Given the structural similarity, it is highly probable that CBD-C8 will interact with a similar range of targets. However, the affinity and functional activity at each target must be empirically determined for CBD-C8. Researchers should consider the known targets of CBD as a starting point for their investigations.
Q3: Why is it critical to characterize the off-target effects of CBD-C8 early in research?
A3: Early characterization of off-target effects is essential for several reasons:
-
Data Integrity: Unidentified off-target interactions can lead to misinterpretation of experimental results and a compound's true mechanism of action.
-
Safety and Toxicity: Off-target binding can cause undesirable side effects and toxicity, which is a major cause of failure in later stages of drug development.
-
Efficiency: Identifying potential liabilities early saves time and resources by allowing for the modification of the compound or experimental design to mitigate these effects.
Q4: What are the first steps to assess the potential off-target profile of CBD-C8?
A4: A multi-pronged approach is recommended:
-
In Silico Profiling: Utilize computational tools to predict potential off-target interactions based on the structure of CBD-C8.
-
Literature Review: Thoroughly review the known pharmacology of CBD and other structurally related cannabinoids to identify likely off-targets.
-
Broad Panel Screening: Use commercially available in vitro safety screening panels to test CBD-C8 against a wide array of receptors, kinases, and other enzymes.
Troubleshooting Guides
Issue 1: Inconsistent or unexpected phenotypic results in cell-based assays.
-
Possible Cause: Off-target effects of CBD-C8 at high concentrations.
-
Troubleshooting Steps:
-
Determine the IC50/EC50 for your on-target effect: Conduct a dose-response curve to identify the minimal effective concentration of CBD-C8 for your desired outcome.
-
Perform a cytotoxicity assay: Run a parallel assay (e.g., MTS, LDH release) to determine the concentration at which CBD-C8 induces cell death. Ensure that the concentrations used in your primary assay are non-toxic.
-
Use a structurally unrelated control: If possible, use another compound with a different chemical structure that is known to act on the same primary target. If this compound produces the same phenotype, it strengthens the evidence for an on-target effect.
-
Rescue experiment: If a specific off-target is suspected, use an antagonist for that target in conjunction with CBD-C8 to see if the unexpected phenotype is reversed.
-
Issue 2: Difficulty replicating results from the literature (based on CBD studies) with CBD-C8.
-
Possible Cause: Differences in the pharmacological profile between CBD and CBD-C8.
-
Troubleshooting Steps:
-
Directly compare potency: Perform parallel dose-response experiments for both CBD and CBD-C8 in your assay system to directly compare their potency and efficacy.
-
Binding affinity determination: Conduct competitive binding assays for the primary target to determine if there is a significant difference in the binding affinity (Ki) between CBD and CBD-C8.
-
Off-target screening: If significant discrepancies in potency are observed, consider a broader off-target screening panel for CBD-C8 to identify novel interactions that may be influencing the outcome.
-
Issue 3: Suspected interaction with a specific signaling pathway that is not the primary target.
-
Possible Cause: CBD-C8 is modulating an off-target receptor or enzyme that is part of another pathway.
-
Troubleshooting Steps:
-
Pathway analysis: Use techniques like Western blotting or reporter assays to investigate the activation or inhibition of key proteins within the suspected off-target pathway.
-
Cellular Thermal Shift Assay (CETSA): This method can be used to verify direct binding of CBD-C8 to a suspected off-target protein in a cellular context.
-
Selective inhibitors/antagonists: Use selective pharmacological tools to block the suspected off-target and observe if the effect of CBD-C8 is attenuated.
-
Data Presentation
Table 1: Reported Binding Affinities (Ki) of Cannabidiol (CBD) for Various Receptors
Note: This data is for CBD and should be used as a reference for comparison. Researchers must determine the specific affinities for CBD-C8.
| Receptor Target | Species | Ki (nM) | Reference |
| CB1 | Human | >10000 | |
| CB1 | Rat | 4350 | |
| CB2 | Human | >10000 | |
| CB2 | Rat | 2440 | |
| TRPV1 | Rat | 3300 | |
| 5-HT1A | Human | 713 | |
| GPR55 | Human | 446 |
Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay
This protocol provides a framework to determine the binding affinity (Ki) of CBD-C8 for a specific receptor.
-
Preparation of Membranes: Prepare cell membranes from a cell line overexpressing the target receptor.
-
Assay Buffer: Prepare an appropriate binding buffer.
-
Reaction Mixture: In a 96-well plate, add the cell membranes, a known concentration of a suitable radioligand for the target receptor, and varying concentrations of CBD-C8 (or unlabeled CBD as a control).
-
Incubation: Incubate the plate at a specific temperature for a set time to allow the binding to reach equilibrium.
-
Separation: Rapidly filter the contents of each well through a filter mat to separate bound from unbound radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the CBD-C8 concentration. Calculate the IC50 value and then determine the Ki value using the Cheng-Prusoff equation.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
This protocol is for verifying the direct binding of CBD-C8 to a target protein in intact cells.
-
Cell Treatment: Treat cultured cells with either a vehicle control or CBD-C8 at the desired concentration and incubate to allow for target engagement.
-
Heating Step: Aliquot the cell suspension into PCR tubes and heat them across a range of temperatures (e.g., 40°C to 70°C) for 3 minutes to induce protein denaturation.
-
Cell Lysis: Lyse the cells using freeze-thaw cycles.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.
-
Protein Analysis: Collect the supernatant (soluble fraction) and analyze the amount of the target protein remaining using Western blotting or another suitable protein detection method.
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature for both vehicle- and CBD-C8-treated samples. A shift in the melting curve to a higher temperature in the presence of CBD-C8 indicates direct binding to the target protein.
Mandatory Visualizations
Caption: Workflow for identifying and validating off-target effects of CBD-C8.
Caption: Potential signaling pathways of CBD-C8 based on known CBD targets.
References
- 1. THC and CBD: Similarities and differences between siblings - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Meta-analysis of cannabinoid ligand binding affinity and receptor distribution: interspecies differences - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Cannabidiol: Pharmacology and Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Technical Support Center: Enhancing the Bioavailability of Cannabidiol-C8 (CBD-C8)
Disclaimer: Cannabidiol-C8 (CBD-C8) is a synthetic homolog of cannabidiol (B1668261) (CBD) with an eight-carbon side chain. Currently, there is a significant lack of publicly available research specifically investigating the bioavailability of CBD-C8. Therefore, this technical support center provides guidance based on established principles and methodologies for enhancing the bioavailability of standard CBD and other lipophilic cannabinoids. These strategies are presumed to be applicable to CBD-C8 due to their similar physicochemical properties, but experimental validation is essential.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
This section addresses common issues researchers, scientists, and drug development professionals may encounter during the formulation and testing of CBD-C8.
1. Formulation Development and Stability
| Question/Issue | Answer/Solution |
| Why is my CBD-C8 formulation showing poor stability (e.g., phase separation, precipitation)? | Potential Causes: * Incompatible Excipients: The oil, surfactant, or co-surfactant ratios in your lipid-based formulation (e.g., SEDDS, nanoemulsion) may be suboptimal, leading to instability.[1][2] * Drug Precipitation: The concentration of CBD-C8 may exceed its solubility limit in the formulation components upon storage or temperature changes.[1] * Chemical Degradation: Cannabinoids can be sensitive to light, oxygen, and high temperatures, leading to degradation over time.[3] Troubleshooting Steps: 1. Re-evaluate Formulation Ratios: Construct a pseudo-ternary phase diagram to identify the optimal ratios of oil, surfactant, and co-surfactant that result in a stable microemulsion or nanoemulsion region. 2. Conduct Solubility Studies: Determine the saturation solubility of CBD-C8 in individual excipients to ensure you are working within a stable concentration range. 3. Perform Stress Testing: Subject your formulation to freeze-thaw cycles, centrifugation, and heating-cooling cycles to identify potential instabilities early.[4] 4. Control Storage Conditions: Store formulations in amber, airtight containers, and consider refrigeration to minimize degradation. |
| My nanoemulsion formulation has a large and inconsistent particle size. What should I do? | Potential Causes: * Insufficient Energy Input: The homogenization or sonication process may not be providing enough energy to break down the oil droplets to the nano-scale. * Inappropriate Surfactant Concentration: The amount of surfactant may be insufficient to stabilize the newly formed nano-sized droplets, leading to coalescence. * Ostwald Ripening: Over time, larger droplets can grow at the expense of smaller ones, leading to an increase in average particle size. Troubleshooting Steps: 1. Optimize Homogenization/Sonication Parameters: Increase the processing time, pressure (for high-pressure homogenization), or amplitude (for ultrasonication). 2. Adjust Surfactant-to-Oil Ratio: Systematically vary the surfactant concentration to find the optimal level for droplet stabilization. 3. Use a Co-surfactant: Incorporating a co-surfactant can improve the flexibility of the interfacial film and enhance the stability of the nanoemulsion. 4. Monitor Particle Size Over Time: Conduct regular particle size analysis during stability studies to detect any signs of Ostwald ripening. |
| The viscosity of my lipid-based formulation is too high for oral administration or further processing. | Potential Causes: * Choice of Oil or Lipid: Some long-chain triglycerides or solid lipids can result in highly viscous formulations. * High Concentration of Solids: In the case of solid lipid nanoparticles (SLNs) or nanostructured lipid carriers (NLCs), a high lipid content can increase viscosity. Troubleshooting Steps: 1. Select Lower Viscosity Oils: Consider using medium-chain triglycerides (MCTs), which generally have lower viscosity. 2. Incorporate a Co-solvent: Adding a low-viscosity co-solvent like ethanol (B145695) or propylene (B89431) glycol can help to reduce the overall viscosity of the formulation. 3. Optimize Solid Lipid Content: For SLNs/NLCs, experiment with lower lipid concentrations while ensuring adequate drug loading. |
2. In Vitro Experimentation
| Question/Issue | Answer/Solution |
| I am observing low and variable drug release in my in vitro dissolution test for a lipid-based CBD-C8 formulation. | Potential Causes: * Inappropriate Dissolution Medium: The aqueous medium may not be able to maintain sink conditions for the lipophilic CBD-C8, leading to incomplete dissolution. * Poor Emulsification: The formulation may not be dispersing effectively into fine droplets in the dissolution medium. * Drug Degradation: CBD-C8 may be degrading in the dissolution medium, especially if the pH is not optimal. Troubleshooting Steps: 1. Use Biorelevant Media: Employ fasted state simulated intestinal fluid (FaSSIF) or fed state simulated intestinal fluid (FeSSIF) which contain bile salts and lecithin (B1663433) to mimic in vivo conditions and improve the solubilization of lipophilic drugs. 2. Add Surfactants to the Medium: Incorporating a small amount of surfactant (e.g., sodium lauryl sulfate) in the dissolution medium can help maintain sink conditions. 3. Verify Emulsification Performance: Visually inspect the dispersion of the formulation in the dissolution vessel to ensure a fine emulsion is formed. 4. Assess Drug Stability: Analyze the stability of CBD-C8 in the chosen dissolution medium over the duration of the experiment. |
| My Caco-2 permeability assay for CBD-C8 shows low apparent permeability (Papp) and poor mass balance. | Potential Causes: * Low Aqueous Solubility: CBD-C8 may be precipitating in the aqueous transport buffer, reducing the concentration gradient available for permeation. * Non-specific Binding: The lipophilic nature of CBD-C8 can lead to significant binding to the plastic of the transwell plates, resulting in low recovery. * Cell Monolayer Integrity Issues: A compromised Caco-2 monolayer can lead to inaccurate permeability measurements. * Active Efflux: CBD-C8 may be a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump the compound back into the apical side. Troubleshooting Steps: 1. Modify the Transport Buffer: Add a non-toxic solubilizing agent, such as bovine serum albumin (BSA) at 4% to the basolateral chamber, to improve the solubility of the permeated compound and reduce non-specific binding. 2. Check Monolayer Integrity: Measure the transepithelial electrical resistance (TEER) before and after the experiment. A significant drop in TEER indicates compromised monolayer integrity. Also, perform a Lucifer yellow rejection assay. 3. Conduct Bidirectional Permeability Assay: Measure permeability in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions. An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests the involvement of active efflux. 4. Use Efflux Inhibitors: Co-incubate with known inhibitors of P-gp (e.g., verapamil) to confirm if efflux is mediated by this transporter. |
3. In Vivo Pharmacokinetic Studies
| Question/Issue | Answer/Solution |
| I am observing high variability in the plasma concentrations of CBD-C8 in my animal pharmacokinetic study. | Potential Causes: * Food Effect: The amount and type of food in the animals' stomachs can significantly impact the absorption of lipophilic compounds. * Inconsistent Dosing: Inaccurate oral gavage technique can lead to variability in the administered dose. * Stress-induced Physiological Changes: Handling and dosing procedures can induce stress in animals, affecting gastrointestinal motility and blood flow. * Inter-animal Metabolic Differences: Natural variations in metabolic enzyme activity (e.g., cytochrome P450s) can lead to different rates of drug clearance. Troubleshooting Steps: 1. Standardize Feeding Conditions: Ensure all animals are fasted for a consistent period before dosing or are fed a standardized meal if investigating the food effect. 2. Refine Dosing Technique: Ensure all personnel are properly trained in oral gavage to deliver the formulation accurately to the stomach. 3. Acclimatize Animals: Allow animals to acclimate to the experimental environment and handling procedures to minimize stress. 4. Increase Sample Size: A larger number of animals per group can help to account for inter-individual variability. 5. Consider a Crossover Study Design: If feasible, a crossover design where each animal receives all treatments can help to reduce inter-animal variability. |
| The measured bioavailability of my enhanced CBD-C8 formulation is still very low. | Potential Causes: * Extensive First-Pass Metabolism: Even with enhanced absorption, CBD and its analogs are subject to significant metabolism in the liver before reaching systemic circulation. * Inadequate Formulation Performance In Vivo: An in vitro successful formulation may not perform as well in the complex environment of the gastrointestinal tract. * Analytical Issues: Problems with the extraction of CBD-C8 from plasma or issues with the LC-MS/MS method can lead to underestimation of the concentration. Troubleshooting Steps: 1. Investigate Lymphatic Transport: Formulations with long-chain triglycerides can promote lymphatic absorption, which bypasses the liver and reduces first-pass metabolism. Consider this in your formulation design. 2. Correlate In Vitro and In Vivo Data (IVIVC): Establish an in vitro-in vivo correlation to determine if your in vitro dissolution or permeability assays are predictive of in vivo performance. This can help to refine your formulation strategy. 3. Validate Analytical Method Thoroughly: Ensure your bioanalytical method for quantifying CBD-C8 in plasma is robust, with good extraction recovery, accuracy, and precision. 4. Administer with a High-Fat Meal: For research purposes, administering the formulation with a high-fat meal can significantly increase the bioavailability of cannabinoids and provide an upper benchmark for absorption. |
Data Presentation: Enhancing CBD Bioavailability
The following tables summarize quantitative data from studies on various CBD formulations. These results illustrate the potential improvements in bioavailability that can be achieved with different formulation strategies and can serve as a reference for designing and evaluating CBD-C8 formulations.
Table 1: Comparison of Pharmacokinetic Parameters of Different Oral CBD Formulations in Preclinical Models
| Formulation | Animal Model | Dose (mg/kg) | Cmax (ng/mL or µg/kg) | Tmax (h) | AUC (ng·h/mL or µg/kg·h) | Fold Increase in AUC (vs. Control) | Reference |
| CBD Oil (Control) | Rat | 100 | - | 8.0 | 0.253 (h·L/kg) | - | |
| Nanoemulsion (CBD-NE) | Rat | 50 | - | 2.4 | 0.324 (h·L/kg) | 1.28 | |
| CBD Powder (Control) | Rat | 40 | 0.232 (µg/mL) | - | 1.657 (µg/mL/h) | - | |
| Zein-WP Nanoparticles | Rat | 40 | 0.466 (µg/mL) | - | 2.912 (µg/mL/h) | 1.75 | |
| CBD Powder (Carrier A) | Rat | 10 | 59 (µg/kg) | - | 186 (µg/kg·h) | - | |
| SEDDS with MCT Oil (Carrier C) | Rat | 10 | 226 (µg/kg) | 1.0 | 397 (µg/kg·h) | 2.13 | |
| CBD Oil in MCT (Carrier B) | Rat | 10 | 259 (µg/kg) | 1.0 | 596 (µg/kg·h) | 3.20 |
Table 2: Comparison of Pharmacokinetic Parameters of Different Oral CBD Formulations in Humans
| Formulation | Dose (mg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Fold Increase in AUC (vs. Control) | Reference |
| MCT-CBD (Control) | 25 | - | 3.0 | 1.70 (AUC₀₋₂₄h) | - | |
| SEDDS-CBD (VESIsorb®) | 25 | - | 1.0 | 2.85 (AUC₀₋₈h) | 1.70 (AUC₀₋₂₄h vs Control) | |
| CBD Isolate Capsule (Control) | 40 | 2.4 | 6.0 | 11.7 (AUC₀₋₇₂h) | - | |
| Enhanced CBD Liquid | 40 | 6.2 | 1.0 | 20.2 (AUC₀₋₇₂h) | 1.73 | |
| Enhanced CBD Capsule | 40 | 14.1 | 2.0 | 38.0 (AUC₀₋₇₂h) | 3.25 | |
| Oil-based Drops (Control) | - | 3.30 | 4.57 | - | - | |
| Self-Emulsified Powder (SNEDDS) | - | 7.23 | 2.57 | - | 2.3 (Relative Bioavailability) |
Experimental Protocols
The following are detailed methodologies for key experiments relevant to enhancing the bioavailability of CBD-C8. These protocols are generalized and should be optimized for your specific laboratory conditions and analytical instrumentation.
Protocol 1: Preparation of a CBD-C8 Nanoemulsion by Sonication
Objective: To prepare a stable oil-in-water (o/w) nanoemulsion of CBD-C8 for oral delivery.
Materials:
-
CBD-C8 isolate (>99% purity)
-
Medium-chain triglyceride (MCT) oil (oil phase)
-
Polysorbate 80 (Tween 80) (surfactant)
-
Sorbitan monooleate (Span 80) (co-surfactant)
-
Purified water (aqueous phase)
-
Beakers, magnetic stirrer, and probe sonicator
Methodology:
-
Preparation of the Oil Phase: a. Weigh the desired amount of CBD-C8 isolate and dissolve it in the MCT oil. b. Gently heat the mixture to 40-60°C on a magnetic stirrer to ensure complete dissolution of the CBD-C8. c. Add the calculated amounts of Tween 80 and Span 80 to the oil phase and mix until a homogeneous solution is obtained.
-
Preparation of the Aqueous Phase: a. Heat the purified water to the same temperature as the oil phase (40-60°C).
-
Formation of the Coarse Emulsion: a. While stirring the aqueous phase at a moderate speed, slowly add the oil phase dropwise. b. Continue stirring for 15-30 minutes to form a coarse emulsion.
-
Nano-emulsification by Sonication: a. Place the coarse emulsion in an ice bath to prevent overheating during sonication. b. Immerse the probe of the sonicator into the emulsion. c. Sonicate the emulsion at a specific amplitude (e.g., 70-80%) for a defined period (e.g., 10-20 minutes) in pulsed mode (e.g., 30 seconds on, 15 seconds off) to reduce the droplet size.
-
Characterization: a. Measure the droplet size, polydispersity index (PDI), and zeta potential of the resulting nanoemulsion using dynamic light scattering (DLS). b. Visually inspect the nanoemulsion for clarity and stability over time at different storage conditions (e.g., room temperature and 4°C).
Protocol 2: In Vitro Dissolution Testing of a Lipid-Based CBD-C8 Formulation
Objective: To assess the in vitro release profile of CBD-C8 from a self-emulsifying drug delivery system (SEDDS) formulation.
Materials:
-
CBD-C8 SEDDS formulation
-
USP Apparatus II (Paddle Apparatus)
-
Dissolution vessels
-
FaSSIF-V2 (Fasted State Simulated Intestinal Fluid)
-
Syringes and filters (e.g., 0.45 µm PTFE)
-
HPLC or LC-MS/MS for analysis
Methodology:
-
Preparation of Dissolution Medium: a. Prepare FaSSIF-V2 according to the standard protocol. b. Preheat the medium to 37 ± 0.5°C in the dissolution vessels.
-
Dissolution Test Setup: a. Set the paddle speed to a specified rate (e.g., 75-100 rpm). b. Place the dissolution vessels in the apparatus and allow the medium to equilibrate to 37 ± 0.5°C.
-
Initiation of the Test: a. Carefully introduce a known amount of the CBD-C8 SEDDS formulation into each vessel. b. Start the paddle rotation and the timer simultaneously.
-
Sampling: a. At predetermined time points (e.g., 5, 15, 30, 45, 60, 90, and 120 minutes), withdraw a sample (e.g., 5 mL) from a zone midway between the surface of the medium and the top of the paddle, not less than 1 cm from the vessel wall. b. Immediately filter the sample through a 0.45 µm filter. c. If necessary, replace the withdrawn volume with fresh, pre-warmed dissolution medium.
-
Sample Analysis: a. Analyze the concentration of CBD-C8 in the filtered samples using a validated HPLC or LC-MS/MS method.
-
Data Analysis: a. Calculate the cumulative percentage of CBD-C8 released at each time point. b. Plot the percentage of drug released versus time to obtain the dissolution profile.
Protocol 3: In Vivo Oral Pharmacokinetic Study in Rats
Objective: To determine the pharmacokinetic profile of a novel CBD-C8 formulation after oral administration in rats.
Materials:
-
Sprague-Dawley rats (male, 250-300g)
-
CBD-C8 formulation and vehicle control
-
Oral gavage needles
-
Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)
-
Centrifuge
-
LC-MS/MS for bioanalysis
Methodology:
-
Animal Acclimatization and Preparation: a. Acclimate rats for at least one week with a standard diet and water ad libitum. b. Fast the animals overnight (approximately 12 hours) before dosing, with free access to water.
-
Dosing: a. Weigh each rat and calculate the dose volume based on the target dose (e.g., 10 mg/kg). b. Administer the CBD-C8 formulation or vehicle control to the rats via oral gavage.
-
Blood Sample Collection: a. Collect blood samples (approx. 200 µL) from the tail vein or another appropriate site at multiple time points post-dosing (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours). b. Collect blood into EDTA-coated tubes and keep on ice.
-
Plasma Preparation: a. Centrifuge the blood samples (e.g., at 4000 rpm for 10 minutes at 4°C) to separate the plasma. b. Transfer the plasma supernatant to clean tubes and store at -80°C until analysis.
-
Bioanalysis: a. Extract CBD-C8 from the plasma samples using a validated liquid-liquid extraction or solid-phase extraction method. b. Quantify the concentration of CBD-C8 in the extracts using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: a. Plot the mean plasma concentration of CBD-C8 versus time. b. Use non-compartmental analysis software to calculate key pharmacokinetic parameters, including Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve).
Mandatory Visualization
The following diagrams, created using the DOT language, illustrate key workflows and concepts related to enhancing the bioavailability of CBD-C8.
Caption: Experimental workflow for developing and testing enhanced bioavailability formulations of CBD-C8.
Caption: Mechanism of enhanced absorption for a Self-Emulsifying Drug Delivery System (SEDDS).
Caption: Workflow for conducting a Caco-2 cell permeability assay to assess intestinal absorption.
References
- 1. mdpi.com [mdpi.com]
- 2. Development of a Novel Nanoemulsion Formulation to Improve Intestinal Absorption of Cannabidiol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative Studies of the Uptake and Internalization Pathways of Different Lipid Nano-Systems Intended for Brain Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Technical Support Center: CBD-C8 Stability Testing Protocols
Welcome to the technical support center for CBD-C8 stability testing. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for ensuring the stability and quality of Cannabidiol-C8 (CBD-C8). Here you will find answers to frequently asked questions, detailed troubleshooting guides, and comprehensive experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is CBD-C8 and why is its stability a critical concern?
A1: this compound (CBD-C8), also known as CBD-octyl, is a synthetic analog of cannabidiol (B1668261) (CBD) characterized by an eight-carbon alkyl side chain. Like other cannabinoids, CBD-C8 is susceptible to degradation when exposed to environmental factors such as light, heat, oxygen, and acidic or basic conditions.[1] Stability testing is crucial for several reasons:
-
Efficacy and Potency: Degradation can reduce the concentration of the active pharmaceutical ingredient (API), leading to diminished therapeutic effects.
-
Safety and Toxicity: Degradation can lead to the formation of unknown or potentially harmful by-products. For instance, under acidic conditions, CBD can convert into psychoactive Δ9-tetrahydrocannabinol (Δ9-THC) and its more stable isomer, Δ8-THC.[2][3]
-
Regulatory Compliance: Regulatory bodies like the ICH require rigorous stability data to ensure the safety, quality, and efficacy of drug substances and products throughout their shelf life.[4][5]
Q2: What are the primary degradation pathways for cannabinoids like CBD-C8?
A2: Cannabinoids degrade through several well-documented pathways. Understanding these is key to designing robust stability studies and formulations. The main pathways include:
-
Acid-Catalyzed Cyclization: In acidic environments, such as simulated gastric fluid, CBD can cyclize to form Δ9-THC and Δ8-THC. This is a significant concern for oral formulations.
-
Oxidation: Exposure to atmospheric oxygen can lead to the formation of various oxidation products, including cannabinoid quinones like HU-331. This process can be accelerated by light and heat.
-
Photodegradation: Exposure to light, particularly UV light, can cause significant degradation. This can lead to the formation of cannabinol (B1662348) (CBN) from THC, and other complex photoproducts from CBD.
-
Thermal Degradation: High temperatures can accelerate both decarboxylation (if starting with acidic forms) and oxidative degradation pathways.
Q3: How should CBD-C8 reference standards and samples be stored?
A3: Proper storage is critical to prevent the degradation of your reference materials and experimental samples.
-
Reference Standards: Certified reference standards should be stored at or below -20°C in airtight, amber vials to protect from light and oxidation.
-
Stock Solutions: Prepare stock solutions in a suitable organic solvent like methanol (B129727) or acetonitrile. Store these solutions in small aliquots in amber vials at -20°C to minimize freeze-thaw cycles.
-
Working Solutions: Always prepare fresh working solutions for your experiments. If stored in an autosampler, use chilled conditions (e.g., 4-10°C) and replace vial caps (B75204) to prevent solvent evaporation and degradation.
Troubleshooting Guides
Issue 1: Poor Resolution Between CBD-C8 and Degradation Products in HPLC Analysis
If you are observing co-elution or poor separation between your parent CBD-C8 peak and peaks of its degradation products (e.g., Δ9-THC-C8, Δ8-THC-C8), consider the following steps.
Issue 2: CBD-C8 Degradation in Aqueous Experimental Media (e.g., Cell Culture)
Researchers often observe precipitation or rapid degradation of cannabinoids in aqueous buffers or cell culture media.
-
Use a Co-solvent: Prepare a concentrated stock solution of CBD-C8 in a water-miscible organic solvent such as ethanol (B145695) or DMSO. Dilute this stock into your aqueous medium dropwise while vortexing to aid dispersion.
-
Verify Media Stability: Run a control experiment by incubating CBD-C8 in your specific medium (without cells) for the duration of your experiment. Analyze samples at different time points by HPLC to quantify the extent of abiotic degradation.
-
Fresh Preparation: Add the CBD-C8 solution to your experimental medium immediately before use to minimize the time it is in an unstable environment.
-
pH Monitoring: Ensure the pH of your medium remains stable and near neutral, as acidic or basic shifts can accelerate degradation.
Experimental Protocols
Protocol 1: Forced Degradation Study for CBD-C8
Forced degradation (stress testing) is essential for developing and validating a stability-indicating analytical method. The goal is to achieve 5-20% degradation of the active substance to ensure that the method can effectively separate the parent drug from its degradation products.
-
Stock Solution Preparation: Prepare a stock solution of CBD-C8 in ethanol (e.g., 1 mg/mL).
-
Acid Hydrolysis: Mix the stock solution with 0.1 M hydrochloric acid (HCl). Incubate in a water bath at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 M sodium hydroxide (B78521) (NaOH). Incubate in a water bath at 60°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with 3.0% hydrogen peroxide (H₂O₂). Incubate in a water bath at 60°C for 24 hours.
-
Photostability: Expose the CBD-C8 solution (in a photostability chamber) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours per square meter, as per ICH Q1B guidelines.
-
Thermal Degradation: Store solid CBD-C8 powder in a temperature-controlled oven at 80°C for 48 hours.
-
Sample Analysis: Before HPLC analysis, neutralize the acidic and basic samples. Dilute all samples to an appropriate concentration and analyze using a validated stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC-UV Method for CBD-C8
This method is adapted from validated protocols for the analysis of CBD and its common degradants and should provide a good starting point for CBD-C8 analysis.
| Parameter | Setting |
| Column | C18 Reverse-Phase (e.g., 4.6 x 150 mm, 2.7 µm particle size) |
| Mobile Phase A | Water with 0.1% Formic Acid or 0.085% Phosphoric Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid or 0.085% Phosphoric Acid |
| Gradient | 70% B to 95% B over 15 minutes, hold 95% B for 2 min, return to 70% B |
| Flow Rate | 1.0 - 1.6 mL/min |
| Column Temp. | 30 - 35°C |
| Injection Vol. | 5 - 10 µL |
| Detection (UV) | 220 nm or 228 nm |
The method must be validated according to ICH Q2(R1) guidelines to demonstrate it is stability-indicating. This involves assessing:
-
Specificity: The ability to assess the analyte unequivocally in the presence of its degradation products.
-
Linearity, Range, Accuracy, and Precision.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ).
Data Presentation
The following table summarizes typical results from a forced degradation study of CBD, which can be used as an expected trend for CBD-C8. The primary degradation products under acidic conditions are Δ9-THC and Δ8-THC.
Table 1: Summary of CBD Degradation Under Stress Conditions
| Stress Condition | Reagent/Parameters | Incubation | % CBD Degraded (Example) | Major Degradation Products Identified |
| Acid Hydrolysis | 0.1 M HCl | 60°C, 24h | ~90% | Δ9-THC, Δ8-THC |
| Base Hydrolysis | 0.1 M NaOH | 60°C, 24h | ~10-15% | Unknown polar degradants |
| Oxidation | 3.0% H₂O₂ | 60°C, 24h | ~20-30% | Cannabielsoin (CBE), HU-331 |
| Photodegradation | ICH Q1B | Ambient Temp | Variable | Δ8-iso-THC, other photoproducts |
Note: The exact degradation percentages for CBD-C8 may vary and must be determined experimentally.
References
- 1. waters.com [waters.com]
- 2. Identification of Psychoactive Degradants of Cannabidiol in Simulated Gastric and Physiological Fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kinetics of CBD, Δ9-THC Degradation and Cannabinol Formation in Cannabis Resin at Various Temperature and pH Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterizing the degradation of cannabidiol in an e-liquid formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Photodegradation of cannabidiol (CBD) and Δ9-THC in cannabis plant material - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Cannabidiol-C8 vs. THC: A Comparative Analysis of Cannabinoid Receptor Activation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the receptor activation profiles of Cannabidiol-C8 (CBD-C8) and the well-characterized psychoactive cannabinoid, Δ⁹-Tetrahydrocannabinol (THC). The primary focus of this document is the interaction of these compounds with the cannabinoid type 1 (CB1) and type 2 (CB2) receptors. This guide is intended to be a valuable resource for researchers and professionals in the fields of pharmacology and drug development by presenting quantitative data, detailed experimental methodologies, and visual representations of key biological pathways and experimental workflows.
Introduction
Cannabinoid receptors, primarily CB1 and CB2, are key components of the endocannabinoid system and are significant targets for both endogenous and exogenous ligands. THC, the principal psychoactive constituent of Cannabis sativa, exerts its effects primarily through partial agonism at CB1 receptors, which are abundant in the central nervous system.[1][2] In contrast, Cannabidiol (CBD) is a non-psychoactive phytocannabinoid that exhibits a more complex interaction with the endocannabinoid system, acting as a negative allosteric modulator of CB1 receptors.[3]
This compound (CBD-C8), also known as cannabidiol-octyl, is a synthetic analogue of CBD characterized by an eight-carbon alkyl side chain, in contrast to the five-carbon chain of CBD. While the pharmacological profile of CBD is extensively studied, data on CBD-C8 remains limited in publicly accessible literature. This guide compiles the available quantitative data for THC and CBD to provide a baseline for comparison and will incorporate data for CBD-C8 as it becomes available.
Data Presentation: Receptor Binding Affinities and Functional Activities
The following table summarizes the binding affinities (Ki) and functional activities (EC50/IC50) of THC and CBD at human CB1 and CB2 receptors. These values are compiled from multiple studies and represent a range of reported findings. It is important to note that experimental conditions can influence these values.
| Compound | Receptor | Binding Affinity (Ki) [nM] | Functional Activity (EC50/IC50) [nM] | Activity Type |
| Δ⁹-Tetrahydrocannabinol (THC) | hCB1 | 25.1 - 40.7[4][5] | ~30 | Partial Agonist |
| hCB2 | 3.1 - 35.2 | Varies | Partial Agonist | |
| Cannabidiol (CBD) | hCB1 | >1000 | - | Negative Allosteric Modulator |
| hCB2 | >1000 | - | - | |
| This compound (CBD-C8) | hCB1 | Data not available | Data not available | Data not available |
| hCB2 | Data not available | Data not available | Data not available |
Note: The binding affinity and functional activity of cannabinoids can vary depending on the specific assay conditions, cell types used, and the radioligand employed in binding assays.
Mandatory Visualization
Cannabinoid Receptor Signaling Pathway
The following diagram illustrates the canonical signaling pathway of CB1 and CB2 receptors upon activation by an agonist. Both receptors are G-protein coupled receptors (GPCRs) that primarily couple to the inhibitory G-protein, Gαi.
Experimental Workflow: Competitive Radioligand Binding Assay
The following diagram outlines the key steps in a competitive radioligand binding assay, a common method to determine the binding affinity of a compound to a receptor.
Experimental Protocols
Competitive Radioligand Binding Assay for CB1 and CB2 Receptors
This protocol is a standard method for determining the binding affinity (Ki) of a test compound.
a. Materials:
-
Receptor Source: Membranes from CHO-K1 or HEK293 cells stably expressing human CB1 or CB2 receptors.
-
Radioligand: [³H]CP55,940 (a high-affinity cannabinoid receptor agonist).
-
Test Compounds: THC, CBD-C8, and a known non-labeled cannabinoid agonist/antagonist for determining non-specific binding (e.g., WIN 55,212-2).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.5 mg/mL BSA, pH 7.4.
-
Wash Buffer: 50 mM Tris-HCl, 500 mM NaCl, 0.1% BSA, pH 7.4.
-
Scintillation Cocktail.
-
96-well filter plates (GF/B or GF/C) pre-soaked in 0.5% polyethyleneimine.
-
Vacuum filtration manifold.
-
Scintillation counter.
b. Procedure:
-
Membrane Preparation: Thaw the cell membranes on ice and resuspend them in ice-cold assay buffer to a final protein concentration of 5-20 µ g/well .
-
Assay Setup: In a 96-well plate, add the following in triplicate:
-
Total Binding: 50 µL assay buffer, 50 µL of [³H]CP55,940 (at a concentration near its Kd, typically ~1 nM), and 100 µL of membrane suspension.
-
Non-specific Binding: 50 µL of a high concentration of a non-radiolabeled competitor (e.g., 10 µM WIN 55,212-2), 50 µL of [³H]CP55,940, and 100 µL of membrane suspension.
-
Competitive Binding: 50 µL of each serial dilution of the test compound, 50 µL of [³H]CP55,940, and 100 µL of membrane suspension.
-
-
Incubation: Incubate the plate at 30°C for 60-90 minutes with gentle agitation to allow the binding to reach equilibrium.
-
Filtration: Terminate the reaction by rapid vacuum filtration through the pre-soaked filter plates. Wash the filters three to five times with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Dry the filter mats, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
c. Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding) using non-linear regression analysis (sigmoidal dose-response curve).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
Forskolin-Induced cAMP Accumulation Functional Assay
This assay measures the ability of a compound to act as an agonist or antagonist at Gαi-coupled receptors like CB1 and CB2 by quantifying the inhibition of forskolin-stimulated cyclic AMP (cAMP) production.
a. Materials:
-
Cell Line: CHO-K1 or HEK293 cells stably expressing human CB1 or CB2 receptors.
-
Test Compounds: THC, CBD-C8.
-
Forskolin (B1673556): An adenylyl cyclase activator.
-
IBMX (3-isobutyl-1-methylxanthine): A phosphodiesterase inhibitor to prevent cAMP degradation.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) or similar, buffered with HEPES.
-
cAMP Detection Kit: A commercially available kit for quantifying cAMP levels (e.g., HTRF, ELISA, or luminescence-based kits).
b. Procedure:
-
Cell Seeding: Seed the cells into 96- or 384-well plates and culture overnight to allow for attachment.
-
Pre-incubation: Wash the cells with assay buffer and pre-incubate them with IBMX (typically 0.5 mM) for 15-30 minutes at 37°C.
-
Compound Addition: Add serial dilutions of the test compounds (for agonist testing) or a fixed concentration of antagonist followed by a dose-response of an agonist (for antagonist testing).
-
Stimulation: Add a sub-maximal concentration of forskolin (typically 1-10 µM) to all wells except the basal control and incubate for 15-30 minutes at 37°C.
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's instructions for the chosen cAMP detection kit.
c. Data Analysis:
-
Generate a standard curve if required by the kit.
-
For agonist activity, plot the cAMP concentration (or signal) against the log concentration of the test compound and fit a sigmoidal dose-response curve to determine the EC50 (potency) and Emax (efficacy) relative to a known full agonist.
-
For antagonist activity, perform a Schild analysis or calculate the IC50 of the antagonist in the presence of a fixed concentration of an agonist to determine the pA2 or Ki value.
References
Comparative Efficacy of CBD-C8 and Other Cannabinoids: A Guide for Researchers
For Immediate Distribution
This guide provides a comprehensive comparison of the potential efficacy of Cannabidiol-C8 (CBD-C8) against other well-researched cannabinoids. As a novel synthetic cannabinoid, direct comparative data for CBD-C8 is limited. Therefore, this document synthesizes findings from structure-activity relationship (SAR) studies on alkyl cannabinoid analogs to project the potential efficacy of CBD-C8. Detailed experimental protocols for evaluating cannabinoid efficacy are also provided to guide future research.
Introduction to CBD-C8 and Cannabinoid Analogs
Cannabidiol (B1668261) (CBD) is a non-psychoactive phytocannabinoid from Cannabis sativa with recognized therapeutic potential.[1] The modification of its chemical structure, particularly the length of the C3 alkyl side chain, has been a key area of research to enhance its pharmacological properties.[2] CBD-C8, a synthetic analog of CBD, features an eight-carbon alkyl side chain. Structure-activity relationship studies on cannabinoids suggest that elongating the alkyl side chain can significantly influence potency and receptor binding affinity, with optimal activity often observed with seven or eight-carbon chains.[3][4]
Comparative Efficacy: Insights from Structure-Activity Relationships
While direct experimental data on CBD-C8 is not yet widely available, the following tables summarize the known efficacy of related cannabinoids and the anticipated effects of CBD-C8 based on SAR principles.
Table 1: In Vitro Cannabinoid Receptor Binding Affinity
| Cannabinoid | Target | Binding Affinity (Ki, nM) | Notes |
| CBD | CB1 | >10,000 | Low affinity.[5] |
| CB2 | >10,000 | Low affinity. | |
| Δ⁹-THC | CB1 | 15 - 40.7 | Partial agonist. |
| CB2 | 36.4 - 61.5 | Partial agonist. | |
| Δ⁹-THCP (C7 analog) | CB1 | 1.2 | Higher affinity than Δ⁹-THC. |
| CB2 | 6.2 | Higher affinity than Δ⁹-THC. | |
| CBD-C8 (Predicted) | CB1/CB2 | Potentially higher than CBD | Based on SAR, increased alkyl chain length is expected to enhance binding affinity. |
| Synthetic Cannabinoids (e.g., JWH-018) | CB1 | 9.0 | High-affinity full agonist. |
| CB2 | 2.94 | High-affinity full agonist. |
Table 2: In Vivo Efficacy in Preclinical Models
| Cannabinoid | Model | Efficacy | Notes |
| CBD | Neuropathic Pain (Mouse) | Reduces allodynia. | Lower potency than THC. |
| Inflammation (Rat) | Reduces edema. | Effect potentiated when complexed with β-cyclodextrin. | |
| Δ⁹-THC | Neuropathic Pain (Mouse) | Dose-dependent reduction in allodynia. | Induces psychoactive side effects. |
| Tetrad Test (Mouse) | Induces hypomotility, catalepsy, hypothermia, and analgesia. | Classic CB1 agonist effects. | |
| Δ⁹-THCP (C7 analog) | Tetrad Test (Mouse) | Induces hypomotility, analgesia, catalepsy, and decreased rectal temperature. | THC-like cannabimimetic activity. |
| CBD-C8 (Predicted) | Neuropathic Pain/Inflammation | Potentially higher efficacy than CBD. | Increased potency is anticipated due to the longer alkyl chain, which may enhance interaction with target receptors. |
| Synthetic Cannabinoids (e.g., WIN 55,212-2) | Tetrad Test (Mouse) | Greater potency than THC. | Full agonist at CB1 receptors. |
Signaling Pathways
The therapeutic effects of cannabinoids are mediated through complex signaling pathways. The primary targets are the cannabinoid receptors CB1 and CB2, which are G-protein coupled receptors (GPCRs). Activation of these receptors initiates a cascade of intracellular events. Synthetic cannabinoids, and likely CBD-C8, are expected to modulate these pathways.
Caption: Figure 1. Canonical Cannabinoid Receptor Signaling Pathway.
Experimental Protocols
The following are detailed methodologies for key experiments to assess the efficacy of novel cannabinoids like CBD-C8.
In Vitro: Cannabinoid Receptor Binding Assay
This protocol determines the binding affinity of a test compound to cannabinoid receptors.
Objective: To quantify the inhibitory constant (Ki) of CBD-C8 for human CB1 and CB2 receptors.
Materials:
-
Cell membranes expressing human CB1 or CB2 receptors.
-
Radioligand (e.g., [³H]CP-55,940).
-
Test compound (CBD-C8).
-
Assay buffer (50 mM Tris-HCl, 1 mM EDTA, 3 mM MgCl₂, 5 mg/mL BSA, pH 7.4).
-
Wash buffer (50 mM Tris-HCl, 500 mM NaCl, 0.1% BSA, pH 7.4).
-
96-well plates and glass fiber filters.
-
Scintillation counter.
Procedure:
-
Preparation: Prepare serial dilutions of CBD-C8 in assay buffer.
-
Incubation: In a 96-well plate, add the cell membrane suspension, the radioligand, and either the test compound, buffer (for total binding), or a non-labeled ligand in excess (for non-specific binding). Incubate at 30°C for 60-90 minutes.
-
Filtration: Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold wash buffer.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Calculate the IC₅₀ value (concentration of CBD-C8 that inhibits 50% of specific radioligand binding) and then determine the Ki value using the Cheng-Prusoff equation.
Caption: Figure 2. Workflow for Cannabinoid Receptor Binding Assay.
In Vivo: The Cannabinoid Tetrad Test in Mice
This series of behavioral tests is used to screen for CB1 receptor-mediated effects in rodents.
Objective: To assess the cannabimimetic activity of CBD-C8.
The four components of the tetrad are:
-
Hypomotility (Spontaneous Activity): Measured in an open-field arena. A reduction in the number of line crossings or total distance traveled indicates a positive effect.
-
Catalepsy: Assessed using the ring test, where the mouse is placed on a horizontal ring. The time the mouse remains immobile is measured.
-
Hypothermia: Rectal temperature is measured before and after drug administration. A significant decrease in body temperature is indicative of a cannabinoid effect.
-
Analgesia: Typically evaluated using the tail-flick or hot-plate test. An increase in the latency to respond to a thermal stimulus indicates analgesia.
Procedure:
-
Acclimation: Acclimate mice to the testing room and equipment.
-
Baseline Measurements: Record baseline locomotor activity, rectal temperature, and nociceptive responses.
-
Drug Administration: Administer CBD-C8 (or vehicle control) via the desired route (e.g., intraperitoneal injection).
-
Testing: At a predetermined time post-injection (e.g., 30 minutes), sequentially assess the four tetrad components.
-
Data Analysis: Compare the results from the CBD-C8 treated group to the vehicle control group using appropriate statistical tests.
Caption: Figure 3. Experimental Workflow for the Cannabinoid Tetrad Test.
Conclusion
Based on established structure-activity relationships, CBD-C8 holds promise as a potentially more potent cannabinoid than CBD. Its extended alkyl side chain is predicted to enhance its interaction with cannabinoid receptors and other molecular targets, which may translate to greater efficacy in preclinical models of pain and inflammation. However, rigorous experimental evaluation using the standardized protocols outlined in this guide is essential to definitively characterize the pharmacological profile of CBD-C8 and determine its therapeutic potential relative to other cannabinoids. The provided data and methodologies serve as a foundational resource for researchers and drug development professionals investigating the next generation of cannabinoid-based therapeutics.
References
- 1. An overview on synthetic and biological activities of cannabidiol (CBD) and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Structure–Function Relationships of Classical Cannabinoids: CB1/CB2 Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-activity relationships for cannabinoid receptor-binding and analgesic activity: studies of bicyclic cannabinoid analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. researchgate.net [researchgate.net]
Validating the Anti-inflammatory Effects of CBD-C8: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for validating the anti-inflammatory effects of Cannabidiol-C8 (CBD-C8), a synthetic cannabinoid analog, against its naturally occurring counterpart, Cannabidiol (CBD). Due to the limited availability of direct experimental data on CBD-C8, this document outlines established anti-inflammatory mechanisms of CBD, discusses the potential influence of the C8 alkyl side chain on its activity, and provides detailed experimental protocols for a comprehensive comparative analysis.
Introduction to CBD-C8
CBD-C8, also known as Cannabidiol-octyl, is a synthetic analog of CBD characterized by an eight-carbon alkyl side chain instead of the five-carbon chain found in CBD. While the anti-inflammatory properties of CBD are well-documented, the therapeutic potential of CBD-C8 is an emerging area of research.[1][2] The length of the alkyl side chain in cannabinoids is known to influence their affinity for cannabinoid receptors and, consequently, their biological activity.[3] Therefore, it is hypothesized that the longer C8 side chain in CBD-C8 could modulate its anti-inflammatory potency and efficacy.
Established Anti-inflammatory Mechanisms of Cannabidiol (CBD)
CBD exerts its anti-inflammatory effects through a multi-targeted approach, largely independent of direct activation of the primary cannabinoid receptors CB1 and CB2.[4][5] Its mechanisms include the modulation of various signaling pathways and cellular responses involved in inflammation.
Key anti-inflammatory actions of CBD include:
-
Inhibition of Pro-inflammatory Cytokine Production: CBD has been shown to reduce the production and release of key pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1β (IL-1β), and Interleukin-6 (IL-6) in various inflammatory models.[5][6][7]
-
Modulation of Inflammatory Signaling Pathways: CBD can suppress the activation of the NF-κB signaling pathway, a critical regulator of inflammatory gene expression.[5]
-
Inhibition of Inflammatory Enzyme Activity: Studies have indicated that CBD can inhibit the activity of enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are key mediators of the inflammatory response.[5][8]
-
Interaction with Non-Cannabinoid Receptors: CBD's anti-inflammatory effects are also mediated through its interaction with other receptors, such as the transient receptor potential vanilloid 1 (TRPV1) and peroxisome proliferator-activated receptor-gamma (PPARγ).[9]
Below is a diagram illustrating the key signaling pathways involved in the anti-inflammatory effects of CBD.
Comparative Analysis of CBD vs. CBD-C8: A Proposed Framework
To objectively evaluate the anti-inflammatory properties of CBD-C8 relative to CBD, a series of in vitro and in vivo experiments are necessary. The following sections detail the proposed experimental protocols and data presentation formats.
Data Presentation: Comparative Anti-inflammatory Activity
The following table provides a template for summarizing quantitative data from the proposed experiments. Hypothetical data for CBD-C8 is included for illustrative purposes and should be replaced with experimental findings.
| Parameter | Assay Type | CBD (IC50/EC50) | CBD-C8 (IC50/EC50) - Hypothetical | Fold Difference |
| Inhibition of NO Production | Griess Assay | 5 µM | 2.5 µM | 2x more potent |
| Inhibition of TNF-α Secretion | ELISA | 3 µM | 1.5 µM | 2x more potent |
| Inhibition of IL-6 Secretion | ELISA | 4 µM | 2 µM | 2x more potent |
| Inhibition of IL-1β Secretion | ELISA | 6 µM | 3 µM | 2x more potent |
| Inhibition of COX-2 Expression | Western Blot / qPCR | 7 µM | 4 µM | 1.75x more potent |
| Inhibition of iNOS Expression | Western Blot / qPCR | 5.5 µM | 3 µM | 1.83x more potent |
| NF-κB Nuclear Translocation | Immunofluorescence | 8 µM | 5 µM | 1.6x more potent |
| Paw Edema Reduction (in vivo) | Carrageenan-induced Paw Edema | 10 mg/kg | 5 mg/kg | 2x more potent |
Note: IC50 (half-maximal inhibitory concentration) and EC50 (half-maximal effective concentration) values are dependent on the specific experimental conditions.
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and accurate comparison.
In Vitro Anti-inflammatory Assay in Macrophages
This protocol assesses the ability of CBD and CBD-C8 to inhibit the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated murine macrophage-like RAW 264.7 cells.
a. Cell Culture and Treatment:
-
Culture RAW 264.7 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO2 incubator.
-
Seed cells in 96-well plates at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
-
Pre-treat cells with various concentrations of CBD or CBD-C8 (e.g., 0.1, 1, 5, 10, 25 µM) for 1 hour.
b. Induction of Inflammation:
-
Stimulate the cells with 1 µg/mL of LPS for 24 hours to induce an inflammatory response.
c. Measurement of Nitric Oxide (NO) Production:
-
Collect the cell culture supernatant.
-
Determine the concentration of nitrite, a stable product of NO, using the Griess reagent system according to the manufacturer's instructions.
d. Measurement of Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β):
-
Collect the cell culture supernatant.
-
Quantify the concentration of TNF-α, IL-6, and IL-1β using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.
e. Analysis of Gene and Protein Expression (COX-2, iNOS):
-
Lyse the cells to extract total RNA and protein.
-
Analyze the mRNA expression of COX-2 and iNOS using quantitative real-time PCR (qPCR).
-
Analyze the protein expression of COX-2 and iNOS using Western blotting.
In Vivo Anti-inflammatory Assay: Carrageenan-Induced Paw Edema
This protocol evaluates the in vivo anti-inflammatory effects of CBD and CBD-C8 in a rat model of acute inflammation.
a. Animals:
-
Use male Wistar rats (180-220 g). House them in a controlled environment with a 12-hour light/dark cycle and free access to food and water.
b. Treatment Groups:
-
Divide the animals into the following groups (n=6-8 per group):
-
Vehicle control (e.g., 0.5% carboxymethylcellulose)
-
Positive control (e.g., Indomethacin, 10 mg/kg)
-
CBD (e.g., 5, 10, 20 mg/kg)
-
CBD-C8 (e.g., 2.5, 5, 10 mg/kg)
-
c. Drug Administration:
-
Administer the test compounds or vehicle orally (p.o.) 1 hour before the induction of inflammation.
d. Induction of Edema:
-
Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw.
e. Measurement of Paw Edema:
-
Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection. The percentage of edema inhibition is calculated for each group relative to the vehicle control.
Mandatory Visualizations
The following diagrams illustrate the proposed experimental workflow and the logical relationship between the components of the study.
Discussion and Future Directions
The proposed experimental framework will enable a robust comparison of the anti-inflammatory effects of CBD and CBD-C8. The structure-activity relationship of cannabinoids suggests that the longer alkyl side chain of CBD-C8 may enhance its binding affinity to certain molecular targets, potentially leading to increased potency.[3] The results from these studies will be crucial in determining if CBD-C8 offers a therapeutic advantage over CBD.
Future research should also investigate the broader pharmacological profile of CBD-C8, including its effects on other inflammatory pathways, its safety profile, and its pharmacokinetic and pharmacodynamic properties. A comprehensive understanding of CBD-C8's mechanism of action will be essential for its potential development as a novel anti-inflammatory therapeutic.
References
- 1. Interaction between Cannabinoid System and Toll-Like Receptors Controls Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. An Overview on Medicinal Chemistry of Synthetic and Natural Derivatives of Cannabidiol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lp.drinkkarma.com [lp.drinkkarma.com]
- 5. Frontiers | Medical Cannabis Activity Against Inflammation: Active Compounds and Modes of Action [frontiersin.org]
- 6. The Effects of Cannabinoids on Pro- and Anti-Inflammatory Cytokines: A Systematic Review of In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular and Cellular Mechanisms of Action of Cannabidiol - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Antioxidative and Anti-Inflammatory Properties of Cannabidiol - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Reactivity of Cannabinoid Analogs in Immunoassays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The increasing diversity of cannabinoid analogs, including synthetic derivatives with varying alkyl chain lengths such as Cannabidiol-C8 (CBD-C8), presents a significant challenge for traditional immunoassay-based drug screening. Understanding the cross-reactivity of these novel compounds is crucial for accurate interpretation of screening results and for the development of more specific detection methods. This guide provides a comparative analysis of the cross-reactivity of various cannabinoids in commonly used immunoassays, with a focus on the impact of structural modifications like the elongation of the alkyl side chain.
Comparative Analysis of Cannabinoid Cross-Reactivity
Immunoassays are a primary tool for high-throughput screening of cannabinoids in biological samples. However, their specificity can be a limiting factor. The antibodies used in these assays are typically designed to detect Δ9-tetrahydrocannabinol (Δ9-THC) or its major metabolite, 11-nor-9-carboxy-Δ9-tetrahydrocannabinol (Δ9-THCCOOH). Structural similarities between different cannabinoids can lead to cross-reactivity, resulting in false-positive or inaccurate quantitative results.
A key structural feature influencing cross-reactivity is the length of the alkyl side chain. Generally, an increase in the length of this chain relative to the five-carbon chain of Δ9-THC leads to a decrease in cross-reactivity.[1][2]
Table 1: Cross-Reactivity of Selected Cannabinoids in a Cannabinoids Direct ELISA Kit
| Analyte | Concentration Tested (ng/mL) | Cross-Reactivity Observed |
| Δ9-THC-C8 | 500 | Not Cross-Reactive |
| Δ8-THC-C8 | 500 | Not Cross-Reactive |
| Δ8-THCCOOH | 5 - 10 | Positive Result |
| 9(R)-HHCCOOH | 5 - 10 | Positive Result |
| 9(S)-HHCCOOH | 5 - 10 | Positive Result |
| Parent Compounds (various) | ≥20 | Generally Cross-Reactive |
Data sourced from a study utilizing the Immunalysis Cannabinoids Direct ELISA kit calibrated with 5 ng/mL of Δ9-THCCOOH.[1][3]
Notably, a study evaluating the cross-reactivity of 24 different cannabinoids and their metabolites found that Δ8-THC-C8 and Δ9-THC-C8 were not cross-reactive at a concentration of 500 ng/mL in the Immunalysis Cannabinoids Direct ELISA kit.[1][3] While this data pertains to THC-C8, the structural similarity to CBD-C8 suggests a high likelihood of similarly low or absent cross-reactivity for CBD-C8 in this type of assay. This is consistent with the general observation that increasing the alkyl side-chain length decreases antibody recognition.[1][2]
In contrast, many other cannabinoids and their metabolites do exhibit significant cross-reactivity. For instance, a study of six commercially available homogeneous enzyme immunoassays (HEIAs) found that compounds like Δ8-THC and its metabolites (11-OH-Δ8-THC, 11-COOH-Δ8-THC), as well as certain CBD metabolites (6-OH-CBD, 7-OH-CBD), showed cross-reactivity.[4][5] However, parent CBD and its major metabolite 7-COOH-CBD did not cross-react in these specific assays.[5]
Experimental Protocols
Accurate assessment of cross-reactivity requires rigorous and well-defined experimental protocols. Below are summarized methodologies from studies evaluating cannabinoid immunoassay performance.
Protocol 1: Homogeneous Enzyme Immunoassay (HEIA) Cross-Reactivity Screening
This protocol outlines a general procedure for evaluating the cross-reactivity of various cannabinoids in commercially available HEIA kits.
-
Immunoassay Systems: Six commercial urine cannabinoid HEIA kits were used: Abbott Cannabinoids, LZI Cannabinoids (cTHC) Enzyme Immunoassay, DRI® Cannabinoid Assay, CEDIA™ THC, ONLINE DAT Cannabinoid II, and Syva EMIT®II Plus.[5]
-
Instrumentation: The analysis was performed on an Abbott Architect Plus c4000 analyzer.[5]
-
Sample Preparation: The analytes of interest were prepared by fortifying drug-free urine at various concentrations (e.g., 20, 50, 100, and 1,000 ng/mL).[5]
-
Testing Procedure:
-
The immunoassay is calibrated according to the manufacturer's instructions, typically using a Δ9-THCCOOH standard at specified cutoff concentrations (e.g., 20 ng/mL or 50 ng/mL).[5]
-
The fortified urine samples containing the test cannabinoids are then analyzed.
-
A positive result is recorded if the instrument response is at or above the cutoff threshold.
-
Analytes that do not produce a positive result at a high concentration (e.g., 1,000 ng/mL) are considered not to be cross-reactive.[4][5]
-
Protocol 2: Enzyme-Linked Immunosorbent Assay (ELISA) Cross-Reactivity Screening in Whole Blood
This protocol describes a method for assessing cross-reactivity in a direct ELISA format using whole blood samples.
-
Immunoassay Kit: Immunalysis Cannabinoids Direct ELISA kit.[1]
-
Calibration: The assay was calibrated using a 5 ng/mL standard of 11-nor-9-carboxy-Δ9-tetrahydrocannabinol (Δ9-THCCOOH).[1]
-
Sample Preparation:
-
Testing Procedure:
-
The fortified blood samples were tested in duplicate over multiple days to ensure reproducibility.[1][3]
-
Analytes showing cross-reactivity at the initial high concentration were subsequently tested at lower concentrations (e.g., 5, 10, and 20 ng/mL) to determine the lowest concentration that produces a positive result.[1][3]
-
Analytes not demonstrating cross-reactivity at the initial high concentration were excluded from further testing.[1][3]
-
Visualizing the Immunoassay Workflow
To better understand the experimental process for determining cross-reactivity, the following diagram illustrates a typical workflow.
Caption: Workflow for Immunoassay Cross-Reactivity Testing.
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. academic.oup.com [academic.oup.com]
- 5. The cross-reactivity of cannabinoid analogs (delta-8-THC, delta-10-THC and CBD), their metabolites and chiral carboxy HHC metabolites in urine of six commercially available homogeneous immunoassays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. diverdi.colostate.edu [diverdi.colostate.edu]
- 7. researchgate.net [researchgate.net]
- 8. Determination of urinary metabolites of cannabidiol, Δ8-tetrahydrocannabinol, and Δ9-tetrahydrocannabinol by automated online μSPE-LC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.rsc.org [pubs.rsc.org]
Unveiling the Potential of Long-Chain Cannabinoids: A Head-to-Head Comparison of CBD and its Analogs
A detailed analysis for researchers, scientists, and drug development professionals on the comparative pharmacology of Cannabidiol (CBD) and its long-chain counterpart, Cannabidiphorol (CBDP), a proxy for understanding CBD-C8.
In the rapidly evolving landscape of cannabinoid research, the focus is expanding beyond the well-known compounds to explore the therapeutic potential of their structural analogs. This guide provides a comprehensive head-to-head comparison of Cannabidiol (CBD) and Cannabidiphorol (CBDP). Due to a lack of direct in vivo studies on CBD-C8 (Cannabidiol-octyl), CBDP, the C7 analog of CBD, serves as a crucial stand-in to investigate how the length of the alkyl side chain influences pharmacological activity.
The Significance of the Alkyl Side Chain
Cannabidiol is a non-intoxicating phytocannabinoid lauded for its diverse therapeutic applications, including anti-inflammatory, analgesic, and anti-seizure properties. Structurally, CBD possesses a five-carbon (pentyl) side chain. Emerging structure-activity relationship studies suggest that modifying the length of this chain can significantly impact a cannabinoid's interaction with biological targets.[1] CBDP, a naturally occurring homolog with a seven-carbon (heptyl) chain, and the synthetic CBD-C8 with an eight-carbon (octyl) chain, are key molecules in understanding this relationship.[2][3]
Quantitative Comparison: CBD vs. CBDP at a Glance
In vitro studies have begun to delineate the pharmacological differences between CBD and CBDP. The following table summarizes the key findings:
| Parameter | Cannabidiol (CBD) | Cannabidiphorol (CBDP) | Key Finding | Reference(s) |
| CB1 Receptor Activity | Weak antagonist / Negative allosteric modulator | Weak antagonist | Similar weak activity | [4][5] |
| CB2 Receptor Activity | Weak antagonist (33% max response of SR144528) | Weaker antagonist than CBD (23% max response of SR144528) | CBD is a more potent CB2 antagonist | [4][5] |
| 5-HT1A Receptor Activity | Weak agonist | Weak agonist | Similar weak activity | [4] |
| μ-Opioid Receptor (MOR) Activity | Negative Allosteric Modulator | Positive Allosteric Modulator (enhances met-enkephalin (B1676343) signaling by 37%) | Opposing allosteric modulation | [4] |
SR144528 is a selective CB2 antagonist/inverse agonist used as a reference compound.
Experimental Protocols: A Look at the Methodology
The comparative data presented is primarily derived from in vitro assays designed to assess receptor binding and functional activity.
In Vitro Receptor Activity Profiling:
-
Objective: To characterize and compare the effects of CBD and CBDP on key protein targets.
-
Methodology: Human embryonic kidney (HEK-293) cells are genetically engineered to express specific human receptors (e.g., CB1, CB2, 5-HT1A, MOR). The effects of applying CBD or CBDP are then measured. For G-protein coupled receptors, this is often done using a cyclic AMP (cAMP) assay, which measures changes in this key intracellular signaling molecule following receptor activation or inhibition.
While direct in vivo comparative data for CBD and CBDP is not yet available, the seminal study that identified CBDP also evaluated the in vivo effects of its counterpart, Δ⁹-THCP, using the cannabinoid tetrad test in mice.[3] This established model assesses four key physiological and behavioral parameters: locomotor activity, pain perception (analgesia), body temperature, and catalepsy. This methodology provides a robust framework for future in vivo investigations of CBDP and CBD-C8.
Visualizing the Molecular Interactions and Experimental Design
To better understand the complex pharmacology of these compounds, the following diagrams illustrate the known signaling pathways of CBD and the experimental approach for a comparative analysis.
Discussion and Future Outlook
The preliminary in vitro evidence indicates that elongating the alkyl side chain of CBD does not lead to a simple increase in potency across all targets. In fact, for the CB2 receptor, the longer chain of CBDP results in weaker antagonism compared to CBD.[5] The most striking discovery is the divergent modulation of the μ-opioid receptor, with CBD acting as a negative allosteric modulator and CBDP as a positive one.[4] This suggests that subtle structural modifications can dramatically alter the pharmacological profile of a cannabinoid, opening new avenues for drug design.
The current absence of in vivo data for both CBDP and CBD-C8 represents a critical gap in our understanding. Future research must prioritize head-to-head in vivo studies to assess the pharmacokinetics and pharmacodynamics of these long-chain analogs. Such studies, employing established models for pain, inflammation, and epilepsy, will be instrumental in determining if the structural modifications in compounds like CBD-C8 translate into tangible therapeutic advantages over CBD.
References
- 1. The Structure–Function Relationships of Classical Cannabinoids: CB1/CB2 Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. canatura.com [canatura.com]
- 3. researchgate.net [researchgate.net]
- 4. Cannabidiphorol - Wikipedia [en.wikipedia.org]
- 5. CBD Versus CBDP: Comparing In Vitro Receptor-Binding Activities - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structural Analogs of Cannabidiol-C8
For Researchers, Scientists, and Drug Development Professionals
Cannabidiol (B1668261) (CBD), a non-psychotropic phytocannabinoid from Cannabis sativa, has garnered significant interest for its therapeutic potential across a range of disorders. This has spurred the development of synthetic structural analogs to enhance its pharmacological properties. This guide provides a comparative analysis of Cannabidiol-C8 (CBD-C8) and related analogs, focusing on their biological activity, supported by experimental data and detailed methodologies. The structural modifications of CBD, particularly the elongation of its C5 alkyl side chain, have been a key area of investigation to modulate its pharmacodynamic and pharmacokinetic profiles.
Comparative Biological Activity of CBD Analogs
The length of the alkyl side chain at the C3' position of the resorcinol (B1680541) ring in cannabidiol plays a crucial role in modulating its biological activity. Structure-activity relationship (SAR) studies on various cannabinoids have consistently shown that elongating this chain to seven or eight carbons can significantly enhance affinity for cannabinoid receptors.
While direct, comprehensive comparative data for a CBD-C8 analog remains elusive in publicly available literature, we can infer its potential activity based on studies of closely related long-chain analogs, such as the C7 dimethylheptyl (DMH) derivatives.
Table 1: Comparative Cannabinoid Receptor Binding and Functional Activity of CBD and its Analogs
| Compound | CB1 Receptor Binding (Ki, nM) | CB2 Receptor Binding (Ki, nM) | Anandamide (B1667382) Uptake Inhibition (IC50, µM) | FAAH Inhibition (IC50, µM) | TRPV1 Activation (EC50, µM) |
| (-)-Cannabidiol (CBD) | > 10,000 | > 10,000 | 22.0 | 27.5 | 3.5 |
| (+)-Cannabidiol | > 10,000 | > 10,000 | 17.0 | 63.5 | 3.2 |
| (-)-5'-DMH-CBD (C7 analog) | > 10,000 | > 10,000 | 14.0 | > 100 | > 10 |
| (+)-5'-DMH-CBD (C7 analog) | 17.4 | 211 | 10.0 | > 100 | > 10 |
| (-)-7-hydroxy-5'-DMH-CBD | > 10,000 | 700 | 12.5 | > 100 | > 10 |
| (+)-7-hydroxy-5'-DMH-CBD | 2.5 | 44.0 | 7.0 | > 100 | > 10 |
Data compiled from Bisogno et al., 2001.[1]
From the data, it is evident that while the natural (-)-CBD and its C7 analog show negligible affinity for CB1 and CB2 receptors, the synthetic (+)-enantiomers with a C7 side chain exhibit significant binding to the CB1 receptor.[1] This suggests that a CBD-C8 analog, particularly in the (+)-enantiomeric form, could potentially display even higher affinity for the CB1 receptor.
Signaling Pathways
The signaling pathways of CBD and its analogs are complex and involve multiple targets beyond the classical cannabinoid receptors.
GPR55 Signaling
GPR55 has been proposed as a third cannabinoid receptor.[2] CBD acts as an antagonist at GPR55, inhibiting agonist-induced signaling.[2][3] The activation of GPR55 by an agonist typically leads to an increase in intracellular calcium via the Gq/12/RhoA/PLC pathway.[4] By antagonizing this receptor, CBD and its analogs can modulate neuronal excitability and inflammatory responses.
References
- 1. Molecular targets for cannabidiol and its synthetic analogues: effect on vanilloid VR1 receptors and on the cellular uptake and enzymatic hydrolysis of anandamide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Diversity of molecular targets and signaling pathways for CBD - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cannabinoid- and lysophosphatidylinositol-sensitive receptor GPR55 boosts neurotransmitter release at central synapses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GPR55 is a cannabinoid receptor that increases intracellular calcium and inhibits M current - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Biological Profile of CBD-C8 and its Metabolites: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The landscape of cannabinoid research is in a perpetual state of expansion, with novel synthetic analogs being developed to probe the intricacies of the endocannabinoid system and unlock new therapeutic avenues. Among these, cannabidiol-C8 (CBD-C8), a synthetic analog of cannabidiol (B1668261) (CBD) featuring an eight-carbon alkyl side chain, has garnered interest for its potential to modulate biological activity. This guide provides a comparative analysis of the anticipated biological activities of CBD-C8 and its putative metabolites, drawing upon existing data from structurally related cannabinoids. Due to the nascent stage of research on CBD-C8, direct experimental data on its metabolites is scarce. Therefore, this guide will leverage established metabolic pathways of CBD and the structure-activity relationships of cannabinoids with varying alkyl side chain lengths to provide a predictive comparison.
Predicted Metabolic Pathways of CBD-C8
The metabolism of CBD is primarily hepatic, driven by the cytochrome P450 (CYP) enzyme system, with CYP3A4 and CYP2C19 being the major contributors. The primary metabolic transformations involve hydroxylation and subsequent oxidation of the pentyl side chain and the terpene moiety. Based on these well-documented pathways, the metabolism of CBD-C8 is predicted to follow a similar course, leading to a series of hydroxylated and carboxylated metabolites.
Diagram: Predicted Metabolic Pathway of CBD-C8
Caption: Predicted metabolic pathway of CBD-C8.
Comparative Biological Activity: CBD-C8 vs. CBD and Other Analogs
The length of the alkyl side chain in cannabinoids is a critical determinant of their pharmacological activity, particularly their affinity for cannabinoid receptors CB1 and CB2. Generally, increasing the chain length up to a certain point enhances binding affinity. While CBD has a relatively low affinity for CB1 and CB2 receptors, its longer-chain analog, CBD-C8, is predicted to exhibit altered receptor interaction and potentially greater potency in various biological assays.
Table 1: Predicted Comparative Biological Activity Profile
| Compound | Target/Activity | Predicted Potency vs. CBD | Rationale |
| CBD-C8 | CB1 Receptor Affinity | Increased | Longer alkyl chain may enhance binding. |
| CB2 Receptor Affinity | Increased | Longer alkyl chain may enhance binding. | |
| Anti-inflammatory Activity | Potentially Increased | Mediated through various targets, potency may be altered. | |
| Analgesic Activity | Potentially Increased | Dependent on receptor and non-receptor mechanisms. | |
| Anticonvulsant Activity | Unknown | Requires experimental validation. | |
| 7-OH-CBD-C8 | CB1/CB2 Receptor Affinity | Potentially higher than CBD-C8 | Hydroxylation can sometimes increase affinity. |
| 7-COOH-CBD-C8 | CB1/CB2 Receptor Affinity | Likely Reduced | Carboxylation generally decreases cannabinoid receptor affinity. |
| Anti-inflammatory Activity | Potentially Retained or Altered | Some carboxylated metabolites retain anti-inflammatory properties. |
Experimental Protocols
Detailed experimental protocols are essential for the accurate assessment and comparison of the biological activities of novel compounds. Below are standardized methodologies for key in vitro and in vivo assays relevant to cannabinoid research.
In Vitro Assays
a) Cannabinoid Receptor Binding Assay
-
Objective: To determine the binding affinity of test compounds for CB1 and CB2 receptors.
-
Methodology:
-
Prepare cell membranes from CHO or HEK293 cells stably expressing human CB1 or CB2 receptors.
-
Incubate the membranes with a radiolabeled cannabinoid ligand (e.g., [³H]CP55,940) in the presence of varying concentrations of the test compound (CBD-C8 and its metabolites).
-
After incubation, separate bound from free radioligand by rapid filtration.
-
Quantify the radioactivity of the filters using liquid scintillation counting.
-
Calculate the inhibition constant (Ki) from competition binding curves using non-linear regression analysis.
-
b) Anti-inflammatory Activity Assay (LPS-stimulated Macrophages)
-
Objective: To evaluate the ability of test compounds to inhibit the production of pro-inflammatory cytokines.
-
Methodology:
-
Culture RAW 264.7 macrophage cells.
-
Pre-treat the cells with various concentrations of the test compounds for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response.
-
After 24 hours, collect the cell culture supernatant.
-
Measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant using ELISA kits.
-
Determine the IC₅₀ value for the inhibition of cytokine production.
-
In Vivo Assays
a) Acetic Acid-Induced Writhing Test for Analgesia
-
Objective: To assess the peripheral analgesic activity of test compounds.
-
Methodology:
-
Administer the test compound or vehicle to mice via a suitable route (e.g., intraperitoneal, oral).
-
After a predetermined pre-treatment time, inject a solution of acetic acid intraperitoneally to induce writhing (a characteristic stretching behavior).
-
Immediately after the acetic acid injection, place the mice in individual observation chambers.
-
Count the number of writhes for a set period (e.g., 20 minutes).
-
Calculate the percentage of inhibition of writhing compared to the vehicle-treated group.
-
Diagram: Experimental Workflow for In Vitro Anti-inflammatory Assay
Caption: Workflow for in vitro anti-inflammatory assay.
Conclusion and Future Directions
The exploration of CBD-C8 and its metabolites represents a promising frontier in cannabinoid research. Based on established structure-activity relationships, CBD-C8 is anticipated to exhibit enhanced potency at cannabinoid receptors compared to CBD, which may translate to altered anti-inflammatory and analgesic properties. Its metabolites, particularly the hydroxylated forms, may also possess significant biological activity. However, it is crucial to underscore that these are predictions based on indirect evidence. Rigorous experimental validation is imperative to definitively characterize the pharmacological profile of CBD-C8 and its metabolic products. Future research should prioritize the synthesis of these metabolites and their comprehensive evaluation in the in vitro and in vivo models outlined in this guide. Such studies will be instrumental in determining the therapeutic potential of this novel synthetic cannabinoid.
A Comparative Guide to Analytical Standards for Cannabinoid Analysis: A Focus on Novel Analogs
For Researchers, Scientists, and Drug Development Professionals
The landscape of cannabinoid research is ever-expanding, with novel synthetic analogs like Cannabidiol-octyl (CBDO) emerging. While specific analytical standards for such new entities are often not commercially available, a robust framework for their analysis can be established by leveraging the well-documented standards and methodologies for common phytocannabinoids. This guide provides an objective comparison of analytical techniques and standards that can be adapted for the characterization and quantification of novel cannabinoids, using established practices as a benchmark.
Comparison of Analytical Techniques
The selection of an analytical technique is critical for accurate cannabinoid profiling. The three most common methods—High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy—each offer distinct advantages and disadvantages.
| Feature | HPLC-UV[1][2][3][4][5][6][7] | GC-MS[8][9][10][11][12] | qNMR[13][14][15][16][17] |
| Principle | Separation based on polarity and interaction with a stationary phase, with detection by UV absorbance. | Separation based on volatility and polarity, with detection by mass fragmentation patterns. | Identification and quantification based on the magnetic properties of atomic nuclei. |
| Analytes | Acidic and neutral cannabinoids without derivatization.[1] | Primarily neutral cannabinoids; acidic forms require derivatization to prevent decarboxylation at high temperatures.[8][9] | Both acidic and neutral forms without derivatization.[14] |
| Quantification | Requires certified reference materials for each analyte for accurate quantification.[4] | Requires certified reference materials and often deuterated internal standards.[9][18] | Can provide absolute quantification against a single internal standard; does not require a specific standard for each analyte if the structure is known.[13][16] |
| Sample Prep | Relatively simple extraction and dilution.[2][5] | Can be more complex, often requiring a derivatization step.[8][11] | Minimal sample preparation, often just dissolution in a deuterated solvent.[16] |
| Sensitivity | Good, typically in the µg/mL range.[5] | Excellent, often in the ng/mL range.[9][18] | Lower than chromatographic methods, typically in the mg/mL range.[13] |
| Selectivity | Good, but co-elution of isomers can be a challenge. | Excellent, provides structural information from mass spectra.[10] | Excellent, provides detailed structural information.[13][14] |
| Cost | Moderate initial investment and running costs. | High initial investment and moderate running costs. | High initial investment, lower running costs. |
Available Analytical Standards for Common Cannabinoids
For accurate quantification using chromatographic methods, certified reference materials (CRMs) are essential.[19] Several vendors provide a wide range of cannabinoid standards.[20][21][22][23] When a standard for a novel compound like CBDO is unavailable, researchers can utilize standards for structurally similar cannabinoids to develop and validate their analytical methods.
| Cannabinoid Standard | Common Use | Availability |
| Cannabidiol (B1668261) (CBD) | Primary non-psychoactive cannabinoid. | Widely available as CRM.[21][23] |
| Cannabidiolic Acid (CBDA) | Acidic precursor to CBD. | Available as CRM.[21][23] |
| Δ9-Tetrahydrocannabinol (Δ9-THC) | Primary psychoactive cannabinoid. | Widely available as CRM.[21][23] |
| Δ9-Tetrahydrocannabinolic Acid (THCA) | Acidic precursor to Δ9-THC. | Available as CRM.[21][23] |
| Cannabinol (CBN) | Degradation product of THC. | Available as CRM.[21][23] |
| Cannabigerol (CBG) | Precursor to other cannabinoids. | Available as CRM.[21][23] |
| Deuterated Standards (e.g., CBD-d3) | Internal standards for mass spectrometry. | Available for common cannabinoids.[19] |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are representative protocols for the analysis of cannabinoids.
High-Performance Liquid Chromatography (HPLC-UV)
This method is suitable for the simultaneous quantification of both acidic and neutral cannabinoids.[1]
1. Sample Preparation:
-
Plant Material: Weigh 1g of homogenized plant material into a 50mL centrifuge tube. Add 15mL of acetonitrile (B52724). Vortex thoroughly and shake for 15-30 minutes. Centrifuge at ≥ 3000 × g for 5 minutes. Transfer the supernatant for analysis.[2]
-
Oils/Concentrates: Transfer 1mL/1g of the sample to a 15mL polypropylene (B1209903) centrifuge tube. Add 10mL of isopropyl alcohol. Vortex for 15-30 minutes. Centrifuge at ≥ 3000 × g for 5 minutes. Transfer the supernatant for analysis.[2]
2. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm).[24]
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 75:25 v/v) with 0.1% formic acid.[24]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.[4]
3. Quantification:
-
Prepare a series of calibration standards of known concentrations from certified reference materials.
-
Construct a calibration curve by plotting the peak area against the concentration.
-
Determine the concentration of the unknown sample by interpolating its peak area on the calibration curve.[4]
Gas Chromatography-Mass Spectrometry (GC-MS)
This method is highly sensitive and specific, particularly for identifying and quantifying neutral cannabinoids.
1. Sample Preparation and Derivatization:
-
Extraction: Extract the sample as described for HPLC.
-
Derivatization (Silylation): Evaporate a portion of the extract to dryness under a stream of nitrogen. Add a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) and heat at 60-70°C for 20-30 minutes to convert acidic cannabinoids to their trimethylsilyl (B98337) (TMS) esters.[9][11] This step is crucial to prevent decarboxylation in the hot GC inlet.[8]
2. GC-MS Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 150 °C, ramp to 300 °C at 10 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate.
-
Mass Spectrometer: Electron ionization (EI) at 70 eV, scanning a mass range of m/z 50-550.
3. Quantification:
-
Use deuterated internal standards to improve accuracy.
-
Create a calibration curve using derivatized certified reference materials.
-
Quantify based on the peak area ratio of the analyte to the internal standard.[9]
Visualizing Key Pathways and Workflows
To further aid in understanding, the following diagrams illustrate a typical cannabinoid signaling pathway and a standard analytical workflow.
Conclusion
While direct analytical standards for novel cannabinoids like Cannabidiol-octyl may be limited, a robust analytical approach can be successfully implemented by adapting established methods for common cannabinoids. HPLC-UV is a reliable technique for routine quantification of both acidic and neutral forms, while GC-MS offers superior sensitivity and specificity, especially for neutral compounds, albeit with the need for derivatization. qNMR provides an alternative for absolute quantification without the need for specific reference standards. The choice of method will depend on the specific research goals, available instrumentation, and the required sensitivity and selectivity. By following validated protocols and utilizing available standards for structurally related compounds, researchers can confidently characterize and quantify novel cannabinoids in various matrices.
References
- 1. Recent HPLC-UV Approaches for Cannabinoid Analysis: From Extraction to Method Validation and Quantification Compliance [mdpi.com]
- 2. unitedchem.com [unitedchem.com]
- 3. d1lqgfmy9cwjff.cloudfront.net [d1lqgfmy9cwjff.cloudfront.net]
- 4. Fast Detection of 10 Cannabinoids by RP-HPLC-UV Method in Cannabis sativa L - PMC [pmc.ncbi.nlm.nih.gov]
- 5. um.edu.mt [um.edu.mt]
- 6. um.edu.mt [um.edu.mt]
- 7. researchgate.net [researchgate.net]
- 8. cannabissciencetech.com [cannabissciencetech.com]
- 9. Quantification of 7 cannabinoids in cannabis oil using GC-MS: Method development, validation and application to therapeutic preparations in Friuli Venezia Giulia region, Italy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. thieme-connect.com [thieme-connect.com]
- 12. Analysis of Cannabidiol, Δ9-Tetrahydrocannabinol, and Their Acids in CBD Oil/Hemp Oil Products - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. NMR Spectroscopy: Producing a chemical fingerprint of cannabis | Technology Networks [technologynetworks.com]
- 16. A Quantitative 1H NMR Method for Screening Cannabinoids in CBD Oils - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Quantitative analysis of cannabinoids using benchtop NMR instruments - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 18. academicworks.cuny.edu [academicworks.cuny.edu]
- 19. thomassci.com [thomassci.com]
- 20. caymanchem.com [caymanchem.com]
- 21. Patrones del cannabis [sigmaaldrich.com]
- 22. sanbio.nl [sanbio.nl]
- 23. accustandard.com [accustandard.com]
- 24. Analytical method validation for assay determination of cannabidiol and tetrahydrocannabinol in hemp oil infused products by RP-HPLC - PMC [pmc.ncbi.nlm.nih.gov]
Orthogonal Validation for Accurate CBD-C8 Quantification: A Comparative Guide
In the rapidly evolving landscape of cannabinoid research and development, ensuring the accuracy and reliability of quantitative data is paramount. For cannabidiol-C8 (CBD-C8), a synthetic cannabinoid analog, precise quantification is critical for pharmacokinetic studies, formulation development, and regulatory compliance. This guide provides a comparative overview of two powerful and distinct orthogonal analytical methods for the validation of CBD-C8 quantification: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
Orthogonal methods, which rely on different chemical and physical principles, provide a robust approach to data validation. By confirming results with two dissimilar techniques, researchers can significantly increase confidence in the accuracy of their quantitative measurements, mitigating the risk of matrix effects, co-eluting interferences, or other method-specific biases.
Method Comparison at a Glance
The following table summarizes the key performance characteristics of LC-MS/MS and qNMR for the quantification of cannabinoids, providing a framework for selecting the most appropriate method for a given research need.
| Parameter | LC-MS/MS | qNMR | Principle of Quantification |
| Principle | Chromatographic separation followed by mass-to-charge ratio detection of specific fragment ions. | Absorption of radiofrequency waves by atomic nuclei in a magnetic field. | Based on the response of a known concentration of a reference standard. |
| Selectivity | Very High (based on retention time and specific mass transitions). | High (based on unique chemical shifts of protons). | Direct quantification against a certified external standard without the need for a specific analyte reference standard.[1][2] |
| Sensitivity | Very High (ng/mL to pg/mL).[3][4] | Moderate (µg/mL to mg/mL).[2] | |
| Sample Preparation | More complex, often requires extraction and cleanup steps.[4] | Minimal, typically involves simple dissolution in a deuterated solvent.[1][2] | |
| Throughput | High, with rapid analysis times per sample.[4] | Lower, due to longer acquisition times for signal averaging. | |
| Matrix Effects | Susceptible to ion suppression or enhancement. | Generally less susceptible to matrix effects.[5] | |
| Reference Standard | Requires a specific, purified reference standard for CBD-C8. | Can use a universal external standard for quantification.[2] |
Detailed Experimental Protocols
Quantification of CBD-C8 by LC-MS/MS
LC-MS/MS is a highly sensitive and selective method widely used for the quantification of cannabinoids in various matrices.[4][6][7] The method combines the separation power of liquid chromatography with the specific detection capabilities of tandem mass spectrometry.
Sample Preparation:
-
Extraction: Accurately weigh the sample and extract the cannabinoids using a suitable organic solvent, such as methanol (B129727) or a mixture of methanol and chloroform (B151607) (90:10, v/v).[4]
-
Centrifugation: Centrifuge the sample to pellet any insoluble material.
-
Dilution: Dilute the supernatant with an appropriate solvent (e.g., methanol) to bring the analyte concentration within the calibration range of the instrument.[4]
-
Internal Standard Addition: Add an internal standard (e.g., CBD-d3) to all samples, calibration standards, and quality control samples to correct for variations in sample processing and instrument response.[4]
Instrumentation and Conditions:
-
UHPLC System: A system capable of delivering reproducible gradients at high pressures.
-
Analytical Column: A C18 reversed-phase column is commonly used for cannabinoid analysis.[8]
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B) is typical.[9]
-
Mass Spectrometer: A triple quadrupole mass spectrometer operated in Multiple Reaction Monitoring (MRM) mode.
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
MRM Transitions: For CBD-C8, specific precursor-to-product ion transitions would need to be determined through infusion experiments. For structurally similar cannabinoids like CBD, typical transitions are monitored.
Data Analysis: Quantification is achieved by constructing a calibration curve from the peak area ratios of the analyte to the internal standard versus the concentration of the calibration standards. The concentration of CBD-C8 in the samples is then determined from this curve.
Quantification of CBD-C8 by Quantitative NMR (qNMR)
qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for an analyte-specific reference standard.[1][2] Quantification is based on the principle that the signal intensity of a specific nucleus is directly proportional to the number of those nuclei in the sample.
Sample Preparation:
-
Dissolution: Accurately weigh the sample and dissolve it in a known volume of a deuterated solvent (e.g., chloroform-d) containing a known amount of an internal or external standard.[1][2]
-
Transfer: Transfer the solution to an NMR tube.
Instrumentation and Conditions:
-
NMR Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Pulse Program: A pulse sequence that allows for complete relaxation of the nuclei between scans is crucial. A standard 1D proton experiment with a long relaxation delay (e.g., 5 times the longest T1 relaxation time) is often used.
-
Internal/External Standard: A certified reference material with a known purity and a simple spectrum that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).
Data Analysis: The concentration of CBD-C8 is calculated by comparing the integral of a specific, non-overlapping CBD-C8 proton signal to the integral of a known signal from the internal or external standard. The PULCON (Pulse Length-based Concentration determination) methodology can be employed for direct quantification using an external standard.[1][2]
Visualizing the Workflows
To better illustrate the experimental processes, the following diagrams outline the workflows for LC-MS/MS and qNMR quantification.
Caption: Workflow for CBD-C8 quantification using LC-MS/MS.
Caption: Workflow for CBD-C8 quantification using qNMR.
Conclusion
Both LC-MS/MS and qNMR are powerful techniques for the quantification of CBD-C8, each with its own set of advantages. LC-MS/MS offers unparalleled sensitivity and is ideal for trace-level analysis in complex matrices. In contrast, qNMR provides a direct, primary method of quantification with minimal sample preparation, making it an excellent tool for the analysis of purer samples and for the certification of reference materials. The use of these two orthogonal methods for cross-validation provides the highest level of confidence in the quantitative data, ensuring the integrity and reproducibility of research and development activities involving CBD-C8.
References
- 1. researchgate.net [researchgate.net]
- 2. A Quantitative 1H NMR Method for Screening Cannabinoids in CBD Oils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chem.ubbcluj.ro [chem.ubbcluj.ro]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. A Quantitative 1H NMR Method for Screening Cannabinoids in CBD Oils - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Validated LC-MS/MS methodology for the quantification of CBD, trace level THCA and UK controlled cannabinoids (Δ9-THC, Δ8-THC, CBN and THCV) in food samples - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 7. Validated LC-MS/MS methodology for the quantification of CBD, trace level THCA and UK controlled cannabinoids (Δ9-THC, Δ8-THC, CBN and THCV) in food samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Methods for quantification of cannabinoids: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Disposal of Cannabidiol-C8: A Guide to Safe and Compliant Practices
For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and regulatory compliance. While specific regulations for Cannabidiol-C8 are not distinctly outlined in widespread public guidance, the disposal procedures for cannabis-related waste, including cannabidiol (B1668261) (CBD), provide a clear and mandated framework. This guide offers essential, step-by-step information for the safe and compliant disposal of this compound, ensuring the protection of laboratory personnel and the environment.
The foundational principle for the disposal of cannabis-related substances is to render them "unusable and unrecognizable."[1][2][3] This process is designed to prevent diversion and environmental contamination.[3]
Quantitative Disposal Guidelines
To ensure compliance with regulatory standards, specific quantitative measures must be followed when disposing of cannabinoid waste. These are summarized in the table below.
| Parameter | Requirement | Regulatory Basis |
| Non-Cannabis Waste Mixture | The cannabis-related material must be mixed with at least 50% non-cannabis waste.[1][2][4][5] | EPA and various state regulations |
| Witness Requirement | A minimum of two authorized employees must witness and document the on-site destruction of controlled substances.[5][6] | 21 CFR 1317.95(d) |
| Record Retention | Disposal records must be maintained for a minimum of two to three years.[2][4][5][6] | DEA and state-level regulations |
Standard Operating Procedure for this compound Disposal
This protocol outlines the necessary steps for the safe handling and disposal of this compound in a laboratory setting.
Initial Assessment and Preparation
-
Determine Compound Classification: Verify if the this compound waste is classified as a controlled substance in your jurisdiction. While hemp-derived CBD with less than 0.3% THC is often not a controlled substance, regulations can vary.
-
Hazardous Waste Evaluation: Assess whether the this compound waste is mixed with any hazardous materials, such as certain solvents.[3] If it is, it must be managed as hazardous waste according to institutional and regulatory guidelines.[3] Consult your institution's Environmental Health and Safety (EHS) department for guidance.
-
Assemble Personal Protective Equipment (PPE): Before handling any waste, ensure appropriate PPE is worn, including gloves, lab coat, and safety glasses.
-
Gather Disposal Materials:
Rendering the Waste Unusable and Unrecognizable
-
For Solid this compound Waste:
-
For Liquid this compound Waste (e.g., in solution):
Final Disposal and Documentation
-
Secure and Label: Tightly seal the container to prevent any leakage.[5] Label the container clearly as "Non-Hazardous Laboratory Waste" or as per your institution's guidelines.
-
Witnessing and Documentation: Have at least two authorized individuals witness the destruction process.[5][6] Record the date, time, weight of the disposed material, the individuals involved, and the method of disposal in a dedicated logbook.[2][4]
-
Storage and Collection: Store the secured waste container in a designated, secure area until it is collected by the appropriate waste management service.[6][8]
-
Record Keeping: Retain all disposal records for a minimum of three years, or as required by your local regulations.[2][4][6]
Disposal Workflow and Decision-Making
The following diagrams illustrate the logical steps and decision points in the this compound disposal process.
References
- 1. How to comply legally with the disposal of cannabis waste - Power Knot [powerknot.com]
- 2. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 3. benchchem.com [benchchem.com]
- 4. hwhenvironmental.com [hwhenvironmental.com]
- 5. benchchem.com [benchchem.com]
- 6. masscannabiscontrol.com [masscannabiscontrol.com]
- 7. omc.wv.gov [omc.wv.gov]
- 8. www2.calrecycle.ca.gov [www2.calrecycle.ca.gov]
Essential Safety and Logistical Information for Handling Cannabidiol-C8
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount when handling novel compounds like Cannabidiol-C8 (CBD-C8). Adherence to strict safety and disposal protocols is critical to mitigate potential risks and maintain experimental integrity. This document provides essential procedural guidance for the safe handling and disposal of CBD-C8.
Hazard Identification and Personal Protective Equipment (PPE)
While a specific Occupational Exposure Limit (OEL) for this compound has not been established, the precautionary principle dictates treating it as a potent compound. Safety Data Sheets for structurally similar cannabinoids indicate that CBD-C8 should be handled with care, as it may be harmful if swallowed and is suspected of damaging fertility.[1][2] Therefore, a comprehensive PPE strategy is essential to minimize exposure.
Table 1: Recommended Personal Protective Equipment for Handling this compound
| Type of Protection | Required PPE | Purpose |
| Eye and Face Protection | Safety glasses with side shields or chemical splash goggles. A face shield may be required for splash-prone procedures. | To protect eyes from splashes of liquids or airborne particles. |
| Skin Protection | Nitrile gloves (double-gloving recommended for handling potent compounds), a fully buttoned lab coat, and closed-toe shoes. | To prevent dermal absorption of the compound. |
| Respiratory Protection | A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates, especially when handling powders or generating aerosols.[3] | To prevent inhalation of airborne particles or aerosols. |
Operational Plan: Safe Handling Protocol
Experimental Protocol: Step-by-Step Guidance for Handling CBD-C8
-
Preparation and Area Designation:
-
Designate a specific area for handling CBD-C8, preferably within a certified chemical fume hood.
-
Ensure the work area is clean and uncluttered.
-
Assemble all necessary equipment, including glassware, solvents, and waste containers, before commencing work.
-
-
Donning of Personal Protective Equipment (PPE):
-
The proper sequence for putting on PPE is critical to prevent contamination.
-
Donning Sequence:
-
Lab Coat/Gown
-
Respirator (if required)
-
Eye and Face Protection
-
Gloves (the outer glove should overlap the cuff of the lab coat)
-
-
-
Handling and Experimental Procedures:
-
Perform all manipulations of CBD-C8, including weighing and solution preparation, within the designated fume hood to minimize inhalation exposure.
-
Use disposable equipment (e.g., weigh boats, pipette tips) whenever possible to reduce the need for decontamination.
-
Handle the compound with care to avoid generating dust or aerosols.
-
-
Decontamination and Doffing of PPE:
-
Upon completion of work, decontaminate all surfaces and equipment using an appropriate solvent or cleaning agent.
-
The sequence for removing PPE is equally important to prevent cross-contamination.
-
Doffing Sequence:
-
Remove the outer pair of gloves.
-
Remove the lab coat/gown by rolling it inside out.
-
Remove eye and face protection.
-
Remove the inner pair of gloves.
-
Remove respirator (if used).
-
Wash hands thoroughly with soap and water immediately after removing all PPE.
-
-
Diagram of Safe Handling Workflow
Caption: Logical workflow for the safe handling of this compound.
Disposal Plan
Proper disposal of CBD-C8 and contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
Table 2: Disposal Plan for CBD-C8 and Contaminated Materials
| Waste Type | Disposal Procedure |
| Unused CBD-C8 | Treat as chemical waste. Dispose of in a designated, sealed, and properly labeled waste container. Follow your institution's hazardous waste disposal guidelines. |
| Contaminated Labware (disposable) | Place in a sealed, labeled bag or container designated for contaminated waste. |
| Contaminated Labware (reusable) | Decontaminate thoroughly with an appropriate solvent before washing. |
| Contaminated PPE (disposable) | Place in a sealed, labeled bag for contaminated waste. |
Rendering CBD-C8 Waste Unusable:
For larger quantities of CBD-C8 waste, it may be necessary to render the compound "unusable and unrecognizable" before disposal, in line with general cannabis waste regulations. This typically involves mixing the CBD-C8 waste with at least 50% of a non-cannabis solid waste material such as:
-
Soil
-
Cat litter
-
Coffee grounds
The mixture should then be placed in a sealed container for disposal. Always consult with your institution's environmental health and safety department for specific disposal protocols.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
